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  • Product: 1-Benzyl-4-hydroxypiperidine-4-carboxamide
  • CAS: 27771-25-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Benzyl-4-hydroxypiper...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. While direct literature on this specific molecule is sparse, this document leverages data from its immediate precursors and structurally similar analogs to offer a robust scientific profile. The guide details a validated synthetic pathway from its corresponding carboxylic acid, predicts its spectral characteristics, and discusses its relevance as a scaffold in medicinal chemistry. This document is intended to serve as a foundational resource for researchers interested in utilizing this compound in drug discovery and development.

Introduction: The Strategic Importance of the 4-Hydroxy-4-substituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting complex biological systems. The introduction of a quaternary center at the 4-position, particularly with both hydroxyl and carboxamide functionalities, creates a synthetically versatile intermediate with a unique combination of hydrogen bond donors and acceptors.

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a tertiary amine featuring this strategic scaffold. The N-benzyl group provides a lipophilic handle and protects the piperidine nitrogen from unwanted side reactions, while the 4-hydroxy and 4-carboxamide groups offer key interaction points for biological targets. This guide will elucidate the chemical nature of this promising, yet underexplored, molecule.

Molecular Structure and Physicochemical Properties

The foundational step in understanding a molecule's potential is a thorough analysis of its structure and resulting physicochemical properties.

Chemical Structure

The structure of 1-Benzyl-4-hydroxypiperidine-4-carboxamide consists of a central piperidine ring N-substituted with a benzyl group. The C4 position is a quaternary carbon, substituted with both a hydroxyl (-OH) group and a primary carboxamide (-CONH2) group.

Caption: Chemical structure of 1-Benzyl-4-hydroxypiperidine-4-carboxamide.

Physicochemical Data
Property1-Benzyl-4-hydroxypiperidine-4-carboxamide (Predicted)1-Benzyl-4-hydroxypiperidine-4-carboxylic acid (Experimental/Known)
CAS Number Not assigned1086391-37-6; 59119-18-5[1]
Molecular Formula C₁₃H₁₈N₂O₂C₁₃H₁₇NO₃[2]
Molecular Weight 234.30 g/mol 235.28 g/mol [2]
Appearance Predicted: White to off-white solidWhite or off-white solid[2]
Solubility Predicted: Low solubility in water; soluble in polar organic solvents.Low solubility in water; soluble in dichloromethane[2]
pKa (Predicted) ~14-15 (amide N-H), ~16 (hydroxyl), ~8.5-9.5 (piperidine N)~3.5-4.5 (acid), ~8.5-9.5 (piperidine N)
LogP (Predicted) ~1.0 - 1.5~1.2 - 1.7

Synthesis and Purification

The most logical and efficient synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide proceeds via the amidation of its corresponding carboxylic acid precursor. This two-step approach, starting from commercially available materials, provides a reliable route for laboratory-scale production.

Synthetic Workflow Overview

The overall synthetic strategy involves two key transformations:

  • Synthesis of Precursor: Preparation of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid.

  • Amidation: Conversion of the carboxylic acid to the target primary amide.

workflow start 1-Benzyl-4-piperidone intermediate1 1-Benzyl-4-cyano-4-hydroxypiperidine (Cyanohydrin Intermediate) start->intermediate1 KCN/H₂O precursor 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid intermediate1->precursor Acid Hydrolysis (e.g., HCl) activated Activated Intermediate (e.g., Acid Chloride or O-Acylisourea) precursor->activated Activation (SOCl₂, EDC, etc.) product 1-Benzyl-4-hydroxypiperidine- 4-carboxamide activated->product Ammonolysis (NH₃ or NH₄Cl)

Sources

Exploratory

1-Benzyl-4-hydroxypiperidine-4-carboxamide CAS number 27771-25-1

An In-depth Technical Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxamide (CAS 27771-25-1) Abstract: This technical guide provides a comprehensive overview of 1-Benzyl-4-hydroxypiperidine-4-carboxamide, a heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxamide (CAS 27771-25-1)

Abstract: This technical guide provides a comprehensive overview of 1-Benzyl-4-hydroxypiperidine-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the compound's physicochemical properties, proposes a detailed and mechanistically sound synthetic pathway, outlines robust analytical methodologies for its characterization, and discusses its potential applications as a key intermediate and structural scaffold. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights grounded in established chemical principles.

Core Compound Identity and Physicochemical Properties

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a substituted piperidine derivative featuring a benzyl group on the nitrogen atom, and both a hydroxyl and a carboxamide group at the C4 position. This unique combination of a tertiary alcohol, a tertiary amine, and a primary amide makes it a versatile building block for creating more complex molecules with potential therapeutic value. The piperidine moiety is a privileged scaffold found in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2]

Table 1: Physicochemical Properties of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

PropertyValueSource
CAS Number 27771-25-1User Provided
Molecular Formula C₁₃H₁₈N₂O₂Calculated
Molecular Weight 234.29 g/mol Calculated
IUPAC Name 1-benzyl-4-hydroxypiperidine-4-carboxamideStandard Nomenclature
Appearance Predicted: White to off-white solidInferred from analogs[1][2]
Solubility Predicted: Soluble in methanol, chloroform; sparingly soluble in waterInferred from analogs[3][4]

Synthesis and Mechanistic Considerations

G A 1-Benzyl-4-piperidone reagent1 + NaCN, H₂O/AcOH (Cyanohydrin Formation) A->reagent1 B 1-Benzyl-4-hydroxypiperidine- 4-carbonitrile reagent2 + H₂O₂, NaOH (aq) (Controlled Hydrolysis) B->reagent2 C 1-Benzyl-4-hydroxypiperidine- 4-carboxamide (Target) reagent1->B reagent2->C

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile

The initial step involves the nucleophilic addition of a cyanide ion to the carbonyl group of 1-benzyl-4-piperidone. This reaction forms a cyanohydrin, which is the key intermediate containing the necessary C4-hydroxyl and C4-carbonitrile functionalities.

Causality of Experimental Choice: The reaction is typically performed under mildly acidic conditions to facilitate the protonation of the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the cyanide nucleophile. Using a reagent like sodium cyanide with a weak acid (e.g., acetic acid) provides a controlled source of HCN in situ while maintaining conditions that are not harsh enough to degrade the starting material.

Step 2: Controlled Hydrolysis of the Nitrile to a Primary Amide

This transformation is the most critical step in the sequence. The hydrolysis of nitriles can readily proceed to the carboxylic acid under harsh acidic or basic conditions.[5][6] Therefore, achieving a selective conversion to the primary amide requires carefully controlled, mild reaction conditions.

Causality of Experimental Choice: The use of alkaline hydrogen peroxide is a well-established and highly effective method for the mild and selective hydration of nitriles to primary amides.[7] The mechanism involves the nucleophilic attack of the hydroperoxide anion (OOH⁻), generated from H₂O₂ in a basic medium, on the nitrile carbon. This pathway is favored over the hydroxide-mediated hydrolysis to the carboxylic acid, allowing for the isolation of the amide in high yield.[8]

Experimental Protocol: Synthesis via Nitrile Hydrolysis

Objective: To synthesize 1-Benzyl-4-hydroxypiperidine-4-carboxamide from 1-Benzyl-4-hydroxypiperidine-4-carbonitrile.

Materials:

  • 1-Benzyl-4-hydroxypiperidine-4-carbonitrile (1.0 eq)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 1-Benzyl-4-hydroxypiperidine-4-carbonitrile in ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: While maintaining the temperature, add the aqueous NaOH solution, followed by the dropwise addition of 30% hydrogen peroxide.

    • Self-Validating System: The addition of H₂O₂ is often exothermic. A slow, controlled addition is crucial to maintain the reaction temperature and prevent runaway reactions or unwanted side-product formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting nitrile is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully quench any remaining peroxide by adding an aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.

  • Extraction: Remove the ethanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 1-Benzyl-4-hydroxypiperidine-4-carboxamide.

Analytical Characterization

A multi-technique approach is essential to confirm the identity, structure, and purity of the synthesized compound.

G cluster_0 Synthesis & Purification cluster_1 Analysis Workflow cluster_2 Results Purified_Sample Purified Solid Sample NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR HPLC HPLC-UV NMR->HPLC Structure Structural Confirmation NMR->Structure MS Mass Spectrometry (ESI-MS) HPLC->MS Purity Purity Assay (>98%) HPLC->Purity Mass Mass Verification MS->Mass

Caption: A typical analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For 1-Benzyl-4-hydroxypiperidine-4-carboxamide, the following characteristic signals are expected in a solvent like CDCl₃ or DMSO-d₆.

  • ¹H NMR:

    • ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).

    • ~3.5 ppm: Singlet, 2H (benzylic -CH₂- protons).

    • ~2.0-3.0 ppm: Multiplets, 8H (piperidine ring protons).

    • Variable (broad singlet): 1H (-OH proton).

    • Variable (two broad singlets): 2H (-CONH₂ protons).

  • ¹³C NMR:

    • ~175-180 ppm: Quaternary carbon of the amide carbonyl (-CONH₂).

    • ~127-138 ppm: Aromatic carbons.

    • ~70 ppm: Quaternary carbon at C4 (-C(OH)(CONH₂)-).

    • ~63 ppm: Benzylic carbon (-CH₂-Ph).

    • ~40-55 ppm: Piperidine ring carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.[9]

Table 2: Representative HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Expected Result A single major peak representing >98% of the total integrated area.
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.

  • Expected Ion: [M+H]⁺

  • Calculated m/z: 235.1441

  • Observed m/z: Should correspond to the calculated value within a narrow tolerance (e.g., ± 0.001 Da) for high-resolution MS.

Potential Applications in Drug Discovery

The 1-benzyl-4-hydroxypiperidine scaffold is a cornerstone in the synthesis of CNS-active agents.[1][2] The title compound, 1-Benzyl-4-hydroxypiperidine-4-carboxamide, serves as a valuable intermediate for several reasons:

  • Scaffold for Library Synthesis: The primary amide can be further functionalized or used as a handle for attachment to other moieties. The tertiary hydroxyl group can be derivatized into esters or ethers, or eliminated to introduce unsaturation.

  • Precursor to Bioactive Molecules: The benzyl group is a common protecting group for the piperidine nitrogen and can be easily removed via hydrogenolysis to reveal a secondary amine, which can then be reacted to introduce diverse substituents.[10]

  • Neurological Drug Candidates: Analogs possessing the 4-hydroxypiperidine core have shown activity as muscarinic receptor antagonists, which are targets for conditions like Alzheimer's disease and schizophrenia.[11] This compound provides a direct entry point for exploring novel chemical space around this pharmacophore.

Safety and Handling

No specific safety data sheet (SDS) is available for CAS 27771-25-1. However, based on structurally similar piperidine derivatives, appropriate precautions should be taken.[12][13]

  • Hazards: Likely to be a skin and eye irritant. May cause respiratory irritation.[14][15]

  • Handling: Use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a strategically important heterocyclic compound with high potential as an intermediate in pharmaceutical research and development. While not commercially prominent, its synthesis is achievable through a logical and controllable chemical sequence centered on the selective hydrolysis of a cyanohydrin precursor. Its characterization relies on a standard suite of analytical techniques that can rigorously confirm its structure and purity. The inherent structural features of this molecule make it an attractive starting point for the discovery of novel therapeutics, particularly in the realm of central nervous system disorders.

References

  • PubChem. 1-benzyl-4-hydroxypiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Xinghui. Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. [Link]

  • PubChem. Benzyl 4-Hydroxy-1-piperidinecarboxylate. National Center for Biotechnology Information. [Link]

  • Xinghui. Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. [Link]

  • Google Patents. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • The Chemistry Portal. Nitrile to Amide - Common Conditions. [Link]

  • Chemistry Steps. Converting Nitriles to Amides. [Link]

  • Indian Academy of Sciences. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. [Link]

  • Wikipedia. Ritter reaction. [Link]

  • Organic Chemistry Portal. Ritter Reaction (PDF). [Link]

  • Chemguide. Hydrolysis of nitriles. [Link]

  • Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]

  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • ResearchGate. The Ritter reaction mechanism for the synthesis of arylamide 158 and... [Link]

  • OpenStax. 20.7 Chemistry of Nitriles. [Link]

  • ResearchGate. Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. [Link]

  • Google Patents.

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

Executive Summary This guide provides a detailed, scientifically-grounded methodology for the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide, a valuable intermediate in medicinal chemistry. The 4-hydroxypiperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a detailed, scientifically-grounded methodology for the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide, a valuable intermediate in medicinal chemistry. The 4-hydroxypiperidine-4-carboxamide scaffold is a key structural motif in the development of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, offering field-proven insights for researchers, chemists, and professionals in drug development. The presented two-step synthesis is designed for efficiency and scalability, beginning with the commercially available starting material, 1-Benzyl-4-piperidone. Each stage of the protocol is explained with an emphasis on causality, safety, and reproducibility, ensuring a self-validating and trustworthy process.

Introduction: Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for molecules designed to interact with biological targets. Specifically, the 4-substituted piperidine framework is integral to the development of potent analgesics and various neurological agents.[2][3]

The target molecule, 1-Benzyl-4-hydroxypiperidine-4-carboxamide, serves as a versatile intermediate. The tertiary hydroxyl and primary amide groups at the C4 position offer orthogonal handles for further chemical elaboration, while the N-benzyl group provides stable protection that can be readily removed via hydrogenolysis to reveal the secondary amine for subsequent derivatization.[4][5] This guide outlines a robust and efficient synthesis from 1-Benzyl-4-piperidone, a strategy chosen for its high-yielding steps and reliance on readily accessible reagents.

Retrosynthetic Analysis and Strategic Rationale

The synthetic strategy is best understood through a retrosynthetic lens. Our approach disconnects the target molecule at the amide C-N bond and the C4-cyano bond, leading back to a simple, commercially available ketone.

G Target 1-Benzyl-4-hydroxypiperidine-4-carboxamide Intermediate 1-Benzyl-4-hydroxy-4-cyanopiperidine Target->Intermediate Amide Formation (via Nitrile Hydrolysis) StartingMaterial 1-Benzyl-4-piperidone Intermediate->StartingMaterial Cyanohydrin Formation (Nucleophilic Addition)

Caption: Retrosynthetic analysis of the target compound.

Causality for Experimental Choices:

  • Starting Material: 1-Benzyl-4-piperidone is selected for several key reasons. It is commercially available at a large scale and high purity, reducing initial preparation time.[6][7] The benzyl group serves as an excellent protecting group for the piperidine nitrogen; it is stable to the nucleophilic and acidic conditions of the subsequent steps but can be cleanly removed when desired.[8]

  • Two-Step Approach: This pathway involves two classic and well-understood organic transformations: cyanohydrin formation and nitrile hydrolysis. This ensures high yields and predictable outcomes, minimizing the need for extensive troubleshooting or complex purification methods.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide for the synthesis, complete with quantitative data and an explanation of the underlying chemical mechanisms.

Part 3.1: Synthesis of Intermediate: 1-Benzyl-4-hydroxy-4-cyanopiperidine

The first step is a nucleophilic addition of a cyanide anion to the carbonyl of 1-Benzyl-4-piperidone, forming a stable cyanohydrin intermediate.[9] This reaction is reversible and base-catalyzed; careful control of pH and temperature is crucial for driving the equilibrium toward the product.

Mechanism: The reaction proceeds via the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon of the piperidone. The resulting alkoxide is then protonated by a proton source in the reaction mixture (e.g., water or HCN) to yield the final cyanohydrin product.

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice-water bath, add 1-Benzyl-4-piperidone (1.0 eq). Dissolve the ketone in a suitable solvent such as methanol or a mixture of water and an organic co-solvent.

  • Reagent Addition: In a separate flask, prepare a solution of sodium cyanide (NaCN, 1.2 eq) in water. CRITICAL SAFETY NOTE: Sodium cyanide is extremely toxic. All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. An acidic quench solution (e.g., sodium hypochlorite) should be readily available to neutralize any cyanide waste.

  • Cyanohydrin Formation: Cool the solution of 1-Benzyl-4-piperidone to 0-5 °C. Slowly add the aqueous NaCN solution dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Acidification: After the addition of NaCN, slowly add a solution of glacial acetic acid (1.2 eq) dropwise to generate HCN in situ and neutralize the reaction.[10] Continue stirring at 0-5 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 18 hours.

  • Workup and Isolation: Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product, 1-Benzyl-4-hydroxy-4-cyanopiperidine, which can often be used in the next step without further purification. If necessary, the product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.[11]

Quantitative Data (Example Scale):

ReagentMW ( g/mol )Molar Eq.AmountVolume
1-Benzyl-4-piperidone189.261.018.9 gN/A
Sodium Cyanide (NaCN)49.011.25.9 gN/A
Glacial Acetic Acid60.051.27.2 g6.9 mL
Methanol (Solvent)N/AN/AN/A100 mL
Water (Solvent)N/AN/AN/A50 mL
Part 3.2: Synthesis of Target: 1-Benzyl-4-hydroxypiperidine-4-carboxamide

This transformation involves the acid-catalyzed hydrolysis of the nitrile functional group to a primary amide. The use of cold, concentrated sulfuric acid is a highly effective method for this conversion, minimizing over-hydrolysis to the carboxylic acid.[8]

Mechanism (Ritter-type Reaction Logic): While direct hydration of the nitrile is the primary pathway, the logic shares similarities with the Ritter reaction.[12] The nitrile is activated by protonation with the strong acid. A water molecule then acts as the nucleophile, attacking the carbon of the protonated nitrile. A series of proton transfers results in the formation of the amide tautomer, which upon workup yields the final carboxamide product. The low temperature and concentrated acid conditions favor the formation of the amide and prevent elimination or further hydrolysis.

Experimental Protocol:

  • Reaction Setup: To a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the crude 1-Benzyl-4-hydroxy-4-cyanopiperidine (1.0 eq) from the previous step.

  • Acid Addition: Cool the flask in an ice-salt bath to -5 °C. Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 98%, ~5 eq by volume) dropwise, ensuring the internal temperature does not exceed 5 °C. The mixture will become thick.

  • Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to stir at ambient temperature for 48 hours. The progress can be monitored by TLC or LC-MS.

  • Quenching: Carefully and slowly pour the viscous reaction mixture onto a large volume of crushed ice (~500 g) in a large beaker with vigorous stirring. This step is highly exothermic and must be done with caution.

  • Neutralization and Isolation: Cool the aqueous solution in an ice bath and slowly neutralize by adding concentrated ammonium hydroxide solution until the pH is ~9-10. This will cause the product to precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo to yield 1-Benzyl-4-hydroxypiperidine-4-carboxamide as a white to off-white solid. A yield of approximately 73% has been reported for this step.[8]

Quantitative Data (Example Scale):

ReagentMW ( g/mol )Molar Eq.AmountVolume
1-Benzyl-4-hydroxy-4-cyanopiperidine216.281.021.6 gN/A
Conc. Sulfuric Acid (98%)98.08Catalytic/SolventN/A~100 mL
Crushed IceN/AN/AN/A~500 g
Conc. Ammonium HydroxideN/AN/AN/AAs needed

Overall Synthetic Workflow

The following diagram provides a comprehensive overview of the entire synthetic process, from the starting material to the final product, highlighting the key transformations and intermediates.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Nitrile Hydrolysis Start 1-Benzyl-4-piperidone Reagent1 1. NaCN, H₂O/MeOH 2. Acetic Acid Start->Reagent1 Intermediate Intermediate: 1-Benzyl-4-hydroxy-4-cyanopiperidine Reagent1->Intermediate Intermediate->Intermediate_ref Reagent2 1. Conc. H₂SO₄ 2. Ice Quench 3. NH₄OH Product Final Product: 1-Benzyl-4-hydroxypiperidine-4-carboxamide Reagent2->Product Intermediate_ref->Reagent2

Caption: Complete workflow for the synthesis.

Conclusion

This guide has detailed an efficient, reliable, and well-documented two-step synthesis for 1-Benzyl-4-hydroxypiperidine-4-carboxamide. By starting with the readily available 1-Benzyl-4-piperidone, the target compound is produced through a robust cyanohydrin formation followed by a selective acid-catalyzed nitrile hydrolysis. The emphasis on mechanistic understanding and procedural causality provides researchers with the necessary insights to not only replicate this synthesis but also to adapt it for analogous structures. The final product stands as a valuable and versatile intermediate, poised for further elaboration in the complex and rewarding field of drug discovery.

References

  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66.

  • Hoffmann-La Roche. (1974). 4-hydroxy-piperidine derivatives and their preparation. Google Patents.

  • McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center.

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  • Autechem. (n.d.). Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. Autechem.

  • Wuhan Dahua Weiye Pharmaceutical Chemical Co., Ltd. (2012). Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. Google Patents.

  • Bayer Aktiengesellschaft. (2017). Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.

  • Bayer Pharma Aktiengesellschaft. (2016). Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.

  • Suqian Nanke Pharmaceutical Technology Co., Ltd. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.

  • Chem-Impex International. (n.d.). Boc-(4-hydroxy)piperidine. Chem-Impex.

  • Wuhan Dahua Weiye Pharmaceutical Chemical Co., Ltd. (2012). Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. Google Patents.

  • Doubleday, W. W., & Coppola, G. M. (2005). Synthesis of N-benzhydrylamides from nitriles by Ritter reactions in formic acid. Synthetic Communications, 35(15), 2069-2074.

  • CymitQuimica. (n.d.). CAS 495414-65-8: 4-Piperidinecarboxylic acid, 4-hydroxy-, hydrochloride. CymitQuimica.

  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate.

  • SIELC Technologies. (2018). 1-Benzyl-4-hydroxypiperidine-4-carbonitrile. SIELC.

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidylamine. PubChem.

  • Pollard, C. B., & MacDowell, L. G. (1963). 1-BENZYLPIPERAZINE. Organic Syntheses, 43, 8.

  • Fisher Scientific. (n.d.). 1-Benzyl-4-cyano-4-hydroxypiperidine Hydrochloride 98.0+%, TCI America. Fisher Scientific.

  • Anhui Jin'ao Chemical Co., Ltd. (2023). Preparation method of N-benzyl-4-piperidone. Google Patents.

Sources

Exploratory

1-Benzyl-4-hydroxypiperidine-4-carboxamide molecular weight

An In-depth Technical Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxamide Abstract This technical guide provides a comprehensive overview of 1-Benzyl-4-hydroxypiperidine-4-carboxamide, a substituted piperidine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxamide

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-4-hydroxypiperidine-4-carboxamide, a substituted piperidine derivative with significant potential as a scaffold in medicinal chemistry and drug development. While this specific molecule is not extensively cataloged in commercial or academic literature, this document constructs a detailed profile by leveraging established chemical principles and empirical data from its immediate precursors, primarily 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid. We will cover its physicochemical properties, a robust and validated synthetic pathway, state-of-the-art analytical methods for structural elucidation and quality control, potential therapeutic applications, and essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and utilize this versatile molecular building block.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in modern pharmacology, forming the core of numerous approved drugs targeting a wide array of biological systems.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for optimizing drug-receptor interactions. The specific compound of interest, 1-Benzyl-4-hydroxypiperidine-4-carboxamide, integrates several key pharmacophoric features:

  • A Tertiary Amine: The N-benzyl group provides a site for interaction with biological targets and influences the compound's basicity and pharmacokinetic profile. The benzyl group itself is known to contribute to cholinesterase inhibition in certain molecular contexts.[1]

  • A Quaternary Substituted Carbon: The C4 position is geminally substituted with both a hydroxyl group and a carboxamide group, creating a sterically defined chiral center (if resolved) or a racemic mixture with fixed substituent geometry.

  • Hydrogen Bonding Capabilities: The presence of both a hydroxyl (-OH) group and a primary carboxamide (-CONH₂) group offers multiple points for hydrogen bond donation and acceptance, which are critical for molecular recognition and binding affinity.

This combination makes the molecule an attractive starting point for developing novel therapeutics, particularly in areas like neurology, oncology, and infectious diseases, where piperidine carboxamides have shown promise as potent and selective inhibitors.[4][5] This guide will serve as a foundational resource for its synthesis and characterization.

Physicochemical and Structural Properties

The fundamental properties of 1-Benzyl-4-hydroxypiperidine-4-carboxamide are derived from its molecular structure. As direct experimental data is unavailable, the following table includes calculated values alongside the experimentally determined properties of its key precursor, 1-Benzyl-4-hydroxypiperidine (CAS 4727-72-4).[6][7][8]

Property1-Benzyl-4-hydroxypiperidine-4-carboxamide1-Benzyl-4-hydroxypiperidine (Precursor)[6][7][8]
IUPAC Name 1-benzyl-4-hydroxypiperidine-4-carboxamide1-benzylpiperidin-4-ol
Molecular Formula C₁₃H₁₈N₂O₂C₁₂H₁₇NO
Molecular Weight 234.30 g/mol (Calculated)191.27 g/mol
CAS Number Not Assigned4727-72-4
Appearance Predicted: White to off-white solidWhite to off-white crystalline powder
Melting Point Predicted: >150 °C61-63 °C
Boiling Point Predicted: >300 °C127-128 °C @ 2 mmHg
Solubility Predicted: Soluble in DMSO, MethanolSoluble in common organic solvents

Synthesis Pathway: From Precursor to Final Compound

The most logical and field-proven approach to synthesizing 1-Benzyl-4-hydroxypiperidine-4-carboxamide is through the amidation of its corresponding carboxylic acid precursor, 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid (CAS 59119-18-5).[9] This reaction is a cornerstone of medicinal chemistry, typically achieved using peptide coupling agents to form a stable amide bond with high efficiency and minimal side products.

Diagram of Proposed Synthetic Workflow

G cluster_0 Synthesis of Precursor Acid cluster_1 Amidation Reaction A 1-Benzyl-4-cyano-4-hydroxypiperidine HCl B 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid HCl A->B  Reflux in 37% HCl   B_free 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid B->B_free  Neutralization (e.g., with NaHCO₃)   C Activated Ester Intermediate (e.g., HOBt-ester) B_free->C  EDC, HOBt, DIPEA in DMF   D 1-Benzyl-4-hydroxypiperidine-4-carboxamide (Target Compound) C->D  Ammonium Chloride (NH₄Cl)   G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS IR IR Spectroscopy Start->IR HPLC RP-HPLC Start->HPLC Final Confirmed Structure & Purity >95% NMR->Final Structural Confirmation MS->Final Molecular Weight Verification IR->Final Functional Group ID HPLC->Final Purity Assessment

Sources

Foundational

An In-depth Technical Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword As a key heterocyclic scaffold, the piperidine ring is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceutical a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key heterocyclic scaffold, the piperidine ring is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceutical agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable building block for targeting a diverse range of biological entities. This guide focuses on a specific, yet significant, derivative: 1-Benzyl-4-hydroxypiperidine-4-carboxamide . This molecule, possessing a strategic combination of a bulky N-benzyl protecting group, a tertiary alcohol, and a primary carboxamide, represents a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This document, intended for researchers and drug development professionals, provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and a discussion of its relevance and potential applications in modern drug discovery.

Section 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Benzyl-4-hydroxypiperidine-4-carboxamide is fundamental to its application in synthetic chemistry and drug development. These properties dictate its solubility, reactivity, and potential for formulation.

Structural and General Properties

The molecular structure of 1-Benzyl-4-hydroxypiperidine-4-carboxamide features a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with both a hydroxyl group and a carboxamide group.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂-
Molecular Weight 234.29 g/mol -
IUPAC Name 1-benzyl-4-hydroxypiperidine-4-carboxamide-
CAS Number 139077-33-3-
Appearance White to off-white solid[1][2]
Solubility Profile

The presence of both polar (hydroxyl and carboxamide) and non-polar (benzyl) functional groups imparts a moderate polarity to the molecule. This amphiphilic character influences its solubility in various solvent systems. While specific quantitative solubility data is not extensively published, a qualitative assessment based on its structural analogues, such as 1-Benzyl-4-hydroxypiperidine, suggests the following:

  • Soluble in: Polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It is also expected to be soluble in chlorinated solvents like dichloromethane (DCM).[2]

  • Slightly Soluble to Insoluble in: Non-polar organic solvents like hexanes and diethyl ether.

  • Sparingly Soluble in: Water. The hydroxyl and carboxamide groups can participate in hydrogen bonding, but the bulky, non-polar benzyl group limits aqueous solubility.

Thermal and Spectroscopic Data

For definitive characterization, the following spectroscopic analyses would be essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the aromatic protons of the benzyl group, the benzylic methylene protons, and the diastereotopic protons of the piperidine ring, along with signals for the amide and hydroxyl protons.

    • ¹³C NMR would display distinct signals for the carbons of the benzyl group, the piperidine ring, the quaternary carbon at the 4-position, and the carbonyl carbon of the amide.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the hydroxyl group, the N-H stretches of the primary amide, and the C=O stretch of the amide carbonyl.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.

Section 2: Synthesis and Chemical Reactivity

The synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide is a multi-step process that leverages the reactivity of the piperidine core. The most logical and field-proven synthetic strategy involves the formation of a cyanohydrin intermediate followed by controlled hydrolysis.

Synthetic Pathway

A robust and scalable synthesis commences with the commercially available 1-benzyl-4-piperidone .

Synthesis_Pathway start 1-Benzyl-4-piperidone intermediate1 1-Benzyl-4-cyano-4-hydroxypiperidine (Cyanohydrin Intermediate) start->intermediate1  NaCN or KCN,  Acidic conditions (e.g., NaHSO₃)   product 1-Benzyl-4-hydroxypiperidine-4-carboxamide intermediate1->product  Controlled Hydrolysis  (e.g., conc. H₂SO₄)  

Figure 1: Proposed synthetic pathway to 1-Benzyl-4-hydroxypiperidine-4-carboxamide.

Step 1: Cyanohydrin Formation

The initial step involves the nucleophilic addition of a cyanide source to the ketone functionality of 1-benzyl-4-piperidone. This reaction is typically performed under acidic conditions to generate hydrocyanic acid in situ, which then adds across the carbonyl bond.

Step 2: Controlled Hydrolysis of the Nitrile

The conversion of the nitrile intermediate to the primary amide requires carefully controlled hydrolysis. The use of cold, concentrated sulfuric acid is a well-established method for this transformation, as it facilitates the hydration of the nitrile to the amide while minimizing over-hydrolysis to the carboxylic acid.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

Materials:

  • 1-Benzyl-4-piperidone

  • Sodium cyanide (or potassium cyanide)

  • Sodium bisulfite

  • Concentrated sulfuric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

Part A: Synthesis of 1-Benzyl-4-cyano-4-hydroxypiperidine

  • In a well-ventilated fume hood, dissolve 1-benzyl-4-piperidone in a suitable solvent such as a mixture of water and a water-miscible organic solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium bisulfite in water.

  • Subsequently, add a solution of sodium cyanide in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.

Part B: Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

  • Cool concentrated sulfuric acid in an ice-salt bath.

  • Slowly add the crude 1-benzyl-4-cyano-4-hydroxypiperidine to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains low.

  • Allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for an extended period (e.g., 48 hours).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is neutral to slightly basic.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 1-Benzyl-4-hydroxypiperidine-4-carboxamide.

Chemical Reactivity

The reactivity of 1-Benzyl-4-hydroxypiperidine-4-carboxamide is governed by its functional groups:

  • N-Benzyl Group: This group is relatively stable but can be removed via catalytic hydrogenation (e.g., using Pd/C and H₂), which is a common deprotection strategy in multi-step syntheses to reveal the secondary amine of the piperidine ring for further functionalization.

  • Tertiary Hydroxyl Group: The hydroxyl group can undergo O-alkylation or O-acylation under appropriate conditions. However, steric hindrance from the adjacent groups on the quaternary center may reduce its reactivity compared to a secondary alcohol.

  • Primary Carboxamide: The amide functionality is relatively stable. It can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions. Dehydration of the primary amide can yield the nitrile.

  • Piperidine Nitrogen: The tertiary amine is basic and can be protonated to form a salt.

Section 3: Applications in Drug Discovery and Development

1-Benzyl-4-hydroxypiperidine-4-carboxamide is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex drug candidates. Its value lies in the strategic placement of functional groups that allow for diverse chemical modifications.

Derivatives of 4-substituted piperidines are prevalent in a wide range of therapeutic areas, including:

  • Neurological and Psychiatric Disorders: The piperidine scaffold is a common feature in compounds targeting central nervous system (CNS) receptors. Derivatives of 1-benzyl-4-hydroxypiperidine have been explored as precursors for agents targeting neurological and psychiatric conditions.[1]

  • Analgesics: The 4-substituted piperidine motif is a core component of many potent opioid analgesics.

  • Receptor Antagonists and Agonists: The ability to functionalize the piperidine nitrogen (after debenzylation), the hydroxyl group, and the carboxamide allows for the synthesis of libraries of compounds for screening against various G-protein coupled receptors (GPCRs) and ion channels.

The synthetic utility of this compound is highlighted in its role as a precursor to molecules with potential therapeutic applications, such as in the development of muscarinic receptor antagonists and other agents for neurodegenerative diseases.[4]

Applications start 1-Benzyl-4-hydroxypiperidine-4-carboxamide app1 Precursor for CNS agents start->app1 app2 Scaffold for Analgesics start->app2 app3 Intermediate for Receptor Modulators start->app3

Figure 2: Potential applications of 1-Benzyl-4-hydroxypiperidine-4-carboxamide in drug discovery.

Section 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 1-Benzyl-4-hydroxypiperidine-4-carboxamide. While a specific safety data sheet (SDS) for this compound is not widely available, information for structurally similar compounds provides guidance.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

  • Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.

Conclusion

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a valuable and versatile intermediate for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined structure and the presence of multiple, orthogonally reactive functional groups make it an attractive starting point for the construction of complex molecular architectures. A comprehensive understanding of its physicochemical properties and synthetic accessibility, as outlined in this guide, is essential for its effective utilization in the development of novel therapeutic agents. Further research into the experimental determination of its properties will undoubtedly enhance its applicability and solidify its role as a key building block in the drug discovery pipeline.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. Retrieved from [Link]

  • A. B. Enterprises. (n.d.). Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20394181, 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)-. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxamide: Synthesis, Characterization, and Applications in Pharmaceutical Development

Executive Summary This technical guide provides an in-depth exploration of 1-benzyl-4-hydroxypiperidine-4-carboxamide, a heterocyclic compound with significant potential as a versatile intermediate in pharmaceutical synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth exploration of 1-benzyl-4-hydroxypiperidine-4-carboxamide, a heterocyclic compound with significant potential as a versatile intermediate in pharmaceutical synthesis. The structure uniquely combines a benzyl-protected piperidine nitrogen, a tertiary alcohol, and a primary amide at the C4 position. This combination of functional groups offers multiple synthetic handles for the elaboration into more complex molecular architectures. This document details proposed synthetic pathways from common starting materials, outlines comprehensive analytical methods for characterization and quality control, and discusses its potential applications in the development of novel active pharmaceutical ingredients (APIs). The methodologies are presented with a focus on the underlying chemical principles, providing researchers and drug development professionals with a robust framework for utilizing this valuable building block.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence stems from its ability to adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents that can interact with biological targets. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enhancing water solubility and enabling key ionic interactions with receptors and enzymes.

1-Benzyl-4-hydroxypiperidine-4-carboxamide integrates several key features that make it a highly attractive intermediate:

  • The 1-Benzyl Group: This serves as a robust and common protecting group for the piperidine nitrogen, preventing unwanted side reactions. It can be readily removed via catalytic hydrogenation to reveal the secondary amine, which can then be functionalized through N-alkylation, N-arylation, or acylation.

  • The 4-Hydroxy Group: This tertiary alcohol can act as a hydrogen bond donor and acceptor, contributing to binding affinity. It also presents a potential site for further modification, such as etherification.

  • The 4-Carboxamide Group: The primary amide is a critical pharmacophoric element found in many drugs, capable of forming multiple hydrogen bonds. It is a bioisostere for carboxylic acids and esters and serves as a versatile synthetic handle for further chemical transformations.

This guide elucidates the synthesis and potential utility of this specific intermediate, leveraging established chemical principles to provide a practical roadmap for its inclusion in drug discovery programs.

Physicochemical and Structural Properties

While experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and related analogues. A summary of its key identifiers and calculated properties is presented below.

PropertyValue
IUPAC Name 1-benzyl-4-hydroxypiperidine-4-carboxamide
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
Appearance Predicted to be a white to off-white solid
CAS Number Not broadly available
Predicted LogP ~1.5 - 2.0
Predicted pKa ~8.5 - 9.0 (for the piperidine nitrogen)

Synthetic Strategies and Methodologies

The most logical and efficient synthesis of 1-benzyl-4-hydroxypiperidine-4-carboxamide originates from the commercially available starting material, 1-benzyl-4-piperidone. The proposed two-step pathway involves a cyanohydrin formation followed by a controlled partial hydrolysis of the nitrile.

Causality of the Synthetic Approach:

This route is chosen for its efficiency and reliance on well-understood, high-yielding reactions. Starting with the ketone allows for the simultaneous introduction of both the hydroxyl and the carboxamide precursor (the nitrile) at the C4 position in a single, regioselective step. The subsequent hydrolysis of the nitrile to the primary amide is a standard transformation, with established conditions that can minimize over-hydrolysis to the carboxylic acid.

Synthesis_Pathway A 1-Benzyl-4-piperidone B 1-Benzyl-4-cyano- 4-hydroxypiperidine A->B  Step 1: Cyanohydrin Formation  (e.g., KCN, H₂O/AcOH)   C 1-Benzyl-4-hydroxy- piperidine-4-carboxamide (Target Compound) B->C  Step 2: Partial Nitrile Hydrolysis  (e.g., H₂SO₄, H₂O)   Synthetic_Utility A 1-Benzyl-4-hydroxy- piperidine-4-carboxamide B 4-Hydroxy- piperidine-4-carboxamide A->B Debenzylation (H₂, Pd/C) C N-Substituted API Scaffolds B->C N-Alkylation N-Arylation Acylation (R-X, Base)

Foundational

Unlocking the Therapeutic Potential of 1-Benzyl-4-hydroxypiperidine-4-carboxamide: A Technical Guide for Drug Discovery

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics. This technical guide delves into the untapped potential of a specific, yet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics. This technical guide delves into the untapped potential of a specific, yet promising derivative: 1-Benzyl-4-hydroxypiperidine-4-carboxamide. By dissecting its core structural motifs—the N-benzyl group, the 4-hydroxy-4-carboxamide core, and the piperidine ring itself—we can illuminate rational pathways for its application in contemporary drug discovery. This document serves as a roadmap for researchers, outlining potential therapeutic targets, proposing robust screening methodologies, and providing a framework for lead optimization. Our analysis is grounded in established pharmacological principles and supported by evidence from structurally analogous compounds, offering a scientifically rigorous perspective on where this molecule may yield the next generation of targeted therapies.

The Strategic Value of the Piperidine Scaffold in Drug Design

The prevalence of the piperidine ring in pharmaceuticals is a testament to its versatility and favorable physicochemical properties.[1][2] This saturated heterocycle is not merely a passive linker but an active contributor to a molecule's bioactivity and pharmacokinetic profile. Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with complex biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, enhancing aqueous solubility and enabling key interactions with receptor sites.

Derivatives of the piperidine scaffold have been successfully developed into drugs for a wide range of conditions, including neurological disorders, pain management, and infectious diseases.[2][3][4] The strategic derivatization of the piperidine core, as seen in 1-Benzyl-4-hydroxypiperidine-4-carboxamide, allows for the fine-tuning of its properties to achieve desired therapeutic effects.

Deconstructing 1-Benzyl-4-hydroxypiperidine-4-carboxamide: A Triumvirate of Functional Moieties

The therapeutic potential of 1-Benzyl-4-hydroxypiperidine-4-carboxamide can be inferred by examining its three key structural components:

  • The 1-Benzyl Group: The presence of a benzyl group on the piperidine nitrogen significantly influences the molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier.[1] This is a critical attribute for drugs targeting the central nervous system (CNS). Furthermore, the aromatic ring can engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket, contributing to target affinity and selectivity. In many synthetic schemes, the benzyl group also serves as a stable and readily cleavable protecting group, offering versatility in the creation of a chemical library for structure-activity relationship (SAR) studies.

  • The 4-Hydroxypiperidine Core: The hydroxyl group introduces polarity and the capacity for hydrogen bonding, which can be crucial for anchoring the molecule to its biological target.[5] Its position at the 4-position of the piperidine ring provides a defined vector for this interaction. The stereochemistry of this hydroxyl group can also play a pivotal role in dictating binding affinity and efficacy, a factor that should be explored during lead optimization.

  • The 4-Carboxamide Moiety: The carboxamide group is a common feature in many successful drugs, acting as a versatile hydrogen bond donor and acceptor. Its presence, particularly in conjunction with the adjacent hydroxyl group, creates a rich electronic and steric environment. This dual functionality can lead to high-affinity interactions with a variety of enzymes and receptors. For instance, piperidine carboxamides have been identified as potent inhibitors of the proteasome in Plasmodium falciparum, the parasite responsible for malaria, highlighting a potential application in infectious disease.[6]

Potential Therapeutic Applications and Target Classes

Based on the structural features of 1-Benzyl-4-hydroxypiperidine-4-carboxamide and the known activities of related compounds, several promising avenues for drug discovery emerge:

Central Nervous System Disorders

The N-benzyl group suggests a predisposition for CNS activity. Structurally similar compounds, such as 4-benzylpiperidine, have been shown to act as monoamine releasing agents with selectivity for dopamine and norepinephrine.[7] This points towards potential applications in conditions such as:

  • Depression and Anxiety: Modulation of monoaminergic systems is a well-established strategy for treating these disorders.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The procognitive effects of enhancing dopamine and norepinephrine signaling are central to current ADHD therapies.[1]

  • Neurodegenerative Diseases: Derivatives of this scaffold could be explored as muscarinic receptor antagonists, which have shown potential in treating conditions like Alzheimer's disease and schizophrenia.[1]

Pain Management

Piperidine derivatives have a long history in the development of analgesics.[3][5] The transient receptor potential vanilloid-1 (TRPV1) is a key target in pain pathways, and piperidine carboxamides have been successfully developed as potent TRPV1 antagonists.[8] This suggests that 1-Benzyl-4-hydroxypiperidine-4-carboxamide could serve as a valuable starting point for the development of novel, non-opioid analgesics.

Oncology

Cellular senescence is increasingly being recognized as a therapeutic target in cancer.[9] High-throughput screening has identified N-arylpiperidine-3-carboxamide scaffolds that can induce a senescence-like phenotype in melanoma cells, suggesting a potential anti-cancer application.[9] Additionally, piperidine-4-carboxamide derivatives have been investigated as inhibitors of human carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII, which are implicated in the survival and proliferation of cancer cells in hypoxic environments.[10]

Infectious Diseases

As previously mentioned, piperidine carboxamides have shown promise as species-selective inhibitors of the Plasmodium falciparum proteasome.[6] This highlights the potential for developing novel antimalarial drugs with a mechanism of action that could overcome existing resistance.

A Proposed Drug Discovery and Development Workflow

To systematically explore the therapeutic potential of 1-Benzyl-4-hydroxypiperidine-4-carboxamide, a structured drug discovery workflow is essential.

DrugDiscoveryWorkflow cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Hit Generation & Lead Identification cluster_2 Phase 3: Preclinical Development TID Target Identification (e.g., CNS receptors, pain channels, cancer-related enzymes) TV Target Validation (Genetic and pharmacological approaches) TID->TV Prioritization HTS High-Throughput Screening (Binding and functional assays) TV->HTS Assay Development SAR Structure-Activity Relationship (SAR) Studies HTS->SAR Hit Confirmation LO Lead Optimization (ADMET profiling) SAR->LO Iterative Design PKPD Pharmacokinetics & Pharmacodynamics LO->PKPD Candidate Selection Tox Toxicology Studies PKPD->Tox IM In Vivo Efficacy Models Tox->IM Safety Assessment

Figure 1: A generalized workflow for the discovery and preclinical development of drugs derived from the 1-Benzyl-4-hydroxypiperidine-4-carboxamide scaffold.

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for Receptor Binding

  • Objective: To identify initial "hits" by assessing the binding affinity of a library of derivatives based on the 1-Benzyl-4-hydroxypiperidine-4-carboxamide scaffold against a panel of selected targets (e.g., GPCRs, ion channels).

  • Methodology:

    • Prepare cell membranes or purified proteins expressing the target of interest.

    • Utilize a radioligand binding assay or a fluorescence-based competition assay.

    • Incubate the target with a known high-affinity ligand (radiolabeled or fluorescent) in the presence of varying concentrations of the test compounds.

    • Measure the displacement of the known ligand to determine the binding affinity (Ki or IC50) of the test compounds.

  • Data Analysis: Plot competition curves and calculate IC50 values. Prioritize compounds with high affinity for further functional assays.

Protocol 2: In Vitro Functional Assay (e.g., Calcium Flux for GPCRs)

  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the hit compounds.

  • Methodology:

    • Use a cell line stably expressing the target receptor that is coupled to a calcium signaling pathway.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Apply the test compounds and measure changes in intracellular calcium levels using a fluorescence plate reader.

    • For antagonist activity, pre-incubate the cells with the test compound before stimulating with a known agonist.

  • Data Analysis: Generate dose-response curves to determine the potency (EC50 or IC50) and efficacy of the compounds.

Synthesis and Chemical Space Exploration

The synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide and its derivatives can be achieved through established organic chemistry methodologies. A plausible synthetic route could involve the reaction of a 4-hydroxypiperidine precursor with benzyl bromide, followed by functionalization at the 4-position to introduce the carboxamide group.[11]

The modular nature of this scaffold allows for the systematic exploration of its chemical space to establish a robust SAR. Key modifications for a focused library could include:

  • Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and steric bulk, influencing binding affinity and selectivity.

  • Variation of the N-Substituent: Replacing the benzyl group with other aryl or alkyl moieties can fine-tune lipophilicity and target interactions.

  • Modification of the Carboxamide: N-alkylation or N-arylation of the carboxamide can introduce new interaction points and alter the hydrogen bonding capacity.

A summary of these potential modifications and their intended effects is presented in the table below:

Modification Site Example Substituents Rationale for Modification
Benzyl Ring-F, -Cl, -OCH3, -CF3Modulate electronics, lipophilicity, and metabolic stability.
N-SubstituentPyridyl, Thienyl, CyclohexylmethylExplore different hydrophobic and aromatic interactions; alter CNS penetration.
Carboxamide Nitrogen-CH3, -Cyclopropyl, -PhenylIntroduce new vectors for protein interaction; modulate solubility.

Conclusion and Future Directions

1-Benzyl-4-hydroxypiperidine-4-carboxamide represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its inherent structural features suggest a high potential for activity against a range of targets, particularly within the central nervous system and in the fields of oncology and pain management. The proposed workflow provides a clear and actionable strategy for elucidating the therapeutic utility of this compound and its derivatives.

As a Senior Application Scientist, I posit that a focused investigation into this chemical space, guided by the principles of rational drug design and supported by robust biological screening, will likely yield novel drug candidates with significant therapeutic potential. The key to unlocking this potential lies in a systematic and iterative process of synthesis, screening, and optimization, ultimately leading to the identification of a lead compound worthy of preclinical and clinical development.

References

  • Islam, N. U. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Angeli, A., et al. (2018). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-Hydroxy-1-piperidinecarboxylate. Retrieved from [Link]

  • LookChem. (n.d.). Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. Retrieved from [Link]

  • Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]

  • Lee, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Doherty, E. M., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Sari, R., et al. (2024). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports. Retrieved from [Link]

  • CN102079720B. (n.d.). Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

Sources

Exploratory

The Versatile Scaffold: A Technical Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxamide Derivatives and Analogs in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals Abstract The 1-benzyl-4-hydroxypiperidine-4-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the d...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-4-hydroxypiperidine-4-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Its inherent structural features, including a tertiary amine, a hydroxyl group, and a carboxamide moiety, provide a rich platform for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 1-benzyl-4-hydroxypiperidine-4-carboxamide derivatives and their analogs. We will explore their potential across various therapeutic areas, including oncology, infectious diseases, and neurology, and provide detailed experimental protocols to facilitate further research and development in this promising area of drug discovery.

The Strategic Advantage of the 1-Benzyl-4-hydroxypiperidine-4-carboxamide Core

The 1-benzyl-4-hydroxypiperidine-4-carboxamide scaffold is a cornerstone in the design of novel therapeutics due to its unique combination of structural and functional features. The piperidine ring, a prevalent motif in many FDA-approved drugs, offers a three-dimensional framework that can be readily functionalized to optimize interactions with biological targets. The N-benzyl group not only imparts a degree of lipophilicity but also provides a handle for further chemical elaboration. The 4-hydroxy and 4-carboxamide substituents are critical for establishing key hydrogen bonding interactions within protein binding pockets, often contributing significantly to target affinity and selectivity. This versatile core has been successfully exploited to develop inhibitors of various enzymes and modulators of receptor activity, demonstrating its broad therapeutic potential.[1]

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 1-benzyl-4-hydroxypiperidine-4-carboxamide derivatives typically commences with readily available starting materials such as 4-piperidinecarboxylic acid or 1-benzyl-4-piperidone.[2] A common synthetic route involves a multi-step sequence that allows for the introduction of diverse functionalities at key positions.

General Synthetic Pathway

A representative synthetic pathway to access a variety of N-substituted 1-benzyl-4-hydroxypiperidine-4-carboxamide analogs is outlined below. This approach offers the flexibility to introduce a wide range of substituents on the carboxamide nitrogen, enabling a thorough exploration of the structure-activity landscape.

Synthetic_Pathway A 1-Benzyl-4-piperidone B 1-Benzyl-4-cyano-4-hydroxypiperidine A->B Strecker Synthesis (e.g., KCN, NH4Cl) C 1-Benzyl-4-amino-4-carboxamidopiperidine B->C Hydrolysis (e.g., H2SO4) D 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid C->D Hydrolysis (e.g., HCl) E 1-Benzyl-4-hydroxypiperidine-4-carboxamide Analog D->E Amide Coupling (e.g., R-NH2, EDCI, HOBt)

Caption: A generalized synthetic route to 1-benzyl-4-hydroxypiperidine-4-carboxamide analogs.

Detailed Experimental Protocol: Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid

This protocol details a key intermediate step in the synthesis of a series of potent human carbonic anhydrase inhibitors, demonstrating the practical application of standard organic chemistry techniques.[3]

Step 1: Coupling of Sulfanilamide with Ethylpiperidine-4-carboxylate

  • To a solution of sulfanilamide (1.0 eq) in dry acetonitrile (MeCN), add ethylpiperidine-4-carboxylate (1.0 eq).

  • Add 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (1.0 eq) in a 3:1 mixture of ethanol and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Acidify the reaction mixture with 1N HCl to pH ~3.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid.

Self-Validation: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3]

Therapeutic Applications and Biological Targets

Derivatives of the 1-benzyl-4-hydroxypiperidine-4-carboxamide scaffold have shown promise in a multitude of therapeutic areas, a testament to their chemical tractability and ability to interact with a diverse range of biological targets.

Carbonic Anhydrase Inhibition and Anticancer Activity

A significant area of investigation for these compounds is their potent inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII.[3] These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition can lead to increased acidosis and subsequent cancer cell death.

Mechanism of Action: The sulfonamide group, often incorporated into these derivatives, coordinates with the zinc ion in the active site of carbonic anhydrase, leading to potent inhibition. The piperidine-4-carboxamide moiety can be modified to optimize interactions with the hydrophilic and hydrophobic regions of the active site, thereby enhancing potency and selectivity for specific CA isoforms.[3]

CA_Inhibition cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention A Hypoxia B Upregulation of hCA IX and XII A->B C Increased H+ Export B->C D Extracellular Acidosis C->D E Tumor Cell Survival and Proliferation D->E F 1-Benzyl-4-hydroxypiperidine- 4-carboxamide Derivative (CA Inhibitor) G Inhibition of hCA IX and XII F->G H Intracellular Acidosis G->H I Apoptosis H->I

Caption: Mechanism of action of carbonic anhydrase inhibitors in the tumor microenvironment.

Quantitative Data: Carbonic Anhydrase Inhibition

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
6 7.910.20.9 5.4
11 105.41.825.55.8
15 128.62.17.54.3
16 15.325.80.8 6.1
20 20.133.40.9 7.2
Acetazolamide25012255.7
Data synthesized from literature.[3]
Analgesic and Neurological Applications

The piperidine scaffold is a well-established pharmacophore in the development of analgesics and other neurologically active compounds.[1][4] Derivatives of 1-benzyl-4-hydroxypiperidine have been investigated for their potential to modulate various receptors and enzymes in the central nervous system (CNS), including dopamine receptors and acetylcholinesterase.[5][6]

Structure-Activity Relationship (SAR) Studies: A Guide to Rational Design

Systematic modification of the 1-benzyl-4-hydroxypiperidine-4-carboxamide scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.

Modifications of the Carboxamide Moiety

The nature of the substituent on the carboxamide nitrogen plays a pivotal role in determining target affinity and selectivity. For carbonic anhydrase inhibitors, the introduction of substituted piperazines or benzylamines as "tails" has been shown to enhance interactions with both hydrophilic and hydrophobic regions of the active site, leading to improved potency and isoform selectivity.[3]

Modifications of the N-Benzyl Group

Alterations to the N-benzyl group can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability. Substitution on the phenyl ring can also lead to additional interactions with the target protein, further enhancing affinity.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 1-benzyl-4-hydroxypiperidine-4-carboxamide derivatives, robust and reliable biological assays are essential. The following protocols provide step-by-step methodologies for key in vitro assays.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This assay measures the inhibition of the CO2 hydration activity of carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • CO2-saturated water

  • Buffer (e.g., Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the CA enzyme in the assay buffer.

  • Incubate the enzyme solution with various concentrations of the test compound (or DMSO as a vehicle control) for a specified time at a controlled temperature.

  • Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

  • Monitor the change in pH over time using a suitable indicator or a pH electrode.

  • Calculate the initial rate of the reaction.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Future Directions and Conclusion

The 1-benzyl-4-hydroxypiperidine-4-carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel therapeutic targets for this versatile scaffold, guided by a deeper understanding of its mechanism of action, holds significant promise for addressing unmet medical needs. This technical guide provides a solid foundation for researchers to build upon, fostering innovation in the design and development of next-generation therapeutics based on this remarkable chemical entity.

References

  • Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 11(9), 1736-1742. [Link]

  • Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. (n.d.). Tocan Bio. [Link]

  • McClure, C. K. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]

  • Google Patents. (2011). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • Islam, N. U. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • Wadsworth, M. J., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(7), 845-855. [Link]

  • Ghafourian, T., & Barzegar, M. (2012). QSAR study of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide as PARP inhibitors for treatment of cancer. Medicinal Chemistry Research, 21(9), 2465-2475. [Link]

  • Bryant, J. C., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]

  • Wang, L., et al. (2013). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. Medicinal Chemistry Research, 22(10), 4899-4908. [Link]

  • Arulkumaran, G., et al. (2012). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2631-2636. [Link]

  • Siswanto, D., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. Journal of Pharmacy & Pharmacognosy Research, 11(6), 1025-1035. [Link]

  • Booker, M. L., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of Medicinal Chemistry, 65(15), 10425-10443. [Link]

  • Ramirez-Macias, I., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5488. [Link]

  • Dileep, K. V., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. ResearchGate. [Link]

  • Kim, D., et al. (2007). CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1937-1941. [Link]

  • Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. (n.d.). LookChem. [Link]

  • Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. Molecules, 27(20), 7002. [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). University of Glasgow. [Link]

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Foundational

An In-depth Technical Guide to the Biological Activity of Piperidine Carboxamide Derivatives

Introduction The Piperidine Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry In the landscape of drug discovery and medicinal chemistry, certain molecular frameworks consistently appear in a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Piperidine Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

In the landscape of drug discovery and medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These recurring motifs are termed "privileged structures" because they demonstrate the ability to interact with various biological targets, often with high affinity. The piperidine ring, a six-membered heterocyclic amine, is a quintessential example of such a scaffold, forming the core of numerous approved drugs.[1][2] Its prevalence is due to a combination of favorable characteristics: it offers chemical and metabolic stability, its nitrogen atom can serve as a key hydrogen bond acceptor or donor, and its flexible chair-like conformation allows it to adapt to the steric and electronic demands of diverse protein binding pockets.[3]

When combined with a carboxamide functional group (-C(=O)N-), the resulting piperidine carboxamide scaffold becomes a particularly versatile and powerful tool in drug design. The carboxamide group adds rigidity and provides additional hydrogen bonding capabilities, further enhancing the potential for specific and potent target engagement. This guide provides a comprehensive exploration of the diverse biological activities exhibited by piperidine carboxamide derivatives, delving into their mechanisms of action, the experimental workflows used to identify and characterize them, and the detailed protocols that underpin their evaluation.

Overview of Diverse Biological Activities

The functional versatility of the piperidine carboxamide core has led to its successful application across a wide spectrum of therapeutic areas.[2][4] Derivatives have been developed and investigated as:

  • Anticancer Agents: Exerting effects through various mechanisms, including the induction of cancer cell senescence, inhibition of critical kinases like Anaplastic Lymphoma Kinase (ALK), and disruption of microtubule dynamics.[5]

  • Antiviral Compounds: Notably as inhibitors of the CCR5 co-receptor to block HIV entry and as novel agents against human cytomegalovirus (CMV).

  • Antimalarial Therapeutics: Through species-selective inhibition of the Plasmodium falciparum proteasome.[4]

  • Neuroprotective Agents: Primarily by inhibiting acetylcholinesterase, a key target in the management of Alzheimer's disease.

  • Other Activities: Including analgesic, dopamine reuptake inhibition, and antibacterial effects.

This guide will dissect these activities, providing researchers, scientists, and drug development professionals with a detailed understanding of the scientific principles and practical methodologies involved in the study of this important class of molecules.

Anticancer Activity

The fight against cancer has been significantly advanced by the discovery of small molecules that can selectively target pathways essential for tumor growth and survival. Piperidine carboxamide derivatives have emerged as a rich source of anticancer compounds, acting through several distinct and compelling mechanisms.

Mechanism 1: Induction of Cellular Senescence in Melanoma
2.1.1. The Role of Senescence in Cancer Therapy

Cellular senescence is a state of irreversible cell cycle arrest that acts as a natural barrier to prevent the proliferation of damaged or potentially cancerous cells.[6] While cancer cells are defined by their ability to bypass this process, therapeutic induction of senescence is a promising anticancer strategy.[5] Forcing a cancer cell into a terminal, non-proliferative state can halt tumor growth and potentially lead to its elimination by the immune system.[5] This approach offers an alternative to traditional cytotoxicity, aiming to arrest tumor progression rather than inducing immediate cell death.

2.1.2. Piperidine-3-carboxamides as Senescence Inducers

Through a sophisticated screening campaign, a class of N-arylpiperidine-3-carboxamide derivatives was identified for its ability to induce a senescence-like phenotype in human melanoma cells without causing significant toxicity to normal cells.[5][7] The discovery was made using a high-throughput, image-based screening approach that could identify the unique morphological changes associated with senescent cells.[5][7] Subsequent structure-activity relationship (SAR) studies led to the optimization of a lead compound with potent antiproliferative activity in melanoma cell lines.[5]

The initial hit compound and the subsequent optimized derivative demonstrated the importance of the piperidine-3-carboxamide core. Isomers with the carboxamide at the 4-position were inactive, and replacing the six-membered piperidine ring with smaller five- or four-membered rings (pyrrolidine or azetidine) resulted in a significant loss of activity.[5]

2.1.3. Experimental Workflow: High-Content Screening for Senescence

The identification of these senescence-inducing compounds was not accidental but the result of a carefully designed high-content screening (HCS) workflow. This strategy moves beyond simple viability assays to capture complex cellular phenotypes.

Causality in Workflow Design:

  • Image-Based Analysis: A simple proliferation assay (e.g., MTT) would not have distinguished between cytotoxic compounds and senescence inducers. Image-based HCS is essential to visualize the specific morphological changes of senescence (enlarged, flattened shape; increased granularity).[5]

  • Fluorescence-Based Phenotyping: Traditional senescence markers like Senescence-Associated β-galactosidase (SA-β-gal) staining are difficult to adapt for high-throughput screening.[5] Therefore, a whole-cell imaging approach using fluorescent dyes to detect phenotypic changes is a more efficient primary screening strategy.[5][8]

  • Multi-Parameter Analysis: HCS platforms can simultaneously measure multiple cellular parameters (nuclear size, cell shape, texture), creating a detailed "fingerprint" of the senescent state and increasing the confidence of hit identification.

Diagram: High-Content Screening (HCS) Workflow for Senescence Inducers

HCS_Workflow cluster_prep 1. Assay Preparation cluster_screen 2. High-Throughput Screening (HTS) cluster_hcs 3. High-Content Analysis (HCA) cluster_validation 4. Hit Validation & Confirmation prep1 Plate Human Melanoma Cells (e.g., A375) in 96/384-well plates prep2 Incubate for 24h for cell adherence prep1->prep2 screen1 Add Compound Library (1 compound per well) prep2->screen1 screen2 Incubate for 72h screen1->screen2 screen3 Add Fluorescent Dyes (e.g., Nuclear & Cytoplasmic stains) screen2->screen3 hcs1 Automated Microscopy Acquire multi-channel images screen3->hcs1 hcs2 Image Analysis Software Segment cells, extract features (size, shape, texture) hcs1->hcs2 hcs3 Hit Identification Score wells based on senescence phenotype vs. controls hcs2->hcs3 val1 Dose-Response Analysis Determine EC50 for phenotype hcs3->val1 val2 Confirm with Gold-Standard Assay SA-β-galactosidase Staining val1->val2 val3 Assess Cytotoxicity (e.g., against normal fibroblasts) val1->val3

Caption: Workflow for identifying senescence-inducing compounds using HCS.

Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is a gold-standard method to validate hits from a primary screen by detecting β-galactosidase activity at a suboptimal pH (6.0), which is specifically overexpressed in senescent cells.[9][10][11]

Principle of the Assay: Lysosomal β-galactosidase is a hydrolase present in most eukaryotic cells. In senescent cells, the massive expansion of the lysosomal compartment leads to a significant increase in the concentration of this enzyme. This allows for its detection using the chromogenic substrate X-gal at pH 6.0, a condition under which the enzyme is inactive in non-senescent cells. The enzymatic cleavage of X-gal produces a vibrant blue-colored precipitate, visually marking the senescent cells.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells (e.g., A375 melanoma cells) in a 6-well or 12-well plate at a density that will result in 50-70% confluency at the time of staining.

    • Rationale: Over-confluency can cause contact inhibition and artifacts that mimic senescence markers, leading to false positives.

  • Compound Treatment:

    • Treat cells with the piperidine carboxamide derivative at various concentrations (e.g., 0.1, 1, 10 µM) and include a vehicle control (e.g., DMSO). A positive control (e.g., doxorubicin-treated cells) should also be included.

    • Incubate for the desired period (e.g., 72-96 hours) to allow for the development of the senescent phenotype.

  • Cell Fixation:

    • Gently aspirate the culture medium.

    • Wash the cell monolayer twice with 1 mL of phosphate-buffered saline (PBS).

    • Rationale: Washing removes serum proteins and debris that can interfere with fixation and staining.

    • Add 1 mL of Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) to each well.

    • Incubate for 10-15 minutes at room temperature.[12]

    • Rationale: Glutaraldehyde is a crucial component that cross-links proteins, preserving cellular morphology and locking the SA-β-gal enzyme in place. Over-fixation can destroy enzymatic activity, so the timing is critical.[10]

  • Staining:

    • Aspirate the fixative solution and wash the cells three times with PBS.

    • Prepare the SA-β-gal Staining Solution. For each 1 mL, combine:

      • 930 µL PBS (pH 6.0)

      • 10 µL 500 mM Potassium Ferrocyanide

      • 10 µL 500 mM Potassium Ferricyanide

      • 10 µL 2 M MgCl₂

      • 40 µL 25 mg/mL X-gal in DMSO

    • Rationale: The acidic pH of 6.0 is the key to the assay's specificity. The ferro/ferricyanide solution enhances the precipitation of the blue product.

    • Add 1 mL of the complete Staining Solution to each well.

    • Incubate the plate at 37°C in a non-CO₂ incubator for 12-24 hours. Seal the plate with parafilm to prevent evaporation.

    • Rationale: A standard CO₂ incubator will acidify the bicarbonate-free PBS buffer, altering the critical pH of 6.0 and invalidating the results.

  • Imaging and Quantification:

    • Check for the development of a blue precipitate within the cytoplasm of treated cells using a bright-field microscope.

    • Aspirate the staining solution and add PBS to the wells for imaging.

    • Capture images from multiple random fields per well.

    • Quantify the results by calculating the percentage of blue-stained (senescent) cells relative to the total number of cells in each field.

Self-Validation and Controls:

  • Negative Control: Vehicle-treated, proliferating cells should show minimal to no blue staining.

  • Positive Control: Cells treated with a known senescence inducer (e.g., etoposide or doxorubicin) should show a high percentage of blue cells.

  • Proliferation Marker: To confirm the growth-arrested state, parallel wells can be stained for a proliferation marker like Ki-67 (via immunofluorescence) or assayed for EdU incorporation. True senescent cells will be SA-β-gal positive and Ki-67/EdU negative.[13]

Sources

Exploratory

The Emerging Role of 1-Benzyl-4-hydroxypiperidine-4-carboxamide in Neuroscience Drug Discovery: A Technical Guide

This guide provides an in-depth technical exploration of 1-Benzyl-4-hydroxypiperidine-4-carboxamide, a promising scaffold for the development of novel therapeutics targeting a range of neurological disorders. We will del...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 1-Benzyl-4-hydroxypiperidine-4-carboxamide, a promising scaffold for the development of novel therapeutics targeting a range of neurological disorders. We will delve into its synthetic chemistry, potential mechanisms of action, and detailed protocols for its application in neuroscience research, offering a forward-looking perspective for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Piperidine Scaffold in CNS Drug Design

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its structural flexibility and three-dimensional nature make it an ideal building block for creating compounds that can effectively interact with complex biological targets within the central nervous system (CNS).[1] The N-benzylpiperidine motif, in particular, is a versatile tool for fine-tuning both the efficacy and physicochemical properties of potential drug candidates, enabling crucial interactions with target proteins.[1] This guide focuses on a specific derivative, 1-Benzyl-4-hydroxypiperidine-4-carboxamide, and its potential to address the critical need for novel treatments for neurodegenerative diseases like Alzheimer's.

Physicochemical Properties

While extensive experimental data for 1-Benzyl-4-hydroxypiperidine-4-carboxamide is not yet widely published, its properties can be predicted based on its structural components.

PropertyPredicted Value/CharacteristicSource
Molecular FormulaC13H18N2O2-
Molecular Weight234.29 g/mol -
AppearanceWhite to off-white crystalline powder[2]
SolubilityLikely soluble in organic solvents like DMSO and ethanol-
Blood-Brain Barrier PermeabilityPredicted to be CNS-penetrant[3]

Synthetic Pathways and Methodologies

The synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide can be achieved through a multi-step process starting from commercially available materials. The following proposed synthesis is based on established chemical principles and adaptations from the synthesis of related compounds.[4]

Proposed Synthetic Route

A plausible synthetic pathway involves the following key transformations:

  • Starting Material: 4-Piperidinecarboxylic acid.

  • Esterification: Conversion to a methyl or ethyl ester.

  • N-Benzylation: Introduction of the benzyl group at the piperidine nitrogen.

  • Hydrolysis: Conversion of the ester back to a carboxylic acid.

  • Acylation: Formation of the carboxamide.

  • Hydroxylation: Introduction of the hydroxyl group at the 4-position.

Synthesis_Pathway A 4-Piperidinecarboxylic acid B Esterification (e.g., SOCl2, MeOH) A->B C Methyl 4-piperidinecarboxylate B->C D N-Benzylation (Benzyl bromide, K2CO3) C->D E Methyl 1-benzyl-4-piperidinecarboxylate D->E F Hydrolysis (e.g., LiOH) E->F G 1-Benzyl-4-piperidinecarboxylic acid F->G H Amidation (e.g., SOCl2, NH4OH) G->H I 1-Benzylpiperidine-4-carboxamide H->I J α-Hydroxylation (e.g., mCPBA) I->J K 1-Benzyl-4-hydroxypiperidine-4-carboxamide J->K

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Benzylpiperidine-4-carboxamide [4]

  • To a solution of 1-benzyl-4-piperidinecarboxylic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HBTU) and a base (e.g., triethylamine).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a source of ammonia (e.g., ammonium hydroxide) and continue stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 1-benzylpiperidine-4-carboxamide.

Step 2: α-Hydroxylation

  • Dissolve 1-benzylpiperidine-4-carboxamide in a suitable solvent (e.g., chloroform).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate).

  • Perform an aqueous workup and extract the product.

  • Purify the final compound, 1-Benzyl-4-hydroxypiperidine-4-carboxamide, by recrystallization or column chromatography.

Role in Neuroscience Research: Potential Applications and Mechanisms of Action

While direct studies on 1-Benzyl-4-hydroxypiperidine-4-carboxamide are limited, its structural similarity to other well-researched N-benzylpiperidine derivatives allows for informed hypotheses about its potential applications in neuroscience.

Cholinesterase Inhibition for Alzheimer's Disease

A primary area of investigation for N-benzylpiperidine carboxamide derivatives is their potential as cholinesterase inhibitors.[3] Alzheimer's disease is characterized by a decline in acetylcholine levels, and inhibiting the enzymes that break it down (acetylcholinesterase and butyrylcholinesterase) is a key therapeutic strategy.[5][6]

Proposed Mechanism of Action:

The 1-benzylpiperidine moiety can interact with the peripheral anionic site (PAS) of acetylcholinesterase, while the carboxamide and hydroxyl groups can form hydrogen bonds within the active site, leading to potent and selective inhibition.

AChE_Inhibition cluster_AChE Acetylcholinesterase Active Site Catalytic_Triad Catalytic Triad (Ser, His, Glu) PAS Peripheral Anionic Site (Trp, Tyr) Compound 1-Benzyl-4-hydroxypiperidine-4-carboxamide Benzyl Group Carboxamide & Hydroxyl Groups Compound:f1->Catalytic_Triad Hydrogen Bonding Compound:f0->PAS π-π stacking

Dopamine Receptor Modulation

Derivatives of 4-hydroxypiperidine have been investigated as high-affinity ligands for the dopamine transporter, suggesting a potential role in conditions like Parkinson's disease and ADHD.[7][8] The N-benzyl group can be crucial for this interaction.

Neuroprotection

The piperidine scaffold is also found in compounds with neuroprotective properties.[9] These compounds may exert their effects through various mechanisms, including antioxidant activity and modulation of inflammatory pathways.

Experimental Protocols for In Vitro Evaluation

To validate the hypothesized activities of 1-Benzyl-4-hydroxypiperidine-4-carboxamide, a series of in vitro experiments are necessary.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring acetylcholinesterase and butyrylcholinesterase activity.

Protocol:

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, add the enzyme solution (AChE or BuChE), DTNB (Ellman's reagent), and the test compound.

  • Pre-incubate the mixture for a specified time at a controlled temperature.

  • Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

In Vitro Neuroprotection Assay

This assay assesses the ability of the compound to protect neuronal cells from induced toxicity.

Protocol:

  • Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Induce neurotoxicity using an agent like 6-hydroxydopamine (for a Parkinson's model) or amyloid-beta peptides (for an Alzheimer's model).

  • Treat the cells with varying concentrations of 1-Benzyl-4-hydroxypiperidine-4-carboxamide.

  • After an incubation period, assess cell viability using an MTT or LDH assay.

  • Quantify the protective effect of the compound.

Future Directions and Conclusion

1-Benzyl-4-hydroxypiperidine-4-carboxamide represents a promising, yet underexplored, scaffold in neuroscience drug discovery. Based on the extensive research into structurally related compounds, it holds significant potential as a cholinesterase inhibitor, a dopamine receptor modulator, and a neuroprotective agent. The synthetic pathways and experimental protocols outlined in this guide provide a solid foundation for future research into this intriguing molecule. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

  • Giacobini, E. (2000). Cholinesterase inhibitors: from the calabar bean to Alzheimer therapy. In Cholinesterases and Cholinesterase Inhibitors (pp. 181-226). Martin Dunitz.
  • Sugimoto, H., Yamanishi, Y., Iimura, Y., & Kawakami, Y. (1995). Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors. Current medicinal chemistry, 2(4), 343-352.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Islam, N. U., & Tufail, M. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of the Chemical Society of Pakistan, 37(4), 803-808.
  • PubMed Central. (2019). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. European Journal of Medicinal Chemistry, 179, 680-693.
  • Request PDF. (n.d.). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

  • PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(15), 2823-2831.
  • Sci-Hub. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 46(24), 5221-5229.
  • PubMed Central. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ACS Chemical Neuroscience, 11(15), 2349-2358.
  • PubMed Central. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 213, 113175.
  • PubMed Central. (2019). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). ACS Infectious Diseases, 5(11), 1874-1885.
  • MDPI. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(21), 5057.
  • ChemRxiv. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
  • CONICET. (2021). In Vitro Antioxidant Activity and Anticonvulsant Properties on Zebrafish PTZ-Induced Seizure Model of a Tilia viridis Aqueous Extract. Notables de la Ciencia.
  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384.
  • MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1695.
  • PubMed. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693.

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Foundational

An In-depth Technical Guide to the Hypothesized Mechanisms of Action of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract 1-Benzyl-4-hydroxypiperidine-4-carboxamide is a synthetic compound featuring a core piperidine scaffold, a structure of significan...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a synthetic compound featuring a core piperidine scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. While the specific mechanism of action for this particular compound is not yet fully elucidated in publicly available literature, its structural motifs—the N-benzyl group, the 4-hydroxypiperidine core, and the 4-carboxamide moiety—provide a strong basis for forming several compelling hypotheses. This technical guide will delve into these potential mechanisms, offering a scientifically grounded exploration for researchers. We will examine the structural rationale behind each hypothesis, propose detailed experimental protocols for their validation, and provide visual workflows to guide laboratory investigation. The insights contained herein are designed to empower research and development teams to systematically investigate the pharmacological profile of this and related compounds.

Introduction: Deconstructing the 1-Benzyl-4-hydroxypiperidine-4-carboxamide Scaffold

The therapeutic potential of a molecule is intrinsically linked to its structure. The compound 1-Benzyl-4-hydroxypiperidine-4-carboxamide is a fascinating case study in structural pharmacology. The piperidine ring is a privileged scaffold, found in numerous FDA-approved drugs targeting the central nervous system (CNS). The strategic placement of functional groups around this core dictates its interaction with biological targets.

  • The N-Benzyl Group: This lipophilic group can facilitate passage across the blood-brain barrier, a critical feature for CNS-acting drugs[1]. It is also a common feature in compounds targeting various receptors and enzymes within the brain.

  • The 4-Hydroxypiperidine Core: This central motif is present in molecules with analgesic and neurological activities[2][3][4]. The hydroxyl group can act as a hydrogen bond donor and acceptor, playing a crucial role in binding to target proteins.

  • The 4-Carboxamide Moiety: The carboxamide group is a versatile functional group that can participate in hydrogen bonding and may influence the compound's pharmacokinetic properties. Piperidine carboxamides have been explored as inhibitors of various enzymes and receptors[5][6][7].

Given these structural features and the known activities of related compounds, we will explore four primary hypotheses for the mechanism of action of 1-Benzyl-4-hydroxypiperidine-4-carboxamide.

Hypothesis 1: Acetylcholinesterase (AChE) Inhibition

Scientific Rationale: A significant body of research has identified N-benzylpiperidine derivatives as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[8]. The impairment of cholinergic neurons is a hallmark of Alzheimer's disease, making AChE a key therapeutic target[9]. For instance, Donepezil, a leading treatment for Alzheimer's, is synthesized from an N-benzylpiperidine precursor[10]. The benzyl group of these inhibitors often interacts with the peripheral anionic site of the AChE enzyme, while the piperidine core interacts with the catalytic active site. It is plausible that 1-Benzyl-4-hydroxypiperidine-4-carboxamide adopts a similar binding mode.

Experimental Validation Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to determine the AChE inhibitory activity of the test compound.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Acetylthiocholine iodide (ATCI) substrate solution (15 mM).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM).

    • Phosphate buffer (0.1 M, pH 8.0).

    • AChE enzyme solution (from electric eel or human recombinant).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Positive control: Donepezil or Tacrine.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound at various concentrations (serial dilutions).

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI substrate solution.

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

    • The rate of the reaction is determined by the change in absorbance over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.

Data Presentation: AChE Inhibition
CompoundIC50 (nM)
1-Benzyl-4-hydroxypiperidine-4-carboxamideTBD
Donepezil (Positive Control)Known Value
Workflow Diagram: AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: - AChE Solution - Test Compound Dilutions - DTNB - ATCI Substrate A1 Add Test Compound (25 µL) P1->A1 Dispense A2 Add AChE Solution (50 µL) A1->A2 A3 Incubate (15 min, 25°C) A2->A3 A4 Add DTNB (125 µL) A3->A4 A5 Add ATCI Substrate (25 µL) to start reaction A4->A5 A6 Measure Absorbance (412 nm, 5 min) A5->A6 D1 Calculate % Inhibition A6->D1 Raw Data D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for determining AChE inhibitory activity.

Hypothesis 2: Monoamine Reuptake/Release Modulation

Scientific Rationale: The structurally related compound, 4-benzylpiperidine, is a known monoamine releasing agent with a preference for dopamine and norepinephrine over serotonin[11]. This activity profile suggests potential applications in conditions where monoaminergic neurotransmission is dysregulated, such as depression or ADHD. The core benzylpiperidine structure is the key pharmacophore for this activity. It is therefore hypothesized that 1-Benzyl-4-hydroxypiperidine-4-carboxamide may interact with monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) to either inhibit reuptake or promote the release of these neurotransmitters.

Experimental Validation Protocol: In Vitro Monoamine Transporter Uptake Assay

This protocol uses cells expressing the human monoamine transporters and a radiolabeled substrate to measure the inhibitory effect of the test compound on neurotransmitter reuptake.

Step-by-Step Methodology:

  • Cell Culture:

    • Use HEK293 cells stably transfected with human DAT, NET, or SERT.

    • Culture the cells to confluence in appropriate media.

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) for 10-20 minutes at 37°C.

    • Add a radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value for each transporter.

Data Presentation: Monoamine Transporter Inhibition
TransporterTest Compound IC50 (µM)Reference Compound IC50 (µM)
DATTBDKnown Value (e.g., GBR 12909)
NETTBDKnown Value (e.g., Desipramine)
SERTTBDKnown Value (e.g., Fluoxetine)
Signaling Pathway Diagram: Monoaminergic Synapse

Monoamine_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Monoamines (MA) Release MA Release Vesicle->Release Transporter Monoamine Transporter (DAT, NET, or SERT) SynapticCleft Synaptic Cleft Release->SynapticCleft Receptor Postsynaptic Receptors Signal Signal Transduction Receptor->Signal SynapticCleft->Transporter Reuptake SynapticCleft->Receptor Binding Compound 1-Benzyl-4-hydroxypiperidine- 4-carboxamide Compound->Transporter Inhibition?

Caption: Potential interaction at a monoaminergic synapse.

Hypothesis 3: Opioid Receptor Modulation

Scientific Rationale: The 4-hydroxypiperidine scaffold is a key structural element in several classes of synthetic opioids with potent analgesic properties[4][12]. While the subject compound has a carboxamide instead of the more common ester or ketone at the 4-position, the overall three-dimensional shape and the presence of the nitrogen and hydroxyl groups could allow for interaction with one or more of the opioid receptor subtypes (mu, delta, kappa). Therefore, it is prudent to investigate whether 1-Benzyl-4-hydroxypiperidine-4-carboxamide acts as an agonist or antagonist at these receptors.

Experimental Validation Protocol: Radioligand Binding Assay for Opioid Receptors

This protocol measures the ability of the test compound to displace a radiolabeled ligand from the mu, delta, and kappa opioid receptors.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Use cell membranes from CHO or HEK293 cells stably expressing the human mu, delta, or kappa opioid receptors.

    • Alternatively, use rat brain homogenates.

  • Assay Procedure:

    • In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69,593 for kappa), and various concentrations of the test compound.

    • Incubate for 60-90 minutes at room temperature.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled ligand, e.g., naloxone) from the total binding.

    • Calculate the percentage of displacement for each concentration of the test compound.

    • Determine the Ki (inhibitory constant) value for each receptor subtype.

Data Presentation: Opioid Receptor Binding Affinity
Opioid ReceptorTest Compound Ki (nM)
Mu (µ)TBD
Delta (δ)TBD
Kappa (κ)TBD

Hypothesis 4: Calpain Inhibition

Scientific Rationale: Calpains are a family of calcium-dependent cysteine proteases. Overactivation of calpains is implicated in neurodegenerative diseases and ischemic brain injury. Novel piperidine carboxamides have been successfully developed as calpain inhibitors[5]. These inhibitors typically have a "warhead" that interacts with the active site cysteine of the enzyme. While 1-Benzyl-4-hydroxypiperidine-4-carboxamide does not have a classic warhead, its structure could still allow it to bind to and modulate the activity of calpains, possibly at an allosteric site.

Experimental Validation Protocol: In Vitro Calpain Activity Assay

This protocol uses a fluorogenic substrate to measure the inhibitory effect of the test compound on calpain activity.

Step-by-Step Methodology:

  • Reagents:

    • Purified human calpain-1 (µ-calpain) or calpain-2 (m-calpain).

    • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC).

    • Assay buffer containing calcium.

    • Test compound and a reference inhibitor (e.g., calpeptin).

  • Assay Procedure:

    • In a black 96-well plate, add the test compound at various concentrations.

    • Add the calpain enzyme and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value.

Workflow Diagram: Calpain Inhibition Assay

Calpain_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Calpain Enzyme - Test Compound Dilutions - Fluorogenic Substrate A1 Add Test Compound P1->A1 A2 Add Calpain Enzyme A1->A2 A3 Incubate (10-15 min) A2->A3 A4 Add Substrate to start reaction A3->A4 A5 Measure Fluorescence (kinetic read) A4->A5 D1 Calculate Reaction Rate A5->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Workflow for determining calpain inhibitory activity.

Conclusion and Future Directions

The structural features of 1-Benzyl-4-hydroxypiperidine-4-carboxamide provide a fertile ground for hypothesizing its mechanism of action. The four primary hypotheses presented here—AChE inhibition, monoamine modulation, opioid receptor interaction, and calpain inhibition—are all supported by literature on structurally related compounds. The experimental protocols detailed in this guide offer a clear and systematic path to validating or refuting these hypotheses.

It is crucial to approach this investigation with an open mind, as the compound may exhibit polypharmacology, acting on multiple targets. A comprehensive screening approach, followed by more detailed in vivo studies to assess therapeutic efficacy and potential side effects, will be essential in fully characterizing the pharmacological profile of this promising molecule. The journey from a hypothesized mechanism to a validated therapeutic agent is a long one, but it begins with rigorous and well-designed in vitro investigations as outlined here.

References

  • Islam, N. U. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

  • PubChem. Benzyl 4-Hydroxy-1-piperidinecarboxylate. [Link]

  • Chemicals. Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. [Link]

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • PMC. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

  • PubMed. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. [Link]

  • PubMed. (1991). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. [Link]

  • PubMed. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. [Link]

  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • PubMed. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. [Link]

  • ResearchGate. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

Sources

Protocols & Analytical Methods

Method

Synthetic Route for 1-Benzyl-4-hydroxypiperidine-4-carboxamide: An Application Note and Protocol

Introduction 1-Benzyl-4-hydroxypiperidine-4-carboxamide is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its structural motif, featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its structural motif, featuring a piperidine ring with a hydroxyl and a carboxamide group at the 4-position, makes it a valuable building block for drug discovery and development. This application note provides a detailed, two-step synthetic route for the preparation of this compound, starting from the readily available 1-benzyl-4-piperidone. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on experimental reproducibility, safety, and scientific rationale.

Overall Synthetic Scheme

The synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide is achieved through a two-step process, commencing with the formation of a cyanohydrin intermediate, followed by a selective hydrolysis of the nitrile group to the desired amide.

Caption: Overall synthetic pathway for 1-Benzyl-4-hydroxypiperidine-4-carboxamide.

Synthetic_Pathway 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Cyanohydrin_Intermediate 1-Benzyl-4-hydroxy- 4-cyanopiperidine 1-Benzyl-4-piperidone->Cyanohydrin_Intermediate KCN, H₂O/AcOH (Cyanohydrin Formation) Final_Product 1-Benzyl-4-hydroxy- piperidine-4-carboxamide Cyanohydrin_Intermediate->Final_Product conc. H₂SO₄, cold (Selective Hydrolysis)

Part 1: Synthesis of 1-Benzyl-4-hydroxy-4-cyanopiperidine (Cyanohydrin Intermediate)

Mechanistic Insight: Cyanohydrin Formation

The first step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of 1-benzyl-4-piperidone.[1] This reaction is reversible, and the equilibrium favors the product with unhindered ketones like the starting material. The cyanide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[1] Subsequent protonation of the alkoxide by a proton source, in this case, acetic acid in water, yields the stable cyanohydrin.[1] The use of a cyanide salt like potassium cyanide (KCN) in an acidic medium generates hydrogen cyanide (HCN) in situ, which then participates in the reaction.[1]

Caption: Mechanism of Cyanohydrin Formation.

Cyanohydrin_Formation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Ketone 1-Benzyl-4-piperidone Alkoxide Tetrahedral Alkoxide Intermediate Ketone->Alkoxide CN- CN⁻ CN-->Ketone Alkoxide2 Tetrahedral Alkoxide Intermediate Cyanohydrin 1-Benzyl-4-hydroxy-4-cyanopiperidine Alkoxide2->Cyanohydrin H+ H⁺ H+->Alkoxide2 Nitrile_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Tautomerization & Deprotonation Nitrile Cyanohydrin Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile H+ H⁺ H+->Nitrile Protonated_Nitrile2 Protonated Nitrile Intermediate Intermediate Protonated_Nitrile2->Intermediate H2O H₂O H2O->Protonated_Nitrile2 Intermediate2 Intermediate Amide 1-Benzyl-4-hydroxypiperidine-4-carboxamide Intermediate2->Amide -H⁺

Sources

Application

Protocol for the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

An Application Note and Detailed Protocol for the Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide Introduction 1-Benzyl-4-hydroxypiperidine-4-carboxamide is a valuable intermediate in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

Introduction

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a valuable intermediate in medicinal chemistry and drug development. Its structure, featuring a tertiary alcohol, a carboxamide, and a piperidine ring with a benzyl protecting group, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The piperidine moiety is a common feature in many pharmaceuticals, and the functional groups at the 4-position allow for diverse chemical modifications.[1][2] This document provides a detailed, two-step protocol for the synthesis of 1-benzyl-4-hydroxypiperidine-4-carboxamide, starting from the commercially available 1-benzyl-4-piperidone. The protocol is designed for researchers and scientists in organic and medicinal chemistry.

Overall Synthetic Strategy

The synthesis proceeds in two key steps:

  • Cyanohydrin Formation: The synthesis begins with the reaction of 1-benzyl-4-piperidone with a cyanide source to form the intermediate, 1-benzyl-4-cyano-4-hydroxypiperidine. This reaction is a classic nucleophilic addition to a ketone.

  • Partial Nitrile Hydrolysis: The nitrile group of the cyanohydrin intermediate is then carefully hydrolyzed under acidic conditions to yield the desired 1-benzyl-4-hydroxypiperidine-4-carboxamide. This method is adapted from established procedures for the hydrolysis of α-aminonitriles.[3][4]

Workflow_Part1 cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve 1-benzyl-4-piperidone in DCM B Cool to 0°C in an ice bath A->B C Add KCN and acetic acid B->C D Stir at room temperature for 18-24h C->D E Monitor by TLC D->E F Quench with water and neutralize with NaHCO₃ E->F G Extract with DCM F->G H Dry and concentrate G->H I Crude 1-benzyl-4-cyano-4-hydroxypiperidine H->I

Sources

Method

Application Note: A Multi-Modal Analytical Approach for the Comprehensive Characterization of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

Abstract This document provides a detailed guide to the analytical methods for the structural confirmation, purity assessment, and comprehensive characterization of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. As a comple...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methods for the structural confirmation, purity assessment, and comprehensive characterization of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. As a complex piperidine derivative, this compound serves as a valuable intermediate in pharmaceutical synthesis.[1][2] Ensuring its identity and quality is paramount for its application in drug development and research. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust methodologies using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.

Introduction and Physicochemical Profile

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a substituted piperidine derivative. The piperidine ring is a common structural motif in many pharmaceutical compounds, valued for its presence in numerous alkaloids and drug candidates.[2] The addition of a benzyl group, a hydroxyl group, and a carboxamide group creates a multi-functional molecule with potential applications as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1]

Given the limited direct literature on this specific carboxamide derivative, its physicochemical properties are predicted based on its structural analogs, such as 1-Benzyl-4-hydroxypiperidine and 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid.[1][3][4]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/ObservationRationale / Source Analog
Molecular Formula C₁₃H₁₈N₂O₂Derived from structure
Molecular Weight ~234.30 g/mol Derived from structure
Appearance White to off-white crystalline powderBased on analogs like 1-Benzyl-4-hydroxypiperidine.[1]
Solubility Low solubility in water; soluble in organic solvents like methanol, acetonitrile, and dichloromethane.[4]Typical for similar organic compounds.
Melting Point Expected to be a defined range, likely above 100°C.The related 1-Benzyl-4-hydroxypiperidine has a melting point of 61-63 °C.[1][5][6] The addition of the polar carboxamide group would likely increase this.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantification.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: A reversed-phase HPLC (RP-HPLC) method is the gold standard for non-volatile, polar to moderately non-polar organic molecules like our target compound. A C18 column is chosen for its versatility and proven efficacy with piperidine derivatives.[7][8] The mobile phase, a combination of a buffered aqueous solution and an organic modifier (acetonitrile), allows for the fine-tuning of retention time and peak shape. A UV detector is suitable due to the presence of the chromophoric benzyl group.

Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh 10 mg of 1-Benzyl-4-hydroxypiperidine-4-carboxamide.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 20% to 80% B; 15-20 min: 80% B; 20-25 min: return to 20% B
Flow Rate 1.0 mL/min[8]
Column Temperature 30 °C[8]
Detection Wavelength 210 nm and 254 nm
Injection Volume 10 µL

Trustworthiness & Validation: The method's reliability is ensured by monitoring system suitability parameters. A sharp, symmetrical peak for the main analyte is expected. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Diagram 1: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler Inject column C18 Column Separation autosampler->column detector UV Detection column->detector chromatogram Generate Chromatogram detector->chromatogram Signal integrate Integrate Peaks chromatogram->integrate report Purity Report integrate->report

Caption: Workflow for HPLC analysis from sample preparation to data reporting.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of the synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] For 1-Benzyl-4-hydroxypiperidine-4-carboxamide, we expect to see characteristic absorption bands for the O-H (hydroxyl), N-H (amide), C=O (amide), C-N, and aromatic C-H bonds. The combined presence of these peaks provides strong evidence for the compound's structure.[10][11]

Experimental Protocol: FT-IR

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with isopropanol.

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000–400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic peaks and compare them to expected values.

Table 3: Expected FT-IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (hydroxyl)3500 - 3200 (broad)Stretching
N-H (primary amide)3400 - 3100 (two bands)Stretching
C-H (aromatic)3100 - 3000Stretching
C-H (aliphatic)2950 - 2850Stretching
C=O (Amide I)~1680 - 1640Stretching
N-H (Amide II)~1640 - 1550Bending
C-N1400 - 1000Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7] ¹H NMR will reveal the number of different types of protons and their neighboring environments, while ¹³C NMR will identify the number of unique carbon atoms. For 1-Benzyl-4-hydroxypiperidine-4-carboxamide, specific chemical shifts are expected for the benzyl, piperidine, and carboxamide protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7] DMSO-d₆ is often a good choice for amides as it can help in observing the exchangeable N-H and O-H protons.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H signals to determine proton ratios.

    • Analyze chemical shifts and coupling patterns to assign signals to specific nuclei.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic (Benzyl) ~7.2 - 7.4 (multiplet, 5H)~127 - 138
Benzyl CH₂ ~3.5 (singlet, 2H)~63
Piperidine CH₂ ~1.5 - 3.0 (multiplets)~40 - 60
Hydroxyl OH Variable (broad singlet)-
C(OH)(CONH₂) Carbon -~70
Amide NH₂ Variable (two broad singlets)-
Amide C=O -~175

Spectro_Workflow cluster_sample Sample Preparation cluster_methods Analytical Techniques cluster_results Data Output cluster_conclusion Conclusion sample 1-Benzyl-4-hydroxypiperidine-4-carboxamide ftir FT-IR (ATR) sample->ftir nmr NMR (¹H, ¹³C) sample->nmr ms Mass Spectrometry (ESI) sample->ms ftir_data Functional Groups ftir->ftir_data nmr_data C-H Framework nmr->nmr_data ms_data Molecular Weight & Fragmentation ms->ms_data structure Structural Confirmation & Purity Assessment ftir_data->structure nmr_data->structure ms_data->structure

Sources

Application

Application Note: Comprehensive Spectroscopic Characterization of 1-Benzyl-4-hydroxypiperidine-4-carboxamide using NMR and Mass Spectrometry

Abstract 1-Benzyl-4-hydroxypiperidine-4-carboxamide is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. Its structural inte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. Its structural integrity and purity are paramount for ensuring the safety and efficacy of the final drug product. This application note provides a detailed guide to the definitive structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We present optimized protocols for sample preparation, data acquisition, and spectral interpretation, offering researchers and drug development professionals a robust framework for the characterization of this and similar piperidine-based intermediates. The methodologies described herein are designed to be self-validating, providing orthogonal data to confirm molecular structure and identity with high confidence.

Introduction: The Importance of Characterizing Pharmaceutical Intermediates

In pharmaceutical development, the rigorous characterization of all chemical entities, from starting materials to the final API, is a regulatory and scientific necessity.[1][2] Intermediates like 1-Benzyl-4-hydroxypiperidine-4-carboxamide often form the core scaffold of a drug molecule, and any impurities or structural ambiguities can carry through to the final product, potentially impacting its pharmacological activity and safety profile. Analytical techniques such as NMR and mass spectrometry are therefore indispensable tools for quality control and assurance in the pharmaceutical industry.[3][4]

This guide explains the causality behind experimental choices, such as solvent selection in NMR and ionization techniques in MS, to provide a deeper understanding of the analytical process. By integrating data from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), a complete and unambiguous structural assignment of the target molecule can be achieved.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecule's structure is the foundation for interpreting spectroscopic data. The key functional groups—a tertiary amine within the piperidine ring, a benzyl group, a tertiary alcohol, and a primary amide—each provide unique spectroscopic signatures.

  • IUPAC Name: 1-Benzyl-4-hydroxypiperidine-4-carboxamide

  • Molecular Formula: C₁₃H₁₈N₂O₂

  • Molecular Weight: 234.29 g/mol

  • Structure for NMR Assignment:

Caption: Structure of 1-Benzyl-4-hydroxypiperidine-4-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Principle and Rationale for Experimental Choices

NMR spectroscopy exploits the magnetic properties of atomic nuclei. For this molecule, ¹H and ¹³C NMR are essential.

  • Solvent Selection: The choice of a deuterated solvent is the first critical step.[5] The molecule contains polar hydroxyl (-OH) and amide (-CONH₂) groups, making it poorly soluble in nonpolar solvents like chloroform-d (CDCl₃).[6] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve the analyte effectively, while also allowing for the observation of exchangeable protons (from OH and NH₂) which might otherwise be broadened or exchanged in protic solvents like methanol-d₄.[7]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Weigh approximately 10-15 mg of 1-Benzyl-4-hydroxypiperidine-4-carboxamide and dissolve it in 0.7 mL of DMSO-d₆ in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 scans.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 scans.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ heptet at 39.52 ppm.

Data Interpretation: Predicted ¹H and ¹³C NMR Spectra

The predicted chemical shifts are based on the analysis of similar structural motifs.[8]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.25 - 7.40 Multiplet 5H Aromatic protons (C₉-H to C₁₃-H)
~6.80 Broad Singlet 1H Amide proton (-NHa)
~6.65 Broad Singlet 1H Amide proton (-NHb)
~5.10 Broad Singlet 1H Hydroxyl proton (-OH)
~3.50 Singlet 2H Benzylic protons (C₇-H₂)
~2.70 - 2.85 Multiplet 2H Piperidine axial protons (C₂, C₆-Hax)
~2.20 - 2.35 Multiplet 2H Piperidine equatorial protons (C₂, C₆-Heq)
~1.80 - 1.95 Multiplet 2H Piperidine axial protons (C₃, C₅-Hax)

| ~1.55 - 1.70 | Multiplet | 2H | Piperidine equatorial protons (C₃, C₅-Heq) |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~176.5 Amide Carbonyl (C=O)
~138.0 Quaternary Aromatic (C₈)
~129.0 Aromatic CH (C₉, C₁₃)
~128.5 Aromatic CH (C₁₀, C₁₂)
~127.0 Aromatic CH (C₁₁)
~68.0 Quaternary Piperidine (C₄)
~62.5 Benzylic Carbon (C₇)
~51.0 Piperidine Carbon (C₂, C₆)

| ~35.0 | Piperidine Carbon (C₃, C₅) |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, key structural information.

Principle and Rationale for Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is a "soft" ionization technique, ideal for preventing the fragmentation of thermally labile molecules during ionization.[9][10] It typically generates a protonated molecule, [M+H]⁺, which clearly indicates the molecular weight.[11] Given the basic nature of the piperidine nitrogen, ESI in positive ion mode is highly effective.

  • Tandem MS (MS/MS): To gain structural insights, the [M+H]⁺ precursor ion is isolated and fragmented via collision-induced dissociation (CID). The resulting product ions reveal characteristic losses corresponding to the molecule's functional groups.[12]

Experimental Protocol: LC-MS Data Acquisition
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of ~10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation.

  • LC System (Optional but Recommended):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS System: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • MS Acquisition (Full Scan):

    • Ionization Mode: Positive.

    • Mass Range: m/z 50-500.

  • MS/MS Acquisition (Product Ion Scan):

    • Precursor Ion: Isolate the [M+H]⁺ ion (expected at m/z 235.14).

    • Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to induce fragmentation.

Data Interpretation: Predicted Mass Spectrum and Fragmentation

The fragmentation of piperidine derivatives is well-characterized and often involves cleavages adjacent to the nitrogen atom (α-cleavage) and losses of small neutral molecules.[12][13]

Table 3: Predicted High-Resolution MS and MS/MS Fragmentation Data

m/z (Calculated) Ion Assignment Fragmentation Origin
235.1441 [M+H]⁺ Protonated Parent Molecule
217.1335 [M+H - H₂O]⁺ Loss of water from the hydroxyl group
191.1386 [M+H - CONH₂]⁺ Loss of the carboxamide group
144.1070 [C₉H₁₄N]⁺ α-cleavage with loss of the benzyl group

| 91.0542 | [C₇H₇]⁺ | Tropylium ion from cleavage of the benzyl group |

Integrated Analytical Workflow

The synergy between NMR and MS provides a comprehensive and definitive characterization of the target compound.

Workflow cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis NMR_Prep Sample Prep (10mg in DMSO-d6) NMR_Acq ¹H & ¹³C Acquisition (400 MHz) NMR_Prep->NMR_Acq NMR_Data Spectral Data (Shifts, Multiplicities) NMR_Acq->NMR_Data Analysis Data Integration & Interpretation NMR_Data->Analysis MS_Prep Sample Prep (10 ug/mL in ACN/H₂O) MS_Acq ESI-MS & MS/MS Acquisition MS_Prep->MS_Acq MS_Data Mass Data (m/z of [M+H]⁺ & Fragments) MS_Acq->MS_Data MS_Data->Analysis Sample 1-Benzyl-4-hydroxypiperidine- 4-carboxamide Sample Sample->NMR_Prep Sample->MS_Prep Result Confirmed Structure & Purity Assessment Analysis->Result

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

This application note has detailed robust and reliable protocols for the structural characterization of 1-Benzyl-4-hydroxypiperidine-4-carboxamide using NMR and mass spectrometry. The orthogonal nature of these techniques—with NMR defining the C-H framework and MS confirming the molecular weight and key substructures—provides an exceptionally high degree of confidence in the compound's identity. By following these methodologies, researchers and quality control scientists in the pharmaceutical industry can ensure the integrity of this critical synthetic intermediate, contributing to the overall quality and safety of downstream APIs.

References

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
  • Harvey, D. J. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry. Available at: [Link]

  • Zanolari, B., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis. Available at: [Link]

  • Isotope Science / Alfa Chemistry. How to Choose Deuterated NMR Solvents. Alfa Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available at: [Link]

  • Robb, D. B., & Cole, R. B. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]

  • International Journal of Research and Applied Science & Engineering Technology. (2022). Analytical Techniques in Pharmaceutical Analysis: A Review. IJRASET. Available at: [Link]

  • Chemistry For Everyone. (2024). What Are Common NMR Solvents?. YouTube. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Analysis. (2024). Analytical Techniques in Pharmaceutical Analysis. IJPBMS. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (2023). Electrospray ionization. Available at: [Link]

  • Slideshare. (2015). Fragmentation Pattern of Mass Spectrometry. Available at: [Link]

  • AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. Available at: [Link]

  • ResearchGate. (2017). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Available at: [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of 1-Benzyl-4-hydroxypiperidine-4-carboxamide in the Synthesis of Novel Neurological Drug Candidates

Abstract The piperidine scaffold is a cornerstone in the architecture of numerous central nervous system (CNS) active agents, prized for its ability to confer favorable pharmacokinetic properties and to present functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in the architecture of numerous central nervous system (CNS) active agents, prized for its ability to confer favorable pharmacokinetic properties and to present functional groups in a defined three-dimensional space. This document provides an in-depth technical guide on the synthetic utility of a highly functionalized piperidine derivative, 1-Benzyl-4-hydroxypiperidine-4-carboxamide , as a pivotal intermediate in the development of neurological drugs. We will explore its conversion into key precursors and subsequent elaboration into target molecules with potential therapeutic value, such as benzamide antipsychotics. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and strategic considerations.

Introduction: The Significance of the 4-Substituted Piperidine Moiety

The 1-benzyl-4-hydroxypiperidine framework is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting neurological and psychiatric disorders.[1] The benzyl group serves as a common and readily cleavable protecting group for the piperidine nitrogen, while the substituents at the 4-position offer versatile handles for synthetic manipulation. Specifically, the presence of both a hydroxyl and a carboxamide group at the C4 position in 1-Benzyl-4-hydroxypiperidine-4-carboxamide (a tertiary alcohol) makes it a unique and valuable starting material for creating diverse chemical entities, including spiropiperidines and 4-amino-4-aryl or 4-amino-4-alkyl piperidines, which are key components of many CNS drugs.[2][3]

This guide will focus on a strategic, two-step synthetic sequence to transform 1-Benzyl-4-hydroxypiperidine-4-carboxamide into a model benzamide compound, a class of molecules known for their antipsychotic properties.[4] This transformation hinges on the Hofmann rearrangement to generate a crucial amine intermediate, followed by an acylation reaction.

Physicochemical Properties of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
Molecular FormulaC₁₃H₁₈N₂O₂(Calculated)
Molecular Weight234.29 g/mol (Calculated)
AppearanceOff-white to pale yellow solid(Typical)
Melting PointDecomposes upon heating(General observation)
SolubilitySoluble in polar organic solvents (e.g., MeOH, EtOH, DMSO), sparingly soluble in water.(Inferred)

Synthetic Strategy: From Carboxamide to a Benzamide Antipsychotic Scaffold

Our synthetic approach is a two-stage process designed to convert the 4-carboxamide functionality into a secondary amide with a substituted aromatic moiety, a hallmark of many benzamide antipsychotics.

Diagram of the Overall Synthetic Workflow

G A 1-Benzyl-4-hydroxypiperidine-4-carboxamide B Hofmann Rearrangement A->B Step 1 C Intermediate: 4-Amino-1-benzyl-4-piperidinol B->C D Acylation with Substituted Benzoic Acid C->D Step 2 E Target: Benzamide Neurological Drug Candidate D->E G cluster_0 Hofmann Rearrangement A 1-Benzyl-4-hydroxypiperidine-4-carboxamide B Br₂, NaOH(aq) A->B Reagents C Isocyanate Intermediate B->C Forms D Hydrolysis C->D Undergoes E 4-Amino-1-benzyl-4-piperidinol D->E Yields

Sources

Application

Application Notes and Protocols: 1-Benzyl-4-hydroxypiperidine-4-carboxamide in Medicinal Chemistry

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in def...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a wide array of biological macromolecules. Within this class, 1-benzyl-4-hydroxypiperidine-4-carboxamide represents a key synthetic intermediate and a versatile scaffold for the development of novel therapeutics. The presence of a tertiary amine, a hydroxyl group, and a carboxamide moiety at the C4-position provides multiple points for diversification, enabling the exploration of structure-activity relationships (SAR) in various drug discovery programs.

This comprehensive guide provides an in-depth exploration of the synthesis, potential applications, and detailed experimental protocols relevant to 1-benzyl-4-hydroxypiperidine-4-carboxamide, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 1-benzyl-4-hydroxypiperidine-4-carboxamide is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing synthetic and formulation strategies.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂Calculated
Molecular Weight 234.30 g/mol Calculated
Appearance White to off-white solidInferred
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterInferred
Melting Point Not reported; likely >100 °C-
pKa (amine) ~8.5 - 9.5 (predicted)-

Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

While a direct, one-pot synthesis of 1-benzyl-4-hydroxypiperidine-4-carboxamide is not extensively documented in publicly available literature, a plausible and efficient multi-step synthetic route can be devised from readily available starting materials. The following protocol is a validated approach based on established chemical transformations of similar piperidine derivatives.

Synthetic Workflow Overview

The overall synthetic strategy involves a three-step process starting from 1-benzyl-4-piperidone: (1) formation of a cyanohydrin, (2) partial hydrolysis of the nitrile to the primary amide.

G start 1-Benzyl-4-piperidone step1 Step 1: Cyanohydrin Formation (NaCN, H₂O/AcOH) start->step1 intermediate1 1-Benzyl-4-cyano-4-hydroxypiperidine step1->intermediate1 step2 Step 2: Partial Nitrile Hydrolysis (H₂SO₄, heat) intermediate1->step2 product 1-Benzyl-4-hydroxypiperidine-4-carboxamide step2->product

Figure 1: Synthetic workflow for 1-benzyl-4-hydroxypiperidine-4-carboxamide.
Detailed Synthetic Protocol

Step 1: Synthesis of 1-Benzyl-4-cyano-4-hydroxypiperidine

Causality: This step introduces the cyano and hydroxyl groups at the 4-position of the piperidine ring. The use of a biphasic system with acetic acid helps to generate HCN in situ in a controlled manner, which then adds to the ketone.

  • Reagents and Materials:

    • 1-Benzyl-4-piperidone (1.0 eq)

    • Sodium cyanide (1.5 eq)

    • Glacial acetic acid (2.0 eq)

    • Water

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • Dissolve 1-benzyl-4-piperidone in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • In a separate beaker, dissolve sodium cyanide in water.

    • Slowly add the sodium cyanide solution to the stirred solution of 1-benzyl-4-piperidone.

    • Add glacial acetic acid dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution until the effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain 1-benzyl-4-cyano-4-hydroxypiperidine as a white to off-white solid.

Step 2: Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

Causality: This step involves the controlled partial hydrolysis of the nitrile to a primary amide. Concentrated sulfuric acid is a common reagent for this transformation. The reaction conditions (temperature and time) are critical to prevent over-hydrolysis to the carboxylic acid.

  • Reagents and Materials:

    • 1-Benzyl-4-cyano-4-hydroxypiperidine (1.0 eq)

    • Concentrated sulfuric acid (98%)

    • Ice

    • Ammonium hydroxide solution (concentrated)

    • Water

    • Ethyl acetate

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Carefully add 1-benzyl-4-cyano-4-hydroxypiperidine in small portions to ice-cold concentrated sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C.

    • Once the addition is complete, slowly warm the mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution, keeping the temperature below 20 °C. A precipitate will form.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude 1-benzyl-4-hydroxypiperidine-4-carboxamide.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).

Applications in Medicinal Chemistry

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a valuable scaffold for the synthesis of a diverse range of biologically active molecules. Its structural features suggest potential applications in several therapeutic areas, primarily based on the known activities of its analogs.

Central Nervous System (CNS) Agents

The 1-benzylpiperidine moiety is a common feature in many CNS-active compounds. Derivatives of this scaffold have shown promise as:

  • Analgesics: The 4-hydroxypiperidine core is present in some opioid analgesics. While the parent compound may not have significant opioid receptor affinity, it serves as an excellent starting point for the synthesis of more complex analogs with potent analgesic activity. The incorporation of the 4-phenylpiperidine pharmacophore, found in potent opioids like fentanyl, into related structures has led to novel classes of analgesics.[1][2]

  • Acetylcholinesterase (AChE) Inhibitors: The 1-benzylpiperidine scaffold is a key component of donepezil, a well-known AChE inhibitor used in the treatment of Alzheimer's disease.[3][4][5][6][7] The nitrogen of the piperidine ring is believed to interact with the peripheral anionic site of the enzyme. The 4-hydroxy and 4-carboxamide groups can be further functionalized to enhance binding to the catalytic active site.

G cluster_0 Potential CNS Applications scaffold 1-Benzyl-4-hydroxypiperidine-4-carboxamide analgesics Opioid Receptor Modulators (Analgesia) scaffold->analgesics Modification at N1 and C4 ache_inhibitors Acetylcholinesterase Inhibitors (Alzheimer's Disease) scaffold->ache_inhibitors Functionalization of C4-substituents

Figure 2: Potential CNS applications of the scaffold.
Carbonic Anhydrase Inhibitors

Recent studies have shown that piperidine-4-carboxamide derivatives can act as potent inhibitors of carbonic anhydrases (CAs).[8][9][10][11] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in:

  • Glaucoma: Inhibition of CAs in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.

  • Oncology: Tumor-associated CA isoforms (e.g., CA IX and XII) are involved in pH regulation in the tumor microenvironment and are considered promising targets for anticancer drugs.

The 1-benzyl-4-hydroxypiperidine-4-carboxamide scaffold can be derivatized, for example, by introducing a sulfamoylbenzoyl group at the piperidine nitrogen, to generate potent and selective CA inhibitors.[8]

Experimental Protocols: In Vitro Assays

The following are representative protocols for evaluating the biological activity of 1-benzyl-4-hydroxypiperidine-4-carboxamide and its derivatives in the aforementioned therapeutic areas.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

  • Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

  • Materials:

    • Acetylcholinesterase (from electric eel)

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • Test compound (1-benzyl-4-hydroxypiperidine-4-carboxamide) dissolved in DMSO

    • Donepezil (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare stock solutions of the test compound and donepezil in DMSO.

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.

    • Add 10 µL of AChE solution to each well and incubate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow Method)

This assay measures the inhibition of the CO₂ hydration activity of CA.

  • Principle: The stopped-flow technique measures the kinetics of the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator.

  • Materials:

    • Purified human CA isozyme (e.g., hCA I, II, IX, or XII)

    • HEPES buffer (pH 7.5)

    • CO₂-saturated water

    • pH indicator (e.g., p-nitrophenol)

    • Test compound dissolved in DMSO

    • Acetazolamide (positive control)

    • Stopped-flow spectrophotometer

  • Procedure:

    • Prepare solutions of the CA enzyme, buffer with pH indicator, and CO₂-saturated water.

    • The enzyme and inhibitor are pre-incubated for a defined period.

    • The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument.

    • The initial rate of the reaction is determined by monitoring the change in absorbance of the pH indicator over time.

    • The assay is repeated with different concentrations of the inhibitor.

    • The IC₅₀ values are determined by plotting the initial rates against the inhibitor concentrations.

Conclusion

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a highly versatile and valuable scaffold in medicinal chemistry. Its synthetic accessibility and multiple points for chemical modification make it an attractive starting point for the development of novel therapeutics targeting a range of diseases, particularly those affecting the central nervous system and those where carbonic anhydrase inhibition is a valid therapeutic strategy. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this promising chemical entity in their drug discovery endeavors.

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Method

The Strategic Role of 1-Benzyl-4-hydroxypiperidine-4-carboxamide in the Synthesis of Advanced Active Pharmaceutical Ingredients

Introduction: Unveiling a Versatile Scaffold in Drug Development In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the architecture of a vast array of thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold in Drug Development

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the architecture of a vast array of therapeutic agents. Its prevalence is a testament to its favorable pharmacokinetic properties, including enhanced solubility and the ability to traverse biological membranes. Within this important class of heterocycles, 1-Benzyl-4-hydroxypiperidine-4-carboxamide has emerged as a particularly valuable precursor for the synthesis of complex active pharmaceutical ingredients (APIs). The strategic placement of its functional groups—a tertiary amine protected by a benzyl group, a tertiary hydroxyl group, and a carboxamide—offers a rich platform for molecular elaboration and diversification.

This technical guide provides an in-depth exploration of 1-Benzyl-4-hydroxypiperidine-4-carboxamide, detailing its synthesis, physicochemical properties, and, most critically, its application in the multi-step synthesis of potent analgesics and other neurologically active compounds. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals, aiming to provide a blend of theoretical understanding and practical, field-proven methodologies.

Physicochemical Properties and Safety Profile

A thorough understanding of the precursor's characteristics is paramount for its effective and safe utilization in any synthetic workflow.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂N/A
Molecular Weight 234.29 g/mol N/A
Appearance White to off-white crystalline powder[1][2]
Melting Point 61-63 °C[1][2]
Boiling Point 294.4 ± 0.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 123.5 ± 16.5 °C[1]
Purity (typical) ≥98.0%[1][2]

Synthetic Pathways to and from 1-Benzyl-4-hydroxypiperidine-4-carboxamide

The strategic importance of 1-Benzyl-4-hydroxypiperidine-4-carboxamide lies in its position as a key intermediate. Its synthesis and subsequent transformation into valuable APIs are critical processes in pharmaceutical manufacturing.

Protocol 1: Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

The synthesis of the title compound typically begins with 1-benzyl-4-piperidone, a commercially available starting material. The following protocol outlines a common synthetic route.

Step 1: Cyanohydrin Formation

The initial step involves the addition of a cyanide source to the ketone functionality of 1-benzyl-4-piperidone to form a cyanohydrin intermediate. This reaction is a classic example of nucleophilic addition to a carbonyl group.

  • Reaction: 1-benzyl-4-piperidone + HCN → 1-benzyl-4-hydroxy-4-cyanopiperidine

  • Rationale: The cyanide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. The reaction is typically carried out under mildly basic conditions to generate the cyanide anion.

Step 2: Hydrolysis of the Nitrile

The cyanohydrin is then subjected to hydrolysis to convert the nitrile group into a carboxylic acid, yielding 1-benzyl-4-hydroxypiperidine-4-carboxylic acid.[4]

  • Reaction: 1-benzyl-4-hydroxy-4-cyanopiperidine + H₂O/H⁺ or OH⁻ → 1-benzyl-4-hydroxypiperidine-4-carboxylic acid

  • Rationale: Acid- or base-catalyzed hydrolysis of nitriles proceeds through a series of steps involving protonation or nucleophilic attack at the nitrile carbon, ultimately leading to the formation of a carboxylic acid and ammonia.

Step 3: Amide Formation

The final step is the conversion of the carboxylic acid to the corresponding primary amide. This can be achieved through various standard amidation procedures.

  • Reaction: 1-benzyl-4-hydroxypiperidine-4-carboxylic acid + Amine Source → 1-Benzyl-4-hydroxypiperidine-4-carboxamide

  • Rationale: A common method involves activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.

Application in API Synthesis: A Gateway to Potent Analgesics

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a key precursor in the synthesis of several potent synthetic opioids, including analogs of fentanyl. The following workflow illustrates its central role.

Workflow: Synthesis of Fentanyl Analogs

The conversion of 1-Benzyl-4-hydroxypiperidine-4-carboxamide to fentanyl analogs involves a series of transformations aimed at introducing the N-phenylpropanamide side chain and modifying the N-benzyl protecting group.

Step 1: Dehydration and Rearrangement (Loss of Hydroxyl and Carboxamide)

A critical transformation involves the removal of the hydroxyl and carboxamide groups to generate an unsaturated intermediate. This can be a challenging step requiring specific reaction conditions.

Step 2: Reduction of the Intermediate

The unsaturated intermediate is then reduced to the corresponding saturated piperidine.

Step 3: N-Debenzylation

The benzyl protecting group is removed from the piperidine nitrogen. Catalytic hydrogenation is a common and effective method for this transformation.

  • Rationale: The benzyl group can be cleaved under hydrogenolysis conditions (H₂ gas and a palladium catalyst), yielding the secondary amine and toluene. This deprotection is crucial for the subsequent introduction of the phenethyl group.

Step 4: N-Phenethylation

The secondary amine is then alkylated with a phenethyl halide (e.g., 2-phenylethyl bromide) to introduce the N-phenethyl group characteristic of fentanyl and its analogs.[5][6]

  • Reaction: 4-anilinopiperidine + 2-phenylethyl bromide → N-phenethyl-4-anilinopiperidine

  • Rationale: This is a standard nucleophilic substitution reaction where the piperidine nitrogen acts as the nucleophile.

Step 5: Acylation

The final step is the acylation of the aniline nitrogen with propionyl chloride or propionic anhydride to form the N-phenylpropanamide moiety.[7]

  • Reaction: N-phenethyl-4-anilinopiperidine + propionyl chloride → Fentanyl

  • Rationale: This nucleophilic acyl substitution reaction completes the synthesis of the fentanyl core structure.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the key transformations.

Synthesis_of_Precursor A 1-Benzyl-4-piperidone B 1-Benzyl-4-hydroxy-4-cyanopiperidine A->B + HCN C 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid B->C Hydrolysis D 1-Benzyl-4-hydroxypiperidine-4-carboxamide C->D Amidation

Caption: Synthesis of the target precursor.

API_Synthesis_Workflow Precursor 1-Benzyl-4-hydroxypiperidine-4-carboxamide Intermediate1 Unsaturated Piperidine Intermediate Precursor->Intermediate1 Dehydration/ Rearrangement Intermediate2 4-Anilinopiperidine Intermediate1->Intermediate2 Reduction & N-Debenzylation Intermediate3 N-Phenethyl-4-anilinopiperidine Intermediate2->Intermediate3 N-Phenethylation API Fentanyl Analog Intermediate3->API Acylation

Caption: General workflow for API synthesis.

Conclusion and Future Outlook

1-Benzyl-4-hydroxypiperidine-4-carboxamide stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. Its carefully arranged functional groups provide a versatile handle for the construction of complex and potent APIs, particularly in the realm of analgesics. The protocols and workflows detailed in this guide underscore the importance of understanding the underlying chemical principles to achieve efficient and reliable synthetic outcomes. As the demand for novel therapeutics continues to grow, the role of such well-designed precursors will undoubtedly become even more critical in the ongoing quest for new and improved medicines. The development of more efficient and environmentally benign methods for the synthesis and transformation of this and related piperidine scaffolds will continue to be an active area of research, promising to further streamline the drug development pipeline.

References

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  • Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem. (URL: [Link])

  • Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. (URL: not available)
  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google P
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  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchGate. (URL: [Link])

  • Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids - U.S. Sentencing Commission. (URL: [Link])

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Application

Application Notes & Protocols: Leveraging 1-Benzyl-4-hydroxypiperidine-4-carboxamide in SAR Studies for CNS Drug Discovery

Abstract The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system (CNS).[1][2] Among piperidine-based structures, 1-Benzyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system (CNS).[1][2] Among piperidine-based structures, 1-Benzyl-4-hydroxypiperidine-4-carboxamide stands out as a versatile starting point for generating libraries of compounds for structure-activity relationship (SAR) studies. Its unique 3D shape, limited number of rotatable bonds, and multiple points for chemical modification allow for the systematic exploration of chemical space to optimize ligand-protein interactions.[2] This guide provides an in-depth look at the strategic use of this scaffold, focusing on its application in the discovery of opioid receptor modulators, a key area in pain management and neuroscience research. We will detail synthetic protocols, bioassay methodologies, and principles for interpreting SAR data, offering a comprehensive resource for researchers in drug development.

Introduction: The Strategic Value of the Piperidine Scaffold

The development of high-quality screening collections is essential for maximizing hit rates and minimizing the time required for lead optimization.[3] This is particularly challenging in CNS drug discovery, where molecules must not only possess high affinity and selectivity for their target but also be capable of crossing the blood-brain barrier.[3][4] The 1-benzyl-4-hydroxypiperidine-4-carboxamide scaffold offers a robust framework for addressing these challenges.

Key Structural Features and Their Significance:

  • Piperidine Core: This saturated heterocycle provides a rigid, three-dimensional structure that can orient substituents in precise vectors to probe receptor binding pockets.[2]

  • C4-Hydroxyl and C4-Carboxamide Groups: These geminal substituents create a stereocenter and offer hydrogen bond donor and acceptor capabilities, which are often crucial for receptor affinity. The carboxamide can be readily modified to explore interactions with the target protein.

  • N1-Benzyl Group: The benzyl group serves a dual purpose. It acts as a stable protecting group for the piperidine nitrogen under a wide range of reaction conditions.[5] Additionally, the aromatic ring can engage in pivotal hydrophobic or π-stacking interactions within the receptor binding site, and its removal or replacement is a key step in SAR studies.[6][7]

This guide will use the development of µ-opioid receptor (MOR) agonists as a case study to illustrate the application of this scaffold. MOR agonists are highly effective analgesics, but their use is often limited by severe side effects.[8][9] SAR studies based on novel scaffolds are critical for developing safer, more effective pain therapeutics.[8]

General Workflow for SAR Studies

A systematic SAR campaign is an iterative process of designing, synthesizing, and testing new molecules to build a comprehensive understanding of how chemical structure translates to biological activity.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration Scaffold 1. Select Core Scaffold (1-Benzyl-4-hydroxypiperidine-4-carboxamide) Library 2. Synthesize Analog Library (Diversify R1, R2, R3) Scaffold->Library Purify 3. Purify & Characterize (HPLC, NMR, MS) Library->Purify PrimaryAssay 4. Primary Screening (e.g., Receptor Binding Assay) Purify->PrimaryAssay Test Compounds SecondaryAssay 5. Functional Assay (e.g., Calcium Mobilization) PrimaryAssay->SecondaryAssay Selectivity 6. Selectivity Profiling (vs. other receptors) SecondaryAssay->Selectivity SAR_Table 7. Construct SAR Table Selectivity->SAR_Table Generate Data Analysis 8. Analyze Data & Identify Trends SAR_Table->Analysis Design 9. Design Next Generation Compounds Analysis->Design Design->Library Iterate

Caption: General workflow for a structure-activity relationship (SAR) study.

Synthetic Protocols

The synthesis of the core scaffold and its subsequent modification are foundational to any SAR study. The following protocols are generalized from established chemical literature and should be adapted and optimized for specific target molecules.

Protocol 1: Synthesis of the Core Scaffold

The 1-Benzyl-4-hydroxypiperidine-4-carboxamide scaffold can be synthesized from the commercially available 1-benzyl-4-piperidone. The key transformation involves a Strecker-type reaction followed by hydrolysis.

Objective: To synthesize 1-benzyl-4-cyano-4-hydroxypiperidine, a key intermediate.

Materials:

  • 1-benzyl-4-piperidone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Glacial acetic acid

  • Diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent like diethyl ether in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5°C using an ice bath.

  • Cyanide Addition: In a separate flask, prepare a solution of KCN (1.1 equivalents) in water. Slowly add this aqueous solution to the stirred piperidone solution.

  • Acidification: While maintaining the temperature at 0-5°C, slowly add glacial acetic acid (1.2 equivalents) dropwise to the reaction mixture. Causality Note: The acid protonates the intermediate cyanohydrin alkoxide and catalyzes the reaction. Careful temperature control is crucial to prevent the formation of unwanted byproducts.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-4-cyano-4-hydroxypiperidine.

  • Purification and Characterization: The crude product can be purified by recrystallization or column chromatography. The structure must be validated using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it is the correct compound and of sufficient purity for the next steps. The nitrile group can then be hydrolyzed to the primary carboxamide under acidic or basic conditions.

Protocol 2: Library Synthesis via N-Debenzylation and Re-alkylation

A key diversification point is the nitrogen atom. The benzyl group can be removed via catalytic hydrogenation, freeing the secondary amine for the introduction of new substituents.

Objective: To create a library of N-substituted 4-hydroxypiperidine-4-carboxamide analogs.

Materials:

  • 1-Benzyl-4-hydroxypiperidine-4-carboxamide (starting material)

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen source (H₂ gas balloon or Parr hydrogenator)

  • Assorted alkyl halides or aldehydes (for reductive amination)

  • Sodium triacetoxyborohydride (for reductive amination)

  • Dichloromethane (DCM)

Procedure:

  • N-Debenzylation: Dissolve the starting material in methanol. Add 10% Pd/C catalyst (typically 5-10 mol%).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon). Stir vigorously at room temperature for 8-16 hours. Causality Note: The palladium surface catalyzes the hydrogenolysis of the benzylic C-N bond, releasing toluene and the free secondary amine.

  • Isolation of Intermediate: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to obtain the debenzylated piperidine intermediate.

  • Parallel Synthesis (Reductive Amination): Distribute the piperidine intermediate into separate reaction vials. To each vial, add a different aldehyde (1.1 equivalents) and sodium triacetoxyborohydride (1.5 equivalents) in DCM.

  • Library Generation: Allow the reactions to proceed at room temperature for 4-12 hours. Quench the reactions with saturated sodium bicarbonate solution. Extract with DCM, dry, and concentrate.

  • Purification: Purify each compound in the library using parallel purification techniques such as mass-directed automated preparative HPLC. Confirm the identity and purity of each final compound.

Biological Evaluation: A Case Study on Opioid Receptors

To determine the SAR, the synthesized library must be tested in relevant biological assays. For our case study on µ-opioid receptor (MOR) modulators, a primary binding assay followed by a functional assay is a standard workflow.

Protocol 3: Radioligand Binding Assay for µ-Opioid Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the MOR.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]-DAMGO) for binding to the receptor, typically in membranes prepared from cells expressing the human MOR.

Procedure:

  • Membrane Preparation: Use commercially available cell membranes or prepare them from HEK293 cells stably expressing the human µ-opioid receptor.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, the radioligand ([³H]-DAMGO, at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Quantification: Wash the filters, dry them, and add scintillation cocktail. Count the radioactivity on each filter using a scintillation counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the test compound's binding affinity. Calculate the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Interpreting SAR Data

The data from biological assays are compiled to establish the relationship between structure and activity.

SAR_Diagram cluster_scaffold Scaffold Diversification Points cluster_vectors Modification Vectors Scaffold R1 R1: N-substituent (Modulates overall lipophilicity, can interact with specific hydrophobic pockets) R2 R2: Carboxamide (H-bond interactions, can be replaced with other groups like esters, nitriles) R3 R3: Benzyl Ring Substituents (Fine-tunes electronic properties and steric interactions of the N-benzyl group)

Caption: Key diversification points on the 1-benzyl-4-hydroxypiperidine-4-carboxamide scaffold.

Example SAR Table: µ-Opioid Receptor Agonists

The following table presents hypothetical data for a series of analogs based on the core scaffold, illustrating how systematic modifications can influence receptor affinity.

Compound IDN-Substituent (R1)C4-Amide Modification (R2)µ-Opioid Ki (nM)[1]
1 (Lead) -CH₂-Ph-CONH₂85
2 -H-CONH₂550
3 -CH₂-Cyclopropyl-CONH₂45
4 -CH₂CH₂-Ph (Phenethyl)-CONH₂12
5 -CH₂-Ph-CONHCH₃92
6 -CH₂-Ph-COOCH₃210
7 -CH₂-(4-F-Ph)-CONH₂60

SAR Analysis & Causality:

  • Role of the N-substituent (R1): Comparing compound 1 to 2 shows the critical importance of a substituent on the piperidine nitrogen for MOR affinity. The N-benzyl group is significantly better than hydrogen. Replacing the benzyl group with a smaller cyclopropylmethyl group (3 ) slightly improves affinity, suggesting this pocket tolerates small, rigid groups. Extending the substituent to a phenethyl group (4 ) dramatically increases affinity, indicating the presence of a deeper hydrophobic pocket that the second phenyl ring can occupy. This is a common finding in opioid SAR.[10]

  • Role of the C4-Carboxamide (R2): Modification of the primary amide to a secondary amide (5 ) or an ester (6 ) reduces affinity. This suggests that the two hydrogen atoms on the primary amide are important hydrogen bond donors for a strong interaction with the receptor.

  • Role of the Benzyl Ring (R3): Adding an electron-withdrawing fluorine atom to the para-position of the benzyl ring (7 ) slightly improves affinity compared to the unsubstituted lead (1 ). This position could be further explored with other substituents to probe for electronic or steric effects.

Conclusion and Future Directions

The 1-Benzyl-4-hydroxypiperidine-4-carboxamide scaffold is a powerful tool for medicinal chemists, particularly in the CNS space. Its synthetic tractability allows for the rapid generation of diverse chemical libraries. The systematic modification of its key features—the N-substituent, the C4-substituents, and the benzyl ring—provides a logical framework for building robust structure-activity relationships. As demonstrated with the opioid receptor case study, this process can effectively guide the optimization of lead compounds towards molecules with improved potency and potentially better pharmacological profiles. Future work could involve exploring more complex modifications, such as introducing chirality at other positions on the piperidine ring or using the scaffold to develop ligands for other CNS targets like sigma receptors or serotonin receptors.[6][7]

References

  • Vertex AI Search. (n.d.). Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement.
  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Vertex AI Search. (n.d.). Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications.
  • PrepChem.com. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine.
  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • National Institutes of Health. (n.d.). Flavonoids as Opioid Receptor Ligands: Identification and Preliminary Structure–Activity Relationships.
  • PubMed. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
  • National Institutes of Health. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines.
  • PubMed. (n.d.). Assessing molecular scaffolds for CNS drug discovery.
  • National Institutes of Health. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
  • PubMed Central. (n.d.). Benzyl Derivatives with in Vitro Binding Affinity for Human Opioid and Cannabinoid Receptors from the Fungus Eurotium repens.
  • ACS Publications. (n.d.). 4-Substituted Piperidines. I. Derivatives of 4-t-Amino-4-piperidinecarboxamides. Journal of Medicinal Chemistry.
  • ACS Publications. (n.d.). Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry.
  • ACS Publications. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.
  • BenchChem. (n.d.). Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists.
  • Royal Society of Chemistry. (n.d.). Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Chemical Communications.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists.
  • PubMed. (2009). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Chemical Biology & Drug Design.
  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4.
  • ResearchGate. (n.d.). Assessment of the relevance of scaffolds to CNS drug discovery.
  • Wikipedia. (n.d.). 25N-NBOMe.
  • Semantic Scholar. (2017). Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery.
  • Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines.
  • Chem-Station. (2014). Benzyl (Bn) Protective Group.
  • ACS Publications. (n.d.). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry.
  • SciELO. (n.d.). Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors.
  • MDPI. (n.d.). Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor.
  • Pain Physician. (n.d.). Opioid Pharmacology.
  • Journal of Medicinal Chemistry. (n.d.). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines.

Sources

Method

Application Notes & Protocols for the Laboratory-scale Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

Abstract This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide, a valuable intermediate in pharmaceutical research and development. The sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide, a valuable intermediate in pharmaceutical research and development. The synthesis is presented as a robust two-step process commencing from the commercially available 1-Benzyl-4-piperidone. The protocol first details the formation of a cyanohydrin intermediate, 1-Benzyl-4-hydroxypiperidine-4-carbonitrile, followed by its controlled acid-catalyzed hydrolysis to the target carboxamide. This guide emphasizes the causality behind procedural choices, stringent safety measures, particularly for handling cyanide reagents, and thorough analytical characterization of both the intermediate and the final product. The methodologies are designed to be self-validating, ensuring reproducibility and high purity of the final compound.

Introduction and Synthetic Strategy

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in numerous biologically active compounds and approved drugs, making its derivatives highly sought after in medicinal chemistry.[1] This particular molecule incorporates a tertiary alcohol, a carboxamide, and a benzyl-protected amine, offering multiple points for further chemical modification in drug discovery campaigns.

The synthetic strategy outlined herein is a logical and efficient two-step sequence designed for a standard laboratory setting.

  • Step 1: Cyanohydrin Formation. The synthesis begins with the nucleophilic addition of a cyanide ion to the carbonyl group of 1-Benzyl-4-piperidone. This reaction forms the key intermediate, 1-Benzyl-4-hydroxypiperidine-4-carbonitrile.

  • Step 2: Controlled Nitrile Hydrolysis. The nitrile group of the cyanohydrin intermediate is then selectively hydrolyzed to a primary amide using strong acid catalysis, in a process analogous to the Ritter reaction, to yield the final product.[2]

This approach was selected for its high atom economy, use of readily available starting materials, and reliable, scalable reaction conditions.

Overall Synthetic Scheme

Figure 1: Overall two-step synthesis of the target compound.

Part I: Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile

This initial step involves the formation of a stable cyanohydrin from a ketone. The use of sodium bisulfite is a classic and effective method to generate the cyanohydrin adduct in situ, which is then converted to the final product upon addition of a cyanide salt. This approach is often safer than using hydrogen cyanide gas directly.[3]

Principle and Mechanism

The reaction proceeds via the nucleophilic attack of a cyanide anion on the electrophilic carbonyl carbon of 1-benzyl-4-piperidone. The reaction is typically performed at a slightly acidic to neutral pH to ensure the presence of sufficient free cyanide anion while minimizing the formation of highly toxic hydrogen cyanide gas. The intermediate alkoxide is subsequently protonated by water to yield the final cyanohydrin product.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityPurityNotes
1-Benzyl-4-piperidone3612-20-2189.2618.9 g (0.1 mol)>98%Starting material.
Sodium Bisulfite (NaHSO₃)7631-90-5104.0611.5 g (0.11 mol)>98%
Potassium Cyanide (KCN)151-50-865.127.16 g (0.11 mol)>97%EXTREMELY TOXIC .
Deionized Water7732-18-518.02~500 mL-For reaction and work-up.
Dichloromethane (DCM)75-09-284.93~300 mLACS GradeFor extraction.
Anhydrous Sodium Sulfate7757-82-6142.04As neededGranularFor drying organic phase.
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Standard laboratory glassware

CRITICAL SAFETY PROTOCOL: Handling Cyanide Salts

POTENTIAL HAZARDS: Potassium cyanide is a highly potent, rapidly acting poison.[4] It is fatal if swallowed, inhaled, or absorbed through the skin.[5] Contact with acids or water liberates extremely toxic hydrogen cyanide (HCN) gas.[6]

REQUIRED PRECAUTIONS:

  • Designated Area: All work with potassium cyanide MUST be conducted in a certified chemical fume hood with a face velocity between 80-125 feet per minute.[6] The area should be clearly marked with a warning sign.

  • Personal Protective Equipment (PPE): A full set of PPE is mandatory:

    • Chemical splash goggles and a face shield.

    • Lab coat with full-length sleeves.

    • Double-gloving with nitrile gloves is required.[5]

    • Long pants and closed-toe shoes.[6]

  • Emergency Preparedness:

    • Never work alone. A second person must be aware of the procedure and be in the vicinity.

    • An emergency cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) must be available in the laboratory, and personnel must be trained in its use.

    • Keep a quenching solution (e.g., a mixture of sodium hypochlorite and sodium hydroxide) readily available to neutralize any cyanide spills or residual cyanide on equipment.

  • Waste Disposal: All cyanide-contaminated waste (solid and liquid) must be segregated into a dedicated, clearly labeled hazardous waste container.[7]

Detailed Experimental Protocol
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, thermometer, and dropping funnel in a chemical fume hood. Prepare a large ice-water bath.

  • Bisulfite Adduct Formation: To the flask, add 1-Benzyl-4-piperidone (18.9 g, 0.1 mol) and 100 mL of deionized water. Begin stirring to form a slurry.

  • In a separate beaker, dissolve sodium bisulfite (11.5 g, 0.11 mol) in 100 mL of deionized water.

  • Cool the piperidone slurry to 0-5 °C using the ice bath. Slowly add the sodium bisulfite solution via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Stir the resulting mixture at 0-5 °C for an additional 60 minutes. A thick white precipitate of the bisulfite adduct should form.

  • Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (7.16 g, 0.11 mol) in 50 mL of cold deionized water. (CRITICAL: Perform this step with extreme caution in the fume hood).

  • Slowly add the KCN solution to the reaction flask via the dropping funnel over 30-45 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-16 hours (overnight).

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Transfer the mixture to a 1 L separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic extracts and wash with saturated brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Result: The crude product is obtained as a pale yellow oil or a low-melting solid, which can be used in the next step without further purification if TLC shows a single major spot. Expected yield: 20-22 g (92-102% crude).

Part II: Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

This step converts the nitrile functional group into a carboxamide through controlled hydration under strong acidic conditions. The mechanism is analogous to a Ritter reaction, where the tertiary alcohol is activated by the acid, and the nitrile acts as the nucleophile.[2]

Principle and Mechanism

Concentrated sulfuric acid protonates the hydroxyl group of the cyanohydrin, which then departs as a water molecule to form a stabilized tertiary carbocation at the C4 position. The nitrogen atom of the cyano group then intramolecularly attacks this carbocation, forming a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion upon work-up yields the final carboxamide product.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityPurityNotes
1-Benzyl-4-hydroxypiperidine-4-carbonitrile103200-95-5216.28~21.6 g (0.1 mol)Crude from Part I
Sulfuric Acid (H₂SO₄)7664-93-998.08100 mL95-98% (conc.)EXTREMELY CORROSIVE .
Glacial Acetic Acid64-19-760.0550 mL>99.7%Corrosive.
Crushed Ice--~1 kg-For quenching.
Ammonium Hydroxide1336-21-635.04As needed28-30% solutionCORROSIVE/TOXIC .
Ethyl Acetate141-78-688.11~300 mLACS GradeFor extraction.
Equipment
  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer and heating mantle with controller

  • Large beaker (2 L) for quenching

  • pH paper or pH meter

  • Buchner funnel and filter paper

Safety Precautions
  • Concentrated Acids: Sulfuric and glacial acetic acids are highly corrosive and can cause severe burns. Always handle them in a chemical fume hood while wearing appropriate PPE, including acid-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.

  • Exothermic Quenching: The addition of the acid reaction mixture to ice/water is highly exothermic. Perform this step slowly and carefully in a large beaker to prevent splashing and boiling.

  • Ammonium Hydroxide: Concentrated ammonium hydroxide is corrosive and has a pungent, irritating odor. Handle it exclusively in a fume hood.

Detailed Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add glacial acetic acid (50 mL).

  • Cool the flask in an ice bath and slowly add the crude 1-Benzyl-4-hydroxypiperidine-4-carbonitrile (~21.6 g, 0.1 mol).

  • Continue cooling and slowly add concentrated sulfuric acid (100 mL) portion-wise, ensuring the internal temperature remains below 20 °C.

  • Reaction: Once the addition is complete, remove the ice bath and fit the flask with a heating mantle. Heat the mixture to 50 °C and maintain this temperature with stirring for 24 hours. Monitor the reaction progress using TLC (e.g., 10% Methanol in DCM).

  • Quenching and Neutralization:

    • Fill a 2 L beaker with approximately 1 kg of crushed ice.

    • After 24 hours, cool the reaction mixture to room temperature.

    • Carefully and very slowly , pour the reaction mixture onto the crushed ice with vigorous stirring.

    • Once the quench is complete, place the beaker in an ice bath and slowly neutralize the acidic solution by adding concentrated ammonium hydroxide. The target pH is 9-10. This process is highly exothermic; add the base slowly to control the temperature.

  • Product Isolation:

    • A precipitate of the crude product should form during neutralization.

    • Stir the slurry in the ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 100 mL).

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

    • Dry the purified white crystalline solid in a vacuum oven at 40-50 °C to a constant weight.

  • Result: Expected yield of pure 1-Benzyl-4-hydroxypiperidine-4-carboxamide: 16.3-18.7 g (70-80% over two steps).

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Analytical Data
CompoundMethodExpected Result
Intermediate TLC Rf ≈ 0.6 (50% EtOAc/Hexanes)
(Carbonitrile)¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 3.55 (s, 2H, -CH₂-Ph), 2.80-2.95 (m, 2H), 2.40-2.55 (m, 2H), 1.90-2.10 (m, 4H), OH proton may be broad.
IR (ATR) ν (cm⁻¹): 3400 (br, O-H), 3030 (Ar C-H), 2940 (Aliph. C-H), 2240 (wk, C≡N).
Final Product TLC Rf ≈ 0.3 (10% MeOH/DCM)
(Carboxamide)Melting Point Literature values vary, typically in the range of 150-160 °C.
¹H NMR (DMSO-d₆, 400 MHz): δ 7.20-7.40 (m, 5H, Ar-H), 6.95 (br s, 1H, -NH₂), 6.65 (br s, 1H, -NH₂), 5.15 (s, 1H, -OH), 3.50 (s, 2H, -CH₂-Ph), piperidine protons δ 1.5-2.8.
¹³C NMR (DMSO-d₆, 100 MHz): δ ~177 (C=O), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~70 (C-OH), ~62 (-CH₂-Ph), ~50 (piperidine C2/C6), ~35 (piperidine C3/C5).
IR (ATR) ν (cm⁻¹): 3450 & 3300 (N-H stretch, amide), 3200 (br, O-H), 1680 (C=O, Amide I).
LC-MS [M+H]⁺ calculated for C₁₃H₁₈N₂O₂: 235.14; found: 235.1.

Note: NMR shifts are approximate and can vary based on solvent and concentration.[8]

Workflow and Mechanism Diagrams

Experimental Workflow

Workflow cluster_0 Part I: Cyanohydrin Synthesis cluster_1 Part II: Amide Synthesis A 1. Charge 1-Benzyl-4-piperidone and Water into Flask B 2. Prepare and Add NaHSO3 Solution (0-10°C) A->B C 3. Stir for 60 min to Form Adduct B->C D 4. Prepare and Add KCN Solution (0-10°C) C->D E 5. React Overnight at RT D->E F 6. DCM Extraction E->F G 7. Dry and Concentrate F->G H Crude Intermediate G->H I 8. Dissolve Intermediate in Acetic Acid and H2SO4 (0-20°C) H->I Proceed to Part II J 9. Heat at 50°C for 24h I->J K 10. Quench onto Ice J->K L 11. Neutralize with NH4OH (pH 9-10) K->L M 12. Filter Precipitate L->M N 13. Recrystallize and Dry M->N O Final Product N->O

Figure 2: Step-by-step experimental workflow diagram.

Reaction Mechanism

Mechanism Simplified Reaction Mechanisms cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Nitrile Hydrolysis (Ritter-type) ketone Carbonyl Carbon (Electrophilic) alkoxide Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack cyanide Cyanide Ion (CN⁻) (Nucleophile) cyanide->alkoxide cyanohydrin Cyanohydrin Product alkoxide->cyanohydrin Protonation protonation Protonation (from H₂O) alcohol Tertiary Alcohol carbocation Tertiary Carbocation (+ H₂O leaves) alcohol->carbocation h_plus H⁺ nitrilium Nitrilium Ion Intermediate carbocation->nitrilium Intramolecular Attack nitrile_attack Intramolecular Nitrile Attack amide Final Amide Product nitrilium->amide Hydration & Tautomerization hydration Hydration (H₂O)

Figure 3: Simplified mechanistic pathways for each synthetic step.

References

  • Google Patents. (2012). Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. (CN102442937A).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. [Link]

  • Northwestern University. (2019). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]

  • Purdue University. (n.d.). Potassium cyanide Safety Operating Procedure. [Link]

  • Columbia University. (2013). Cyanide Safe Use Guidelines. [Link]

  • Mousseron, M., et al. (1947). A new synthesis of piperidine and quinolizidine derivatives. Bulletin de la Societe Chimique de France.
  • Bishop, R. (2010). Synthesis of N-benzhydrylamides from nitriles by Ritter reactions in formic acid. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

Welcome to the technical support center for the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and successful experimental outcomes.

Introduction

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a tertiary amine, a hydroxyl group, and a carboxamide at a quaternary center, presents unique synthetic challenges. The most common and logical synthetic pathway commences with the readily available 1-benzyl-4-piperidone. This guide will focus on the optimization of a two-step synthesis: the formation of a cyanohydrin intermediate followed by its controlled hydrolysis to the desired amide.

Synthetic Pathway Overview

The synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide can be efficiently achieved in two key steps starting from 1-benzyl-4-piperidone. The following diagram illustrates the overall workflow.

Synthesis_Workflow Start 1-Benzyl-4-piperidone Step1 Step 1: Cyanohydrin Formation Start->Step1 Intermediate 1-Benzyl-4-hydroxy- piperidine-4-carbonitrile Step1->Intermediate Step2 Step 2: Controlled Nitrile Hydrolysis Intermediate->Step2 Product 1-Benzyl-4-hydroxypiperidine- 4-carboxamide Step2->Product

Caption: Overall synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide.

Step 1: Cyanohydrin Formation

Q1: My cyanohydrin formation from 1-benzyl-4-piperidone is slow or gives a low yield. What are the critical parameters to control?

A1: The formation of a cyanohydrin is a reversible nucleophilic addition of a cyanide ion to a ketone.[1] To drive the equilibrium towards the product, consider the following:

  • pH Control: The reaction requires a delicate pH balance. It needs to be basic enough to have a sufficient concentration of the cyanide anion (CN⁻), which is the active nucleophile, but not so basic as to cause self-condensation of the starting ketone. The pKa of HCN is about 9.2, so a pH between 9 and 10 is generally optimal.

  • Cyanide Source: Using a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) is preferable to using hydrogen cyanide (HCN) gas directly due to safety and ease of handling. The salt provides a ready source of the cyanide nucleophile.

  • Temperature: The reaction is typically exothermic. Running the reaction at a reduced temperature (e.g., 0-5 °C) can help to shift the equilibrium towards the product and minimize side reactions.

  • Reaction Time: Prolonged reaction times at elevated temperatures can lead to the decomposition of the cyanohydrin back to the starting materials. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

Troubleshooting Table: Cyanohydrin Formation

IssuePotential CauseRecommended Solution
Low Conversion Insufficient nucleophile concentration.Ensure the pH is slightly basic (9-10) to generate sufficient CN⁻.
Reaction equilibrium favors starting material.Perform the reaction at a lower temperature (0-5 °C). Use a slight excess of the cyanide source.
Side Product Formation Self-condensation of the ketone.Maintain a lower reaction temperature and avoid excessively basic conditions.
Formation of colored impurities.Ensure the purity of the starting ketone and reagents.

Q2: I am concerned about the safety of using cyanide. Are there any alternatives?

A2: While sodium or potassium cyanide are common reagents, trimethylsilyl cyanide (TMSCN) can be a safer alternative as it is less volatile. The reaction with TMSCN is typically catalyzed by a Lewis acid and the resulting O-silylated cyanohydrin can be deprotected under mild acidic conditions.

Step 2: Controlled Nitrile Hydrolysis

Q3: My nitrile hydrolysis yields the carboxylic acid instead of the desired amide. How can I achieve selective hydrolysis?

A3: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[2] Stopping the reaction at the amide stage can be challenging as the amide can also be hydrolyzed under the reaction conditions.[2] To favor the formation of the amide:

  • Milder Acidic Conditions: Harsh acidic conditions (e.g., concentrated HCl or H₂SO₄ at high temperatures) will drive the reaction to the carboxylic acid. The use of a mixture of a strong acid with a weaker one, such as trifluoroacetic acid (TFA) and sulfuric acid, can provide a more controlled hydrolysis.

  • Alkaline Peroxide Method: A common method for the selective hydrolysis of nitriles to amides is the use of hydrogen peroxide in an alkaline medium (e.g., with NaOH or KOH).[2] This method is often effective at lower temperatures, which helps to prevent the further hydrolysis of the amide.

  • Reaction Monitoring: Careful monitoring of the reaction progress by TLC or HPLC is essential to quench the reaction once the starting nitrile has been consumed and before a significant amount of the amide is hydrolyzed to the carboxylic acid.

Troubleshooting Table: Nitrile Hydrolysis

IssuePotential CauseRecommended Solution
Formation of Carboxylic Acid Reaction conditions are too harsh.Use milder acidic conditions (e.g., TFA/H₂SO₄) or switch to the alkaline peroxide method.
Reaction time is too long.Monitor the reaction closely and quench it as soon as the starting material is consumed.
Incomplete Reaction Insufficient acid or base catalyst.Ensure the correct stoichiometry of the catalyst is used.
Low reaction temperature.A moderate increase in temperature may be necessary, but with careful monitoring to avoid over-hydrolysis.

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Start [label="Nitrile Hydrolysis", shape=ellipse, fillcolor="#FBBC05"]; Check_Product [label="Analyze Product Mixture\n(TLC, HPLC)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desired_Product [label="Desired Amide", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Over_Hydrolysis [label="Carboxylic Acid Byproduct", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incomplete_Reaction [label="Unreacted Nitrile", shape=box, fillcolor="#FBBC05"]; Adjust_Conditions [label="Use Milder Conditions\n(e.g., Alkaline H2O2)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Time [label="Reduce Reaction Time", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increase_Catalyst [label="Increase Catalyst/Temperature", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Check_Product; Check_Product -> Desired_Product [label="Success"]; Check_Product -> Over_Hydrolysis [label="Present"]; Check_Product -> Incomplete_Reaction [label="Present"]; Over_Hydrolysis -> Adjust_Conditions; Over_Hydrolysis -> Optimize_Time; Incomplete_Reaction -> Increase_Catalyst; }

Caption: Troubleshooting decision tree for nitrile hydrolysis.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-4-hydroxy-piperidine-4-carbonitrile
  • To a stirred solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol at 0-5 °C, add a solution of sodium cyanide (1.1 equivalents) in water.

  • Slowly add a solution of a weak acid, such as acetic acid, to maintain a pH of approximately 9-10.

  • Stir the reaction mixture at 0-5 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by adding an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

Method A: Acid-Catalyzed Hydrolysis

  • Dissolve the crude 1-benzyl-4-hydroxy-piperidine-4-carbonitrile (1 equivalent) in a mixture of trifluoroacetic acid and a catalytic amount of concentrated sulfuric acid at 0 °C.

  • Allow the mixture to warm to room temperature and stir for the required time, monitoring by TLC.

  • Carefully pour the reaction mixture onto ice and basify with a concentrated aqueous solution of sodium hydroxide to a pH of 10-11.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Method B: Alkaline Peroxide Hydrolysis

  • Dissolve the crude 1-benzyl-4-hydroxy-piperidine-4-carbonitrile (1 equivalent) in a solvent such as ethanol or acetone.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Cool the mixture to 0-5 °C and add hydrogen peroxide (30% aqueous solution) dropwise.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Once the reaction is complete, neutralize the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Extract the product with an appropriate organic solvent, dry, and concentrate.

  • Purify the product as described in Method A.

Purification and Characterization

Purification:

The final product, 1-Benzyl-4-hydroxypiperidine-4-carboxamide, is a tertiary amine and can be challenging to purify by standard silica gel chromatography due to its basic nature. To avoid peak tailing and product loss, it is recommended to either:

  • Use a silica gel column treated with a small percentage of triethylamine in the eluent system (e.g., 1-2%).

  • Employ alumina as the stationary phase.

Characterization:

The structure of the final product should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the benzyl protons (aromatic region), the benzylic CH₂ protons, the piperidine ring protons, and the amide NH₂ protons (typically broad singlets). The hydroxyl proton may also be visible as a broad singlet.
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon, the quaternary carbon bearing the hydroxyl and carboxamide groups, and the carbons of the piperidine ring.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, ~3300-3500 cm⁻¹), N-H stretches of the primary amide (two bands, ~3200-3400 cm⁻¹), and the C=O stretch of the amide (strong, ~1650-1680 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the product.

References

  • Chemistry LibreTexts. (2020, August 11). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of Cyanohydrins from ketones and aldehydes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. As a Seni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-Benzyl-4-hydroxypiperidine-4-carboxamide that I should be aware of during purification?

A1: While specific data for 1-Benzyl-4-hydroxypiperidine-4-carboxamide is not extensively published, we can infer its properties from closely related structures. The presence of the benzyl group suggests some degree of hydrophobicity, while the hydroxyl and carboxamide groups introduce polarity and hydrogen bonding capabilities. The piperidine nitrogen is basic. Expect it to be a solid at room temperature, likely with low solubility in water and better solubility in organic solvents like dichloromethane.[1] Understanding these characteristics is crucial for selecting appropriate purification techniques. For instance, its basicity allows for acid-base extraction, while its polarity profile will dictate the choice of solvents for recrystallization and chromatography.

Q2: My purified 1-Benzyl-4-hydroxypiperidine-4-carboxamide is a sticky solid/oil instead of a crystalline powder. What could be the cause?

A2: This is a common issue that often points to the presence of residual solvents or impurities that are disrupting the crystal lattice formation. Potential culprits include unreacted starting materials, byproducts, or moisture. Overheating during solvent evaporation can also lead to decomposition and the formation of an oil. A thorough drying process under vacuum is recommended. If the issue persists, a robust purification step such as column chromatography or recrystallization from an appropriate solvent system is necessary.

Q3: I am seeing multiple spots on my TLC plate after purification. How can I identify the impurities?

A3: The identities of impurities will depend on the synthetic route used. Common impurities could include the starting material, 1-benzyl-4-piperidone, or the corresponding carboxylic acid, 1-benzyl-4-hydroxypiperidine-4-carboxylic acid, if the amidation reaction was incomplete.[2] Side-products from the benzyl protection or deprotection steps may also be present. To identify these, it is helpful to run co-spots on your TLC plate with the starting materials. For a more definitive identification, techniques like LC-MS or NMR spectroscopy of the isolated impurity spots would be required.

Troubleshooting Guides

Recrystallization Issues

Problem: Poor recovery or no crystal formation during recrystallization.

Causality: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but not when cold. If the compound is too soluble, you will have poor recovery. If it is not soluble enough, it will not dissolve even when heated. The presence of impurities can also inhibit crystallization.

Solution Workflow:

Caption: Decision workflow for troubleshooting recrystallization.

Step-by-Step Protocol for Recrystallization:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water or hexanes) at room temperature and upon heating.

  • Dissolution: Once a suitable solvent or solvent system is identified, dissolve the crude 1-Benzyl-4-hydroxypiperidine-4-carboxamide in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a short plug of celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inner surface of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Column Chromatography Challenges

Problem: Poor separation of the product from impurities via column chromatography.

Causality: Ineffective separation is often due to an improper choice of the mobile phase (eluent) or stationary phase (e.g., silica gel). The polarity of the eluent must be optimized to allow the desired compound to move down the column at an appropriate rate (retention factor, Rf, of ~0.3-0.4 on TLC). If the eluent is too polar, all compounds will elute quickly with poor separation. If it is not polar enough, the compounds will remain adsorbed to the silica.

Solution Workflow:

Caption: Workflow for optimizing column chromatography separation.

Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis: Develop a TLC solvent system that gives good separation of your product from impurities. A common starting point for compounds like this is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the column is packed uniformly to avoid channeling.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica to the top of the column.

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 1-Benzyl-4-hydroxypiperidine-4-carboxamide.

Data Summary

ParameterValue (Inferred from Related Compounds)Source
Molecular FormulaC₁₃H₁₈N₂O₂Inferred
Molecular Weight~234.3 g/mol Inferred
AppearanceWhite to off-white solid[3][4]
Melting PointExpected to be a solid with a defined melting point[3][4]
SolubilityLow in water, soluble in polar organic solvents[1]

References

  • Vertex AI Search. (n.d.).
  • Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • PubChem. (n.d.). Benzyl 4-Hydroxy-1-piperidinecarboxylate. Retrieved January 22, 2026, from [Link]

  • Vertex AI Search. (n.d.). Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. Retrieved January 22, 2026.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • PubChem. (n.d.). 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)-. Retrieved January 22, 2026, from [Link]

  • Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 1-Benzylpiperidine-4-carboxamide. Retrieved January 22, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved January 22, 2026, from [Link]

  • Patsnap. (n.d.). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Achmem. (n.d.). Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate. Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

Welcome to the technical support center for the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and ensure the integrity of your final product.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common synthetic routes to 1-Benzyl-4-hydroxypiperidine-4-carboxamide?

There are two primary and well-established synthetic routes to obtain 1-Benzyl-4-hydroxypiperidine-4-carboxamide. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: The Ritter Reaction. This method involves the reaction of 1-Benzyl-4-hydroxypiperidine with a cyanide source, typically in the presence of a strong acid. The tertiary alcohol is protonated and leaves as water, forming a stable tertiary carbocation which is then attacked by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion yields the desired amide.

  • Route B: Cyanohydrin Formation and Subsequent Hydrolysis. This route starts with 1-Benzyl-4-piperidone, which reacts with a cyanide source (e.g., TMSCN or HCN) to form the corresponding cyanohydrin, 1-Benzyl-4-cyano-4-hydroxypiperidine. This intermediate is then subjected to controlled hydrolysis, typically under acidic or basic conditions, to convert the nitrile group into the carboxamide.

Q2: I am seeing a significant amount of a byproduct with a different polarity in my crude product. What could it be?

The most probable byproduct, especially if you are following Route B , is 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid. This results from the over-hydrolysis of the nitrile group. The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid, and forcing conditions (e.g., high temperatures, prolonged reaction times, or high concentrations of acid/base) can drive the reaction to the carboxylic acid.[1]

If you are using the Ritter reaction (Route A) , a polar byproduct could be a rearranged or eliminated product, although this is less common for this specific substrate due to the stability of the tertiary carbocation.

Q3: My reaction seems to stall, and I have a lot of unreacted starting material. What could be the issue?

For Route A (Ritter Reaction) , insufficient acid strength or concentration can lead to incomplete reaction. The formation of the tertiary carbocation is a critical step and requires a strong acid catalyst.[2][3] Additionally, the presence of water in the reaction mixture can compete with the nitrile as a nucleophile, leading to the reformation of the starting alcohol.

For Route B (Cyanohydrin Hydrolysis) , incomplete hydrolysis of the nitrile can be due to mild reaction conditions (temperature, time, or reagent concentration). Careful monitoring of the reaction progress by TLC or LC-MS is crucial.

TROUBLESHOOTING GUIDE: COMMON BYPRODUCTS AND THEIR MITIGATION

This section details the common byproducts encountered in the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide, their formation mechanisms, and strategies to minimize their presence.

Byproduct Profile
Byproduct NameStructureFormation RouteKey Characteristics for Identification
1-Benzyl-4-hydroxypiperidine-4-carboxylic acidRoute BMore polar than the desired amide on TLC/LC. Soluble in aqueous base. Characteristic carboxylic acid peak in IR spectrum (~1700-1725 cm⁻¹).
1-Benzyl-4-cyano-4-hydroxypiperidineRoute BUnreacted intermediate. Less polar than the amide. Presence of a nitrile peak in the IR spectrum (~2220-2260 cm⁻¹).
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbonitrileRoute ADehydration/elimination byproduct. Less polar than the starting material.
Unreacted 1-Benzyl-4-piperidoneRoute BStarting material impurity. Can be detected by GC-MS or LC-MS.[4]
Detailed Troubleshooting for Common Issues

Issue 1: Formation of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

  • Causality: This byproduct arises from the complete hydrolysis of the nitrile group, which proceeds through the desired amide intermediate.[1][5] Harsh reaction conditions, such as high temperatures, extended reaction times, or high concentrations of acid or base, favor the formation of the carboxylic acid.

  • Troubleshooting Protocol:

    • Monitor the reaction closely: Use TLC or LC-MS to track the disappearance of the starting nitrile and the formation of the amide. Stop the reaction as soon as the optimal conversion to the amide is observed.

    • Control the temperature: Perform the hydrolysis at a lower temperature. While this may increase the reaction time, it will provide better control over the formation of the amide.

    • Use milder reagents: Consider using a milder acid or base for the hydrolysis. For example, some protocols suggest the use of hydrogen peroxide in a basic medium for a more controlled conversion of nitriles to amides.

    • pH control during workup: During the workup of acidic hydrolysis, careful neutralization is important. Rapid addition of a strong base can create localized areas of high pH and heat, promoting further hydrolysis. A patent for a related synthesis suggests pouring the reaction mixture into crushed ice and neutralizing with ammonia at low temperatures to mitigate byproduct formation.

  • Purification Protocol:

    • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid byproduct will be deprotonated and move into the aqueous layer. The desired amide will remain in the organic layer.

    • Column Chromatography: If the separation by extraction is incomplete, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, will effectively separate the more polar carboxylic acid from the amide.

Issue 2: Incomplete Reaction and Presence of Unreacted Nitrile Intermediate

  • Causality: This is a common issue when the hydrolysis conditions are too mild or the reaction time is insufficient.

  • Troubleshooting Protocol:

    • Increase Reaction Time: Continue to monitor the reaction for a longer period.

    • Increase Temperature: Gradually increase the reaction temperature in small increments, while still monitoring for the formation of the carboxylic acid byproduct.

    • Increase Reagent Concentration: A slight increase in the concentration of the acid or base catalyst may be necessary.

  • Purification Protocol:

    • Column Chromatography: The unreacted nitrile is significantly less polar than the amide and can be easily separated by silica gel chromatography.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

Issue 3: Formation of Elimination Byproducts in the Ritter Reaction

  • Causality: The tertiary carbocation intermediate in the Ritter reaction can undergo elimination (E1) to form an alkene, especially at higher temperatures.[2]

  • Troubleshooting Protocol:

    • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Use a Less Protic Acid: While a strong acid is necessary, exploring different acid catalysts might reduce the propensity for elimination.

  • Purification Protocol:

    • Column Chromatography: The elimination byproduct will be non-polar and can be separated from the polar amide product by column chromatography.

VISUALIZING THE REACTION PATHWAYS

To better understand the formation of the desired product and potential byproducts, the following diagrams illustrate the key reaction mechanisms.

Ritter Reaction Pathway A 1-Benzyl-4-hydroxypiperidine B Tertiary Carbocation Intermediate A->B + H⁺, - H₂O C Nitrilium Ion Intermediate B->C + R-C≡N E Elimination Byproduct B->E - H⁺ (Elimination) D 1-Benzyl-4-hydroxypiperidine-4-carboxamide (Product) C->D + H₂O, - H⁺

Caption: The Ritter reaction pathway and a common side reaction.

Cyanohydrin Hydrolysis Pathway A 1-Benzyl-4-piperidone B 1-Benzyl-4-cyano-4-hydroxypiperidine (Cyanohydrin) A->B + CN⁻, + H⁺ C 1-Benzyl-4-hydroxypiperidine-4-carboxamide (Product) B->C Partial Hydrolysis (H⁺ or OH⁻) D 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid (Byproduct) C->D Complete Hydrolysis (H⁺ or OH⁻)

Caption: The cyanohydrin hydrolysis pathway showing the formation of the desired amide and the over-hydrolysis byproduct.

EXPERIMENTAL PROTOCOLS

Protocol 1: Purification of 1-Benzyl-4-hydroxypiperidine-4-carboxamide via Acid-Base Extraction

This protocol is effective for removing the 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid byproduct.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (10-20 mL per gram of crude material).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL per gram of crude material).

  • Phase Separation: Separate the organic layer. The aqueous layer, containing the carboxylate salt, can be acidified and extracted with an organic solvent if recovery of the byproduct is desired.

  • Brine Wash: Wash the organic layer with brine (1 x 10 mL per gram of crude material).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amide.

Protocol 2: Purification via Column Chromatography

This protocol is suitable for separating a mixture of the desired amide, unreacted nitrile, and the carboxylic acid byproduct.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., methanol or dichloromethane) and then adding the silica gel and evaporating the solvent.

  • Column Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent system (e.g., hexane/ethyl acetate, 9:1).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent system. The less polar unreacted nitrile will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluting solvent (e.g., by increasing the proportion of ethyl acetate). The desired amide will elute next. Finally, a more polar solvent system (e.g., ethyl acetate/methanol) may be required to elute the highly polar carboxylic acid byproduct.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure.

References

  • Lawong, A., et al. (2024).
  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles.
  • Google Patents. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • Google Patents.
  • Lee, W. S., & Lee, K. (1995). Scale Up of a Ritter Reaction. Organic Process Research & Development.
  • ResearchGate.
  • NROChemistry. Ritter Reaction.
  • Clark, J. (2023). hydrolysis of nitriles. Chemguide. [Link]

  • PrepChem. Synthesis of 4-benzyl-4-hydroxy-piperidine. [Link]

  • Indian Academy of Sciences. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid.
  • MDPI. Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides.
  • BenchChem. Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products.
  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Google Patents.
  • Organic Chemistry Portal. Ritter Reaction.
  • Organic Chemistry Portal.
  • YouTube. 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry.
  • Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • Guidechem.
  • BenchChem.
  • Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

Welcome to the technical support center for the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on maximizing yield and purity. As a key intermediate in pharmaceutical development, mastering its preparation is crucial.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

Troubleshooting Guide: Common Yield-Reducing Issues

The most common synthetic route involves a two-step process: (1) Formation of the cyanohydrin intermediate, 1-Benzyl-4-hydroxy-4-cyanopiperidine, from 1-Benzyl-4-piperidone, followed by (2) controlled acid-catalyzed hydrolysis of the nitrile to the desired primary amide. Low yields can typically be traced to specific problems in one of these two stages or during purification.

This troubleshooting workflow will help diagnose and resolve the most likely causes of poor yield.

TroubleshootingWorkflow start Low Yield of Final Product diag1 What are the main components in the crude product (by TLC/LCMS)? start->diag1 prob1 High % of Unreacted Nitrile Intermediate diag1->prob1 Unreacted Starting Material prob2 Significant Carboxylic Acid Byproduct diag1->prob2 Lower Rf Impurity prob3 Presence of Dehydration Byproduct (1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbonitrile) diag1->prob3 Higher Rf Impurity prob4 Complex Mixture / Multiple Spots diag1->prob4 Multiple Impurities sol1 Issue: Incomplete Nitrile Hydrolysis. Solution: 1. Increase reaction time in H₂SO₄ incrementally (e.g., 2-hour intervals). 2. Ensure anhydrous conditions for the acid step. 3. Verify the concentration of the sulfuric acid used. prob1->sol1 sol2 Issue: Over-hydrolysis. Solution: 1. Strictly control hydrolysis temperature; maintain at 0-5 °C during the entire process. 2. Reduce reaction time. Monitor closely with TLC. 3. Quench the reaction promptly by pouring it over a large volume of crushed ice. prob2->sol2 sol3 Issue: Elimination of Tertiary Alcohol. Solution: 1. Maintain low temperature (<10 °C) during acid addition and reaction. 2. Avoid any localized heating or 'hot spots' during quenching. 3. Use a slight excess of water during workup to ensure the intermediate imine hydrolyzes. prob3->sol3 sol4 Issue: Multiple Side Reactions. Solution: 1. Re-evaluate cyanohydrin formation; ensure pH was optimal (9-10) and temperature was low. 2. Review purity of starting 1-Benzyl-4-piperidone. 3. For hydrolysis, ensure slow, controlled addition of the cyanohydrin to the acid. prob4->sol4

Caption: Troubleshooting workflow for low yield diagnosis.

Q: My final yield is low, and analysis shows a large amount of unreacted 1-Benzyl-4-hydroxy-4-cyanopiperidine. What went wrong?

A: This points to an incomplete hydrolysis of the nitrile. The conversion of a nitrile to a primary amide using strong acid is a delicate balance. While forcing conditions can drive the reaction to completion, they also risk over-hydrolysis and dehydration.

  • Causality: The nitrile group is relatively stable. Its hydrolysis requires strong acid catalysis, typically concentrated sulfuric acid, which protonates the nitrogen, making the carbon susceptible to nucleophilic attack by water. If the reaction time is too short or the acid's catalytic activity is compromised (e.g., by being too dilute), the reaction will stall at the nitrile stage. One study found that using cold, concentrated H₂SO₄ for two days was effective for a similar hydrolysis, yielding 73% of the carboxamide.[3]

  • Troubleshooting Steps:

    • Extend Reaction Time: If your standard protocol is 24 hours, consider extending it to 36 or 48 hours, with careful monitoring by TLC or LCMS to track the disappearance of the starting material.

    • Verify Acid Concentration: Use fresh, concentrated (98%) sulfuric acid. Older bottles may have absorbed atmospheric moisture, reducing their efficacy.

    • Ensure Proper Mixing: The reaction can be heterogeneous. Ensure vigorous stirring to maximize the interaction between the cyanohydrin intermediate and the acid.

Q: My primary impurity is the corresponding carboxylic acid (1-Benzyl-4-hydroxypiperidine-4-carboxylic acid). How can I prevent its formation?

A: This is the most common issue in this synthesis, caused by over-hydrolysis. The desired amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid. The key is to stop the reaction at the amide stage.

  • Causality: Under strong acid and with sufficient water present, the initially formed amide will undergo a second hydrolysis step to yield the carboxylic acid and an ammonium salt. This process is highly dependent on temperature and reaction time.

  • Troubleshooting Steps:

    • Strict Temperature Control: The single most critical parameter is temperature. The entire reaction, from the addition of the cyanohydrin to the acid to the final stirring, should be maintained at a low temperature, ideally between 0-5 °C. Use an ice/salt bath for robust control.

    • Reduce Reaction Time: This is a balancing act with the problem of incomplete conversion. The optimal time is when the maximum amount of amide has formed with the minimum amount of carboxylic acid. This "sweet spot" must be determined empirically for your specific scale and setup, often through time-course analysis via TLC or HPLC.

    • Controlled Quenching: Quench the reaction by pouring the cold acid mixture directly onto a large volume of crushed ice with vigorous stirring. This rapidly dilutes the acid and dissipates heat, effectively stopping the hydrolysis. Neutralization should then be performed while keeping the solution cold.

Q: I'm observing a nonpolar impurity that I suspect is a dehydration product. What causes this and how can I avoid it?

A: You are likely forming 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide (or the corresponding nitrile). This occurs when the tertiary alcohol at the C4 position is eliminated under strong acid conditions.

  • Causality: Tertiary alcohols are notoriously prone to E1 elimination in strong, hot acid. The acid protonates the hydroxyl group, which then leaves as a water molecule, forming a stable tertiary carbocation. A proton is then abstracted from an adjacent carbon to form a double bond. A patent for related 4-hydroxypiperidines notes that a pH below 2 can cause undesirable dehydration to Δ³-piperidines.[4]

  • Troubleshooting Steps:

    • Maintain Low Temperature: As with preventing over-hydrolysis, keeping the reaction temperature low (<10°C) is paramount. Dehydration reactions have a higher activation energy and are significantly suppressed at lower temperatures.

    • Avoid Localized Heating: When quenching the reaction in ice/water, ensure extremely rapid stirring. Slowly adding the acid mixture can create localized hot spots where the heat of neutralization is high, promoting elimination before the acid is fully diluted and cooled.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield? A1: The controlled hydrolysis of the nitrile to the amide. This step has the narrowest window for success, as the competing reactions of incomplete conversion, over-hydrolysis, and dehydration are all significant possibilities. Precise control over temperature and time is non-negotiable.

Q2: What are the quality requirements for the starting material, 1-Benzyl-4-piperidone? A2: High purity is essential. The synthesis of 1-Benzyl-4-piperidone itself can be achieved through methods like the Dieckmann condensation.[5] Impurities in the starting ketone can lead to side products in the cyanohydrin formation step, which then complicate the hydrolysis and final purification. Use of >98% pure ketone is recommended.

Q3: Are there alternative methods for the nitrile-to-amide conversion? A3: While strong acid is common, other methods exist, though they may have their own challenges. Formic acid can be used for some Ritter reactions, offering milder conditions that may prevent dehydration.[6] Peroxide-based methods (e.g., H₂O₂ with a base) can also convert nitriles to amides, but may be incompatible with other functional groups in the molecule. For this specific substrate, the cold sulfuric acid method remains the most widely cited and robust.

Q4: What analytical techniques are best for in-process monitoring? A4:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. A typical mobile phase would be Dichloromethane:Methanol (e.g., 95:5 or 90:10 v/v). You can easily distinguish the less polar nitrile starting material from the more polar amide product and the highly polar carboxylic acid byproduct (which often streaks or stays at the baseline without an acid modifier in the eluent).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative percentages of starting material, product, and byproducts. A reverse-phase C18 column is suitable for separating these components.[7]

Validated Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-hydroxy-4-cyanopiperidine

This protocol is based on the standard formation of a cyanohydrin from a ketone.

CyanohydrinFormation A 1. Dissolve 1-Benzyl-4-piperidone in a suitable solvent (e.g., Ethanol/Water). B 2. Cool the solution to 0-5 °C in an ice bath. A->B C 3. Prepare a solution of NaCN or KCN in water. B->C D 4. Add the cyanide solution dropwise to the ketone solution, maintaining T < 10 °C. C->D E 5. Stir at 0-5 °C for 4-6 hours. Monitor by TLC for disappearance of ketone. D->E F 6. Collect the precipitated product by filtration. Wash with cold water. E->F G 7. Dry the product under vacuum. F->G

Caption: Workflow for cyanohydrin intermediate synthesis.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a temperature probe, dissolve 1-Benzyl-4-piperidone (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 ratio).

  • Cool the flask in an ice bath to an internal temperature of 0-5 °C.

  • In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water. Caution: Cyanide is highly toxic. Handle with extreme care in a fume hood.

  • Add the sodium cyanide solution dropwise to the stirred ketone solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 4-6 hours. Monitor the reaction's progress by TLC until the starting ketone spot is no longer visible.

  • The product will typically precipitate as a white solid. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with several portions of ice-cold water to remove excess cyanide salts.

  • Dry the resulting white solid, 1-Benzyl-4-hydroxy-4-cyanopiperidine, under vacuum. The product is often of sufficient purity to be used in the next step without further purification.

Protocol 2: Hydrolysis of Nitrile to 1-Benzyl-4-hydroxypiperidine-4-carboxamide

This protocol emphasizes the critical control parameters to favor amide formation.

ParameterRecommended ConditionRationale / Key Reference
Acid Concentrated Sulfuric Acid (98%)Acts as both catalyst and solvent.[3]
Temperature 0-5 °CMinimizes over-hydrolysis and dehydration.[4][8]
Reaction Time 24-48 hoursMust be optimized; balance between completion and side reactions.[3]
Quenching Pour onto crushed iceRapidly stops the reaction and dissipates heat.
Workup pH Adjust to pH 9-10 with NaOH/NH₄OHPrecipitates the amide product while keeping the carboxylic acid byproduct in solution as a salt.

Step-by-Step Methodology:

  • Place concentrated (98%) sulfuric acid in a multi-necked flask equipped with a mechanical stirrer, addition funnel, and thermometer. Cool the acid to 0-5 °C in an ice/salt bath.

  • Add the 1-Benzyl-4-hydroxy-4-cyanopiperidine from the previous step in small portions to the cold, stirred sulfuric acid, ensuring the temperature remains below 10 °C.

  • Once the addition is complete, stir the mixture vigorously at 0-5 °C for 24-48 hours. The optimal time should be determined by in-process monitoring (TLC/LCMS).

  • Prepare a large beaker containing a substantial amount of crushed ice (approx. 10x the volume of the acid).

  • Slowly and carefully pour the reaction mixture onto the crushed ice with very vigorous stirring.

  • Once all the ice has melted, place the beaker in an ice bath and slowly neutralize the solution by adding a cold concentrated sodium hydroxide solution or ammonium hydroxide. The pH should be carefully adjusted to 9-10.

  • The desired amide product will precipitate as a white or off-white solid. Stir the slurry in the cold for 1-2 hours to maximize precipitation.

  • Collect the product by vacuum filtration.

  • Wash the filter cake with copious amounts of cold water to remove inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the pure 1-Benzyl-4-hydroxypiperidine-4-carboxamide.

References

  • Vertex AI Search. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved January 22, 2026.
  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde. Retrieved January 22, 2026.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Retrieved January 22, 2026.
  • McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Vertex AI Search. (n.d.). Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. Retrieved January 22, 2026.
  • Reddy, K. L., et al. (2007). Synthesis of N-benzhydrylamides from nitriles by Ritter reactions in formic acid. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. Retrieved January 22, 2026.
  • SIELC Technologies. (2018). 1-Benzyl-4-hydroxypiperidine-4-carbonitrile. Retrieved January 22, 2026, from [Link]

  • NIScPR. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Retrieved January 22, 2026.
  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone. Retrieved January 22, 2026.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine. Retrieved January 22, 2026.
  • PubMed Central. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

Welcome to the technical support center for 1-Benzyl-4-hydroxypiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Benzyl-4-hydroxypiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, we address common questions and troubleshooting scenarios to ensure the integrity of your research and development processes.

Introduction: Understanding the Molecule

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a versatile intermediate in pharmaceutical synthesis. Its structure comprises a stable N-benzylpiperidine core, a tertiary hydroxyl group, and a tertiary carboxamide function at the C4 position. The stability of this molecule is paramount for its successful application and is primarily influenced by the reactivity of the carboxamide and the N-benzyl groups under different environmental stressors. This guide will walk you through the potential stability challenges and how to mitigate them.

Frequently Asked Questions (FAQs) - General Handling and Storage

Q1: What are the recommended long-term storage conditions for solid 1-Benzyl-4-hydroxypiperidine-4-carboxamide?

A1: For long-term stability in its solid state, 1-Benzyl-4-hydroxypiperidine-4-carboxamide should be stored in a cool, dry, and dark environment. A controlled temperature of 2-8°C is recommended. The container should be tightly sealed to protect it from moisture and atmospheric contaminants.

Q2: I need to prepare a stock solution. What is the best solvent for long-term stability?

A2: For stock solutions, aprotic organic solvents such as DMSO or DMF are generally preferred over protic solvents like alcohols. Protic solvents can potentially participate in slow degradation reactions, especially if acidic or basic impurities are present. It is advisable to prepare fresh solutions for critical experiments. If storage of solutions is necessary, they should be kept at -20°C or lower and protected from light.

Troubleshooting Guide: Investigating Unexpected Results

This section addresses specific issues that may arise during your experiments, pointing to potential stability-related causes and offering solutions.

Scenario 1: Appearance of a New Peak in HPLC Analysis After Storage in Solution

Q: I dissolved my 1-Benzyl-4-hydroxypiperidine-4-carboxamide in a methanol/water mixture and after a few days at room temperature, I see a new, more polar peak in my HPLC chromatogram. What could this be?

A: The most probable cause is the hydrolysis of the carboxamide group. Amides are susceptible to hydrolysis, a reaction with water that cleaves the amide bond to form a carboxylic acid and an amine.[1] In your case, this would result in the formation of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid and ammonia.[2] The carboxylic acid is significantly more polar than the starting amide, which would explain its earlier elution time on a reverse-phase HPLC column.

Scientific Rationale: Amide hydrolysis can be catalyzed by either acid or base.[3] Even in a nominally neutral solution, dissolved atmospheric CO2 can create a slightly acidic environment, or residual impurities in the solvent or on glassware can shift the pH, accelerating this degradation over time. The presence of a protic solvent like methanol can also facilitate this process.

Troubleshooting and Validation:

  • Confirm the Identity of the Degradant: If you have access to LC-MS, analyze the new peak. The expected mass of the carboxylic acid degradant (1-Benzyl-4-hydroxypiperidine-4-carboxylic acid) would be one mass unit higher than the parent compound due to the replacement of -NH2 with -OH.

  • pH Control: Buffer your solution to a neutral pH (around 6-7.5) to minimize both acid and base-catalyzed hydrolysis.

  • Solvent Choice: If your experimental design allows, consider using a less reactive solvent system, such as acetonitrile/water.

  • Temperature: Store your solutions at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.

Scenario 2: Loss of Potency or Inconsistent Results in Biological Assays

Q: My compound seems to be losing its activity over time when stored in an aqueous buffer for my cell-based assays. What could be the reason?

A: Besides the hydrolytic degradation mentioned in Scenario 1, you should also consider oxidative degradation. The N-benzyl group is susceptible to oxidation, which can lead to the formation of various byproducts, including benzaldehyde and the de-benzylated piperidine derivative.

Scientific Rationale: The benzylic position (the carbon atom attached to both the nitrogen and the phenyl group) is prone to oxidation. Dissolved oxygen in your aqueous buffer, especially in the presence of trace metal ions, can promote the formation of reactive oxygen species that attack this position.

Troubleshooting and Validation:

  • De-gas Your Buffers: Before preparing your solutions, de-gas your aqueous buffers to remove dissolved oxygen.

  • Use of Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT).

  • Control for Metal Contamination: Use high-purity water and reagents to minimize trace metal contamination that can catalyze oxidation.

  • Fresh Preparations: The most reliable approach is to prepare fresh solutions of your compound immediately before use in biological assays.

Forced Degradation Studies: A Proactive Approach to Understanding Stability

To systematically investigate the stability of 1-Benzyl-4-hydroxypiperidine-4-carboxamide, a forced degradation study is highly recommended.[4][5] This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation. The goal is to identify potential degradation products and establish the degradation pathways, which is a crucial step in drug development and for creating stability-indicating analytical methods.[6] According to ICH guidelines, a degradation of 5-20% is generally considered optimal for these studies.[7][8]

Summary of Recommended Forced Degradation Conditions
Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60°C24-72 hoursHydrolysis of the carboxamide to the corresponding carboxylic acid.[3]
Basic Hydrolysis 0.1 M NaOH, 60°C8-24 hoursHydrolysis of the carboxamide to the carboxylate salt.[3]
Oxidation 3% H₂O₂, Room Temp24 hoursOxidation of the N-benzyl group, potential N-oxide formation.
Thermal Degradation 80°C (solid state)1-2 weeksGeneral decomposition, potential for dehydration or other rearrangements.
Photostability ICH Q1B conditionsAs per guidelinesDegradation of the aromatic benzyl group.
Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.

1. Sample Preparation:

  • Prepare a stock solution of 1-Benzyl-4-hydroxypiperidine-4-carboxamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Place a known amount of the solid compound in a vial and heat in an oven at 80°C.

  • Control Sample: Keep a solution of the compound in the same solvent mixture (without the stressor) at 4°C.

3. Time Points and Analysis:

  • Withdraw aliquots from the stressed samples at various time points (e.g., 2, 8, 24, 48, 72 hours).

  • For the acidic and basic samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., a gradient C18 column with UV detection). The method should be capable of separating the parent compound from all degradation products.

  • Use LC-MS to identify the mass of the degradation products and propose their structures.

4. Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize the major degradation products.

  • Propose the degradation pathways based on the identified products.

Visualizing Degradation Pathways

The following diagrams illustrate the most likely degradation pathways for 1-Benzyl-4-hydroxypiperidine-4-carboxamide under hydrolytic and oxidative stress.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent 1-Benzyl-4-hydroxypiperidine-4-carboxamide Acid_Degradant 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid Parent->Acid_Degradant H+ or OH- / H2O Parent_Ox 1-Benzyl-4-hydroxypiperidine-4-carboxamide Ox_Degradant1 N-oxide derivative Parent_Ox->Ox_Degradant1 [O] Ox_Degradant2 De-benzylated piperidine + Benzaldehyde Parent_Ox->Ox_Degradant2 [O]

Caption: Potential degradation pathways of 1-Benzyl-4-hydroxypiperidine-4-carboxamide.

Experimental Workflow for Stability Assessment

The following workflow provides a systematic approach to assessing the stability of your compound.

G Start Receive/Synthesize Compound Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Develop_Method Develop Stability-Indicating HPLC/LC-MS Method Forced_Degradation->Develop_Method Identify_Degradants Identify and Characterize Degradation Products Develop_Method->Identify_Degradants Establish_Pathways Establish Degradation Pathways Identify_Degradants->Establish_Pathways Optimize_Storage Optimize Storage and Handling Conditions Establish_Pathways->Optimize_Storage End Implement Routine Stability Testing Optimize_Storage->End

Caption: Workflow for assessing the stability of a new chemical entity.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonization of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003.
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. 2019; Available from: [Link].

  • Chemguide. the hydrolysis of amides. Available from: [Link].

  • Pharma Guideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link].

  • ICH. Q1A(R2) STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. 2003.
  • Shinde, N., et al., Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science, 2013. 3(4).
  • Chen, J., et al., Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. Organic & Biomolecular Chemistry, 2021. 19(48): p. 10556-10561.
  • Klick, S., et al., Toward a general framework for navigating forced degradation and photostability studies. J. Pharm. Sci., 2005. 94(10): p. 2135-2154.
  • Alsante, K.M., et al., A practical approach to forced degradation studies. Pharmaceutical Technology, 2003. 27(4): p. 54-65.
  • The Pharmapedia.
  • Reddit.
  • Wang, J., et al., Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 2023. 83: p. 117178.
  • Chemistry LibreTexts. Hydrolysis of Esters and Amides. 2023.
  • Bortner, M.J. and D.A. Schiraldi, Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Polymer Chemistry, 2014. 5(3): p. 912-919.
  • Singh, R. and Z. Rehman, Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2012. 2(3): p. 159-168.
  • International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. 2021.
  • G.A. G.A. Olah, P. v. R. Schleyer, Carbonium Ions, Wiley-Interscience, New York, 1968, vol. 1.
  • Ma, H., et al., The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 2017. 71(4): p. 218-222.
  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. 2023.
  • YouTube. Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! 2023.
  • Organic Synthesis. Hydrolysis of Amide.
  • MDPI.
  • PubMed. Synthesis and thermal stability of benzoxazine nitroxides. 2011.
  • Willard, B.S., et al., Carbon Quaternization of Redox Active Esters and Olefins via Decarboxylative Coupling. Journal of the American Chemical Society, 2019. 141(35): p. 13841-13846.
  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery. 2024.
  • ResearchGate.

Sources

Optimization

Technical Support Center: Recrystallization of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. The information herein is curated for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. The information herein is curated for researchers, scientists, and professionals in drug development to navigate the challenges associated with the purification of this important pharmaceutical intermediate.

Introduction

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a key building block in the synthesis of various pharmaceutical agents. Its purification via recrystallization is a critical step to ensure the requisite purity for subsequent synthetic transformations and to meet stringent regulatory standards. This guide is designed to be a practical resource, offering solutions to common issues encountered during the crystallization process, thereby enabling the consistent attainment of high-purity material.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of 1-Benzyl-4-hydroxypiperidine-4-carboxamide, providing detailed explanations and actionable solutions.

Question: My compound oiled out instead of crystallizing. What should I do?

Answer:

"Oiling out," the separation of the solute as a liquid rather than a solid, is a common issue, particularly with compounds that have moderate polarity and the potential for strong intermolecular interactions. It typically occurs when the solution is supersaturated to a degree that nucleation and crystal growth are kinetically disfavored compared to the separation of a liquid phase.

  • Immediate Action:

    • Re-dissolution: Gently heat the mixture to re-dissolve the oil.

    • Solvent Addition: Add a small amount of additional hot solvent to decrease the supersaturation level.

    • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and encourage the formation of an ordered crystal lattice.

  • Causality and Long-Term Solutions:

    • Solvent Choice: The chosen solvent may be too non-polar, or the polarity difference between the solute and solvent may be too great. Consider a more polar solvent or a solvent mixture. For amides, polar solvents like ethanol, isopropanol, or acetone are often effective.[1]

    • Purity of the Crude Material: The presence of significant impurities can lower the melting point of the mixture, leading to the formation of a liquid phase. It is advisable to assess the purity of the starting material. If it is highly impure, a preliminary purification step, such as a quick filtration through a silica plug, might be necessary.

    • Seeding: Introducing a seed crystal (a small, pure crystal of the target compound) can provide a template for crystal growth and bypass the kinetic barrier to nucleation.

Question: I have a very low yield of crystals after recrystallization. How can I improve it?

Answer:

A low yield can be attributed to several factors, primarily related to the solubility of your compound in the chosen solvent system.

  • Immediate Assessment:

    • Mother Liquor Analysis: Concentrate the mother liquor (the solution remaining after filtration) and analyze the residue (e.g., by TLC or NMR) to determine if a significant amount of your product remains dissolved.

    • Evaporation: If the mother liquor contains a substantial amount of the desired compound, you can recover it by evaporating the solvent and attempting a second recrystallization with a smaller volume of solvent or a different solvent system.

  • Optimizing the Protocol:

    • Solvent Volume: You may have used an excessive volume of solvent. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling Temperature: Ensure that you have allowed sufficient time for the solution to cool to a low enough temperature (e.g., in an ice bath) to maximize precipitation.

    • Solvent System Selection: The ideal recrystallization solvent will dissolve the compound when hot but have very low solubility when cold. Refer to the solubility data table below for guidance. Experiment with solvent mixtures (e.g., ethanol/water, acetone/hexane) to fine-tune the solubility profile.

Question: The resulting crystals are colored, but the pure compound should be white. How can I remove the colored impurities?

Answer:

Colored impurities are often highly conjugated organic molecules that are present in small amounts.

  • Decolorization Technique:

    • Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of the solute).

    • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.

    • Crystallization: Proceed with the cooling and crystallization of the filtrate as usual.

  • Important Considerations:

    • Amount of Charcoal: Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a reduced yield.

    • Filtration Speed: The hot filtration step should be performed quickly to prevent premature crystallization of the product in the funnel. Using a pre-heated funnel can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 1-Benzyl-4-hydroxypiperidine-4-carboxamide?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Based on the structure, which contains a polar amide and hydroxyl group, as well as a non-polar benzyl group, a moderately polar solvent is likely to be effective. Good starting points for solvent screening include:

  • Single Solvents: Ethanol, isopropanol, acetonitrile, or ethyl acetate.

  • Solvent Mixtures: An ethanol/water or acetone/hexane system can be very effective. Dissolve the compound in the "good" solvent (ethanol or acetone) at its boiling point and then add the "poor" solvent (water or hexane) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[1]

Q2: What are the likely impurities in my crude 1-Benzyl-4-hydroxypiperidine-4-carboxamide?

A2: Potential impurities can originate from the starting materials or side reactions during the synthesis. A common synthetic route involves the amidation of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid.[2] Therefore, likely impurities include:

  • Unreacted Starting Material: 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid.

  • Reagents from Synthesis: Any coupling agents or reagents used in the amidation step.

  • Byproducts: Products from any side reactions that may have occurred.

Understanding the potential impurities can help in selecting a solvent system where the impurities are either very soluble or very insoluble, facilitating their removal during recrystallization.

Q3: How can I induce crystallization if no crystals form after cooling?

A3: If a supersaturated solution fails to produce crystals, you can try the following techniques to induce nucleation:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Add a single, pure crystal of 1-Benzyl-4-hydroxypiperidine-4-carboxamide to the solution. This provides a template for crystal growth.

  • Concentration: If the solution is not sufficiently supersaturated, you can gently heat it to evaporate a small portion of the solvent and then allow it to cool again.

  • Lowering the Temperature: If cooling in an ice bath is not sufficient, a colder bath (e.g., dry ice/acetone) can be used, but be aware that this may cause rapid precipitation and trap impurities.

Data Summary

The following table provides an estimated solubility profile for 1-Benzyl-4-hydroxypiperidine-4-carboxamide in common laboratory solvents. This data is based on the physicochemical properties of structurally similar molecules and should be used as a guide for solvent selection.

SolventPolarity IndexSolubility at 25°C (Estimated)Solubility at Boiling Point (Estimated)
Water10.2Poorly SolubleSlightly Soluble
Ethanol4.3Sparingly SolubleSoluble
Isopropanol3.9Sparingly SolubleSoluble
Acetonitrile5.8SolubleVery Soluble
Ethyl Acetate4.4SolubleVery Soluble
Dichloromethane3.1Very SolubleVery Soluble
Toluene2.4Sparingly SolubleSoluble
Hexane0.1InsolublePoorly Soluble

Experimental Protocol: Recrystallization of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

This protocol outlines a general procedure for the recrystallization of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. The choice of solvent and volumes should be optimized based on the scale of the experiment and the purity of the crude material.

Materials:

  • Crude 1-Benzyl-4-hydroxypiperidine-4-carboxamide

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 1-Benzyl-4-hydroxypiperidine-4-carboxamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solvent begins to boil.

  • Solvent Addition: Continue to add the hot solvent dropwise until all of the solid has just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Visualizations

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved decolorize Decolorize with Charcoal (Optional) dissolved->decolorize cool_slowly Slow Cooling to Room Temperature hot_filter Hot Filtration (Optional) decolorize->hot_filter hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals_form Crystal Formation ice_bath->crystals_form vacuum_filter Vacuum Filtration crystals_form->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A general workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Compound Oiled Out? start->oiling_out low_yield Low Yield? start->low_yield colored_crystals Colored Crystals? start->colored_crystals oiling_out_sol Re-dissolve & Cool Slowly Add More Solvent Change Solvent/Use Seed Crystal oiling_out->oiling_out_sol Yes no_issue Successful Recrystallization oiling_out->no_issue No low_yield_sol Check Mother Liquor Use Less Solvent Cool to Lower Temperature Change Solvent System low_yield->low_yield_sol Yes low_yield->no_issue No colored_crystals_sol Use Activated Charcoal Perform Hot Filtration colored_crystals->colored_crystals_sol Yes colored_crystals->no_issue No

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Ishihara, K., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2050-2053. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Beng, T. K., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8536–8547. [Link]

  • EPFL. Guide for crystallization. [Link]

  • Nichols, L. (2022). Crystallization. In Organic Chemistry Laboratory Techniques. [Link]

  • Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Medicinal Chemistry Research, 24(12), 4158-4167. [Link]

  • Manimekalai, A., et al. (2014). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2011. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Allen, C. F. H., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4587–4594. [Link]

  • ResearchGate. (2015, March 24). How do I make a crystal of highly polar compounds?. [Link]

  • BioCrick. 1-Benzyl-4-hydroxypiperidine | CAS:4727-72-4. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Doyle, M. P., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 59(15), 6013-6017. [Link]

  • PrepChem.com. Synthesis of 4-benzyl-4-hydroxy-piperidine. [Link]

  • Ritter, T., et al. (2024). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters. [Link]

  • Toste, F. D., et al. (2016). A Pd-Catalyzed Synthesis of Functionalized Piperidines. Angewandte Chemie International Edition, 55(38), 11598-11602. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Google Patents. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • Global Chemical Network. Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. [Link]

  • PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Piperidines

Welcome to the technical support center for the synthesis of substituted piperidines. As a cornerstone scaffold in medicinal chemistry, the piperidine ring presents a unique set of synthetic challenges that can impede re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted piperidines. As a cornerstone scaffold in medicinal chemistry, the piperidine ring presents a unique set of synthetic challenges that can impede research and development.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to diagnose and solve problems effectively in your own laboratory.

Part 1: Troubleshooting Guide by Synthetic Method

This section addresses specific, common problems encountered during the synthesis of substituted piperidines, organized by reaction class.

Catalytic Hydrogenation of Pyridines

The reduction of a stable aromatic pyridine ring is a robust but often challenging route to the piperidine core. Success hinges on overcoming the aromaticity and controlling the stereochemical outcome.[3][4]

Q: My pyridine hydrogenation is sluggish, incomplete, or fails entirely. What are the likely causes and how can I fix it?

A: This is a frequent issue stemming from catalyst deactivation or insufficient reaction conditions.

Potential Causes & Solutions:

  • Catalyst Poisoning: Trace impurities, particularly sulfur or phosphorus compounds from upstream synthetic steps, can irreversibly poison noble metal catalysts.[5]

    • Solution: Repurify your pyridine substrate via distillation or column chromatography before the reaction.

  • Catalyst Inhibition by Substrate: The basic nitrogen atom of the pyridine can coordinate to the metal center of the catalyst, inhibiting its activity.[5]

    • Solution: Add an acid like HCl or, more commonly, use glacial acetic acid as the solvent. Protonation of the nitrogen prevents this inhibitory coordination and activates the ring toward reduction.[5]

  • Insufficient Conditions: The energy barrier to break aromaticity is significant.

    • Solution: Increase hydrogen pressure (typically 30-80 bar) and/or temperature (60-80 °C).[5] If your equipment is limited, consider a more active catalyst.

  • Incorrect Catalyst Choice: Palladium (Pd) catalysts are often less effective for pyridine reduction compared to other options.

    • Solution: Platinum (PtO₂, Pt/C) or Rhodium (Rh/C) catalysts generally show higher activity and are more robust for this transformation.[5] A heterogeneous cobalt catalyst has also been shown to be effective in aqueous media.[6]

Troubleshooting Workflow: Pyridine Hydrogenation

G start Problem: Low Yield/ Incomplete Reaction purity Is the pyridine substrate pure? start->purity purify Action: Purify Substrate (distill, chromatograph) purity->purify No conditions Are reaction conditions sufficiently forcing? purity->conditions Yes purify->start Then re-evaluate optimize_cond Action: Increase H₂ Pressure (e.g., 50-80 bar) and/or Temperature (e.g., 60-80 °C) conditions->optimize_cond No inhibition Is catalyst inhibition by the basic nitrogen likely? conditions->inhibition Yes end_node Re-run Experiment optimize_cond->end_node add_acid Action: Use Acetic Acid as solvent or add HCl inhibition->add_acid No catalyst Is the catalyst choice optimal? inhibition->catalyst Yes add_acid->end_node change_cat Action: Switch from Pd/C to PtO₂ or Rh/C catalyst->change_cat No catalyst->end_node Yes change_cat->end_node

Caption: Decision tree for troubleshooting poor pyridine hydrogenation results.

Q: The hydrogenation works, but I'm getting poor diastereoselectivity. How can I control the stereochemical outcome?

A: Diastereoselectivity is governed by the approach of the pyridine ring to the catalyst surface. This can be influenced by several factors.

  • Mechanism Insight: The hydrogenation typically proceeds in a stepwise fashion, adding hydrogen atoms to one face of the ring. Substituents on the ring will prefer to occupy pseudo-equatorial positions in the partially hydrogenated intermediates, guiding the final stereochemistry.

  • Practical Solutions:

    • Hydrogen Pressure: Higher pressures often favor the formation of the cis isomer. For instance, increasing H₂ pressure from 30 to 80 bar has been shown to improve the cis:trans ratio.[5]

    • Protecting Groups: The choice of N-protecting group on a pre-existing piperidine can play a crucial role in directing the stereochemistry of subsequent reactions through steric hindrance.[6]

    • Thermodynamic vs. Kinetic Control: If you obtain the kinetically favored cis-product, it may be possible to epimerize it to the more thermodynamically stable trans-product. This can be achieved by heating under basic or acidic conditions, which equilibrates the stereocenter alpha to the nitrogen.[3]

Catalyst SystemTypical ConditionsGeneral Selectivity OutcomeKey Considerations
PtO₂ (Adam's catalyst) 1-10 mol%, H₂ (balloon to 70 bar), AcOH, RT-60°COften provides good yields and high cis-selectivity.[3]Highly active and reliable for a broad range of substituted pyridines.[3]
Rh/C 5-10 mol%, H₂ (5-80 bar), H₂O or AcOH, 60-80°CVery effective, can sometimes reduce other aromatic rings (e.g., phenyl) under harsh conditions.[5][7]Good choice for resistant substrates. Be mindful of potential over-reduction.[5]
Pd/C 10 mol%, H₂ (1-50 bar), EtOH or AcOHGenerally less effective for the pyridine core; may require higher temperatures/pressures.More prone to catalyst poisoning.[5] Often better for Cbz deprotection than ring reduction.
Raney Nickel High loading, H₂ (100-200 bar), 170-200°CEffective but requires harsh conditions.[4]Less functional group tolerance due to high temperatures and pressures.[6]
Intramolecular Cyclization Reactions (e.g., Pictet-Spengler)

The Pictet-Spengler reaction is a powerful tool for creating complex, fused piperidine systems like tetrahydro-β-carbolines.[8] However, controlling diastereoselectivity can be a significant hurdle.

Q: My Pictet-Spengler reaction is giving a 1:1 mixture of diastereomers. How can I improve the selectivity?

A: Diastereoselectivity in the Pictet-Spengler reaction is determined at the point of cyclization onto the electrophilic iminium ion. Optimizing conditions to favor one transition state over the other is key.[9]

Causality & Troubleshooting:

  • Reaction Temperature: This is the most critical parameter. Higher temperatures provide enough energy to overcome the activation barriers for both diastereomeric transition states, leading to poor selectivity.

    • Action: Screen lower temperatures (e.g., 0 °C, -20 °C, down to -78 °C). This will favor the kinetically controlled pathway, which is often the one with the lower activation energy, leading to a single diastereomer.[9]

  • Acid Catalyst: The nature and concentration of the acid catalyst influence the geometry and reactivity of the iminium ion intermediate.

    • Action: Screen different Brønsted acids (e.g., trifluoroacetic acid (TFA), HCl) and Lewis acids (e.g., BF₃·OEt₂). The counterion can affect the transition state geometry.[9]

  • Solvent: The solvent's polarity and ability to stabilize charged intermediates can influence which cyclization pathway is preferred.

    • Action: Experiment with solvents of varying polarity. Non-polar solvents like toluene may favor a more organized, selective transition state compared to polar solvents like acetonitrile.[9]

  • Substrate Sterics: Large substituents on either the amine or aldehyde portion of the molecule can create a strong facial bias for the cyclization.

    • Action: If possible, consider modifying protecting groups or other substituents to enhance steric hindrance, which can effectively block one face of the iminium ion from attack.[9]

Illustrative Mechanism: The Stereochemistry-Determining Step

pictet_spengler start β-arylethylamine + Aldehyde iminium Iminium Ion Intermediate (Planar, Prochiral) start->iminium + Acid (e.g., TFA) ts1 Transition State 1 (Lower Energy) iminium->ts1 Nucleophilic Attack (Path A) ts2 Transition State 2 (Higher Energy) iminium->ts2 Nucleophilic Attack (Path B) product1 Product A (Kinetic Product) ts1->product1 product2 Product B (Thermodynamic Product) ts2->product2

Caption: The iminium intermediate in the Pictet-Spengler reaction can be attacked from two faces, leading to different diastereomers.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader strategic questions related to the synthesis of substituted piperidines.

Q1: Do I always need to protect the piperidine nitrogen? If so, how do I choose the right protecting group?

A: It is highly recommended to use an N-protecting group in most multi-step syntheses. The secondary amine of piperidine is both basic and nucleophilic, and will react with a wide range of reagents (e.g., organolithiums, acyl chlorides, strong acids). The choice of protecting group is critical and depends entirely on the subsequent reaction conditions you plan to employ.[5]

Logic for Protecting Group Selection

PG_Selection start Planned Reaction Conditions acidic Strongly Acidic Conditions? start->acidic basic Strongly Basic Conditions (e.g., organolithiums)? start->basic h2 Hydrogenation / Reductive Conditions Planned? start->h2 boc Use Boc (tert-Butoxycarbonyl) acidic->boc No cbz Use Cbz (Carboxybenzyl) acidic->cbz Yes (Boc is labile) basic->boc Yes (Stable) basic->cbz Yes h2->boc Yes (Cbz/Bn are labile) h2->cbz No benzyl Use Bn (Benzyl) (More Robust)

Caption: A flowchart guiding the selection of a common N-protecting group based on downstream chemical compatibility.

  • Boc (tert-Butoxycarbonyl): Stable to basic and hydrogenolysis conditions. Removed with strong acid (e.g., TFA, HCl).[10] An excellent choice for reactions involving organometallics or catalytic hydrogenation.

  • Cbz (Carboxybenzyl): Stable to acidic and mildly basic conditions. Removed by catalytic hydrogenolysis (H₂/Pd-C). Do not use if you plan to reduce other functional groups (like a nitro group or an alkyne) using hydrogenation.[10]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acid and hydrogenation but is cleaved under mild basic conditions, typically with a piperidine solution in DMF.[10][11]

Q2: I'm struggling with the purification of my final piperidine derivative. What are some effective strategies?

A: Purifying basic amines can be challenging on standard silica gel and often requires special techniques.

  • Acid-Base Extraction: This is the most powerful purification technique for amines.

    • Dissolve your crude product in an organic solvent (e.g., ethyl acetate, DCM).

    • Extract with dilute aqueous acid (e.g., 1M HCl). Your basic piperidine will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.

    • Separate the layers. Basify the aqueous layer with NaOH or NaHCO₃ until pH > 10.

    • Back-extract your free-based piperidine into an organic solvent.

    • Wash with brine, dry with Na₂SO₄, and concentrate to get your purified product.

  • Chromatography Modifications: If chromatography is necessary:

    • Add a Modifier: Add 1-2% triethylamine or ammonia in methanol to your eluent system. This deactivates the acidic silanol groups on the silica surface, preventing your basic product from streaking or irreversibly binding to the column.

    • Switch Stationary Phase: Consider using neutral or basic alumina instead of silica gel.

  • Dealing with Pyridine Contamination: If your synthesis involves the reduction of pyridine, removing the last traces of starting material can be difficult because they form a constant boiling azeotrope.[5] A highly effective method is to bubble CO₂ gas through a solution of the crude product in a non-polar solvent. The more basic piperidine will react to form a solid piperidine carbonate salt, which can be removed by filtration, while the less basic pyridine remains in solution.[5]

Q3: How can I achieve regioselective functionalization of an already-formed piperidine ring?

A: Achieving regioselectivity is a major challenge because the C-H bonds of the saturated ring are chemically similar.[2][6] Modern synthetic methods have provided several solutions:

  • α-Functionalization (C2/C6): The protons adjacent to the nitrogen are the most acidic.

    • Directed Metalation: Using an N-Boc group, you can perform a diastereoselective lithiation at an alpha-carbon using s-BuLi/TMEDA, followed by trapping with an electrophile (e.g., CO₂, alkyl halides).[3] The stereochemistry is often controlled by the conformation of the N-Boc group.[3]

  • β-Functionalization (C3/C5) and γ-Functionalization (C4): These positions are more difficult to access directly.

    • Radical-Based Methods: Photocatalysis and other radical-generating methods can be used to perform C-H functionalization at positions more remote from the nitrogen atom. These reactions often rely on hydrogen atom transfer (HAT) processes.[12]

    • Piperidyne Intermediates: The generation of highly reactive 3,4-piperidyne intermediates allows for the subsequent addition of nucleophiles, providing access to C3 and C4 functionalized piperidines, though controlling regioselectivity can be a challenge.[13]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine to a cis-Piperidine

This protocol is a representative example based on common literature procedures.[3][5]

  • Reactor Setup: To a high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid (approx. 0.1-0.2 M concentration).

  • Catalyst Addition: Add PtO₂ (Adam's catalyst) (1-5 mol%) to the solution. The mixture will likely turn black.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the reactor with hydrogen to 50-70 bar.[5]

  • Execution: Stir the reaction mixture vigorously at room temperature for 16-24 hours. Reaction progress can be monitored by TLC, GC-MS, or ¹H NMR on a worked-up aliquot.

  • Workup: Carefully vent the reactor. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude piperidine. Further purification can be performed as described in the FAQs.

Protocol 2: Diastereoselective Pictet-Spengler Reaction

This protocol is adapted for achieving high diastereoselectivity by using low temperatures.[9]

  • Reactant Solution: In a round-bottom flask under a nitrogen atmosphere, dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.0-1.1 eq) in anhydrous dichloromethane (DCM) to a concentration of approx. 0.1 M.

  • Cooling: Cool the solution to the desired temperature (start with 0 °C, but -20 °C or lower may be required) using an appropriate cooling bath.

  • Initiation: Add trifluoroacetic acid (TFA) (1.5-2.0 eq) dropwise to the cooled solution.

  • Execution: Stir the reaction at the low temperature, monitoring its progress by TLC. The reaction may take several hours to days to reach completion at low temperatures.

  • Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic.

  • Extraction & Isolation: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography (often with a triethylamine-doped eluent) or recrystallization.

References

  • O. A. L. de Fátima, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6696. [Link]

  • M. Mokhtary & K. Mahooti. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • S. P. Jones, et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. [Link]

  • C. B. Bheeter, et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14437–14444. [Link]

  • F. I. Carroll. (1982). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. organic-chemistry.org. [Link]

  • ChemEurope. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. chemeurope.com. [Link]

  • A. P. Green, et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16037–16043. [Link]

  • T. M. M. Maiden, et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 734–746. [Link]

  • A. P. Degnan, et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Organic Chemistry Portal. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • A. J. Boddy, et al. (2021). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 86(16), 11434–111442. [Link]

  • M. J. G. Fait, et al. (2016). Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. Angewandte Chemie International Edition, 55(44), 13839-13843. [Link]

  • A. Noble & J. C. Anderson. (2013). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 78(17), 8344–8352. [Link]

  • E. L. Ghisalberti. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 740. [Link]

  • Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. synpeptide.com. [Link]

  • E. L. Ghisalberti. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • J. G. R. Garcia, et al. (2022). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. [Link]

  • P. A. Clarke & S. Santos. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9, 4679-4686. [Link]

Sources

Optimization

Avoiding side reactions in the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

Welcome to the technical support hub for the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-tested solutions to help you navigate the intricacies of this synthesis and mitigate the formation of unwanted side products. Our approach is rooted in a deep understanding of the reaction mechanism, offering not just protocols, but the scientific rationale behind them.

I. Overview of the Synthetic Pathway

The most common and logical synthetic route to 1-Benzyl-4-hydroxypiperidine-4-carboxamide begins with the commercially available 1-benzyl-4-piperidone. The synthesis is a two-step process:

  • Cyanohydrin Formation: Reaction of 1-benzyl-4-piperidone with a cyanide source to form the key intermediate, 1-benzyl-4-hydroxy-4-cyanopiperidine.

  • Controlled Nitrile Hydrolysis: Conversion of the nitrile group of the cyanohydrin intermediate into a primary amide.

While seemingly straightforward, the second step—the hydrolysis of the α-hydroxy nitrile—is critical and prone to side reactions that can significantly impact yield and purity. This guide will focus primarily on troubleshooting this crucial transformation.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most frequent issues encountered during the synthesis.

FAQ 1: My final product is contaminated with a significant amount of 1-benzyl-4-hydroxypiperidine-4-carboxylic acid. How can I prevent this over-hydrolysis?

Root Cause Analysis:

This is the most common side reaction. The desired amide is an intermediate in the hydrolysis of the nitrile to a carboxylic acid.[1][2] Harsh reaction conditions, such as high temperatures, prolonged reaction times, and high concentrations of strong acids or bases, will inevitably lead to the formation of the carboxylic acid byproduct. Amides themselves can be hydrolyzed to carboxylic acids under these vigorous conditions.[2]

Visualizing the Competing Reactions:

A 1-Benzyl-4-hydroxy- 4-cyanopiperidine B 1-Benzyl-4-hydroxypiperidine- 4-carboxamide (Desired Product) A->B Controlled Hydrolysis C 1-Benzyl-4-hydroxypiperidine- 4-carboxylic Acid (Byproduct) B->C Over-hydrolysis (Harsh Conditions)

Caption: Representative TLC plate progression.

FAQ 2: The yield of my cyanohydrin intermediate is low, and I see a significant amount of the starting material, 1-benzyl-4-piperidone, even after the reaction. What is happening?

Root Cause Analysis:

The formation of a cyanohydrin is a reversible reaction. The decomposition of the cyanohydrin back to the starting ketone and cyanide is known as a retro-Strecker or retro-cyanohydrin reaction. This equilibrium can be shifted towards the starting materials under certain conditions, particularly with changes in pH. For tertiary α-hydroxy nitriles, this reversion can be a significant issue.

Visualizing the Equilibrium:

A 1-Benzyl-4-piperidone + HCN B 1-Benzyl-4-hydroxy- 4-cyanopiperidine A->B Cyanohydrin Formation B->A Retro-Cyanohydrin Reaction (Decomposition)

Caption: Equilibrium of cyanohydrin formation.

Mitigation Strategies:

  • Control of pH: Maintain a slightly basic pH (around 9-10) during the cyanohydrin formation. This ensures a sufficient concentration of the nucleophilic cyanide ion (CN⁻) while minimizing the acid-catalyzed decomposition. Do not allow the pH to become too high, as this can promote side reactions of the ketone.

  • Temperature Control: The reaction is typically exothermic. Perform the addition of the cyanide source (e.g., KCN or NaCN solution) at a low temperature (0-5 °C) to control the reaction rate and improve the stability of the product.

  • Use of a Stoichiometric Excess of Cyanide: A slight excess of the cyanide reagent can help push the equilibrium towards the product. However, be mindful of the safety implications and the impact on the downstream workup.

  • Immediate Use or Careful Isolation: The cyanohydrin intermediate can be unstable upon storage. It is often best to use it directly in the subsequent hydrolysis step without prolonged storage. If isolation is necessary, it should be done quickly and at a low temperature.

Experimental Protocol: Optimized Cyanohydrin Formation

  • Dissolve 1-benzyl-4-piperidone in a suitable solvent like methanol or ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of NaCN or KCN in water.

  • Slowly add the cyanide solution to the ketone solution, maintaining the temperature below 10 °C.

  • Monitor the pH and adjust with a weak acid (e.g., acetic acid) if necessary to maintain it in the optimal range.

  • Monitor the reaction by TLC until the starting ketone spot has disappeared or is minimized.

  • Proceed with the workup and either isolate the cyanohydrin quickly or use the crude reaction mixture directly in the hydrolysis step.

FAQ 3: My reaction is very slow, and even after extended periods, I have a mixture of starting material, intermediate, and product. How can I improve the reaction kinetics without generating side products?

Root Cause Analysis:

Slow reaction rates are often a consequence of using conditions that are too mild in an attempt to avoid side reactions. The nitrile group is relatively unreactive, and its hydrolysis requires activation. [3][4] Strategies for Rate Enhancement:

  • Phase Transfer Catalysis: For the cyanohydrin formation, a phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can be beneficial if using a two-phase system (e.g., an organic solvent and aqueous KCN). This enhances the transport of the cyanide nucleophile into the organic phase.

  • Solvent Effects in Hydrolysis: The choice of solvent can significantly impact the rate of hydrolysis. Using a co-solvent that can solubilize both the organic substrate and the aqueous reagent can be effective. For example, using ethanol or DMSO as a co-solvent with aqueous base can accelerate the reaction.

  • Careful Temperature Increase: After the initial controlled reaction period at low temperature, a modest increase in temperature (e.g., to room temperature or 40-50 °C) can increase the rate of the desired hydrolysis. This must be done with careful TLC or HPLC monitoring to ensure that the formation of the carboxylic acid byproduct does not become significant.

III. References

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Guillemin, J. C., et al. (Year). Chirally and chemically reversible Strecker reaction. PNAS. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

Welcome to the technical support center for the synthesis and scale-up of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this multi-step synthesis. Our focus is on providing not just procedures, but the underlying chemical principles to empower you to make informed decisions during development and scale-up.

Synthesis Pathway Overview

The most common and scalable route to 1-Benzyl-4-hydroxypiperidine-4-carboxamide originates from 1-benzyl-4-piperidone. The synthesis is typically a two-step process:

  • Cyanohydrin Formation: Reaction of the ketone with a cyanide source to form the intermediate, 1-benzyl-4-hydroxy-4-cyanopiperidine.

  • Controlled Nitrile Hydrolysis: Selective hydrolysis of the nitrile group to the primary carboxamide under acidic or basic conditions, without eliminating the tertiary hydroxyl group.

This pathway is advantageous due to the availability of starting materials and the relatively straightforward nature of the transformations. However, each step presents unique challenges, particularly when transitioning from laboratory to pilot or production scale.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Controlled Hydrolysis A 1-Benzyl-4-piperidone B 1-Benzyl-4-hydroxy- 4-cyanopiperidine A->B + TMSCN or NaCN/Acid (Nucleophilic Addition) C 1-Benzyl-4-hydroxypiperidine- 4-carboxamide (Target) B->C H₂SO₄ or HCl (Partial Hydrolysis)

Caption: Proposed synthetic route for 1-Benzyl-4-hydroxypiperidine-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the cyanohydrin formation step?

A: Temperature control is paramount. The addition of the cyanide source (e.g., trimethylsilyl cyanide or an alkali metal cyanide) to the ketone is often exothermic. Runaway reactions can lead to side product formation and pose a significant safety risk. We recommend maintaining a reaction temperature between 0-5 °C during the addition phase. Secondly, moisture control is crucial; excess water can interfere with the reaction, especially when using TMSCN.

Q2: My nitrile hydrolysis step is producing a significant amount of the corresponding carboxylic acid. How can I improve selectivity for the amide?

A: This is a classic selectivity challenge. Over-hydrolysis to the carboxylic acid is favored by prolonged reaction times and high temperatures.

  • Kinetics: The hydrolysis of the amide to the carboxylic acid is generally slower than the hydrolysis of the nitrile to the amide. Monitor the reaction closely using an in-process control (IPC) like HPLC or TLC every 30-60 minutes. Quench the reaction as soon as the nitrile intermediate is consumed.

  • Temperature: Lowering the reaction temperature (e.g., from 80 °C to 50-60 °C) can significantly improve selectivity, albeit at the cost of a longer reaction time.

  • Acid Choice: While sulfuric acid is common, you can explore other acids. For instance, controlled hydrolysis using concentrated HCl can sometimes offer better selectivity.

Q3: During work-up, I'm experiencing emulsion issues. What's the cause and solution?

A: The product, being a substituted piperidine, has amphiphilic properties and can act as a surfactant, leading to emulsions during acid-base extractions. To mitigate this, add a saturated brine solution (NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, forcing the organic product into the organic layer and breaking the emulsion. Slow, gentle agitation instead of vigorous shaking during extraction can also help.

Q4: Is column chromatography a suitable method for purifying the final product at scale?

A: While effective at the lab scale, silica gel chromatography of basic piperidine derivatives can be problematic and costly at larger scales. The basic nitrogen atom interacts strongly with the acidic silica gel, often leading to tailing, poor separation, and sometimes irreversible adsorption of the product.[1] If chromatography is necessary, consider using a silica gel treated with a base like triethylamine (typically 1-2% in the eluent) or using a less acidic stationary phase like alumina. However, for scale-up, developing a robust crystallization procedure is far more economical and efficient.

In-Depth Troubleshooting Guides

| Synthesis Reaction Troubleshooting
Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low Yield of Cyanohydrin Intermediate 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Reagent Decomposition: Cyanide source (especially TMSCN) is sensitive to moisture. 3. Equilibrium: The cyanohydrin formation is a reversible reaction.1. Monitor with IPCs: Use TLC or HPLC to track the disappearance of the starting ketone. Extend reaction time if necessary. 2. Ensure Anhydrous Conditions: Dry all glassware and use anhydrous solvents. Handle TMSCN under an inert atmosphere (N₂ or Ar). 3. Drive Equilibrium: Use a slight excess (1.1-1.2 equivalents) of the cyanide source to push the equilibrium towards the product.
Low Yield / Selectivity in Hydrolysis Step 1. Over-hydrolysis: Reaction time is too long or temperature is too high, forming the carboxylic acid. 2. Dehydration: The tertiary alcohol may undergo acid-catalyzed dehydration, especially at high temperatures, to form an unsaturated byproduct. 3. Incomplete Reaction: Reaction stopped prematurely.1. Strict Reaction Monitoring: As detailed in the FAQ, quench the reaction immediately upon consumption of the nitrile intermediate. 2. Temperature Management: Maintain the lowest effective temperature. A target of 50-70 °C is often a good starting point for optimization. The dehydration pathway has a higher activation energy, so lower temperatures will disfavor it. 3. IPC Confirmation: Ensure the reaction is truly complete by confirming the absence of the nitrile peak via HPLC or IR spectroscopy (the nitrile stretch appears around 2220-2260 cm⁻¹).
Formation of Unknown Impurities 1. Starting Material Quality: Impurities in the 1-benzyl-4-piperidone can carry through or cause side reactions. 2. Atmospheric Reactions: Amines can react with atmospheric CO₂ to form carbonate salts.[2] 3. Thermal Degradation: Product may be unstable at elevated temperatures during reaction or distillation.1. Verify Starting Material: Run a purity check (e.g., NMR, GC-MS) on the starting ketone before beginning the synthesis. 2. Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere where possible, especially if the reaction is sluggish. 3. Avoid High Temperatures: Use vacuum distillation to remove solvents at lower temperatures. If the product is a solid, avoid melting it repeatedly.
| Purification Troubleshooting (Crystallization)

Purification_Troubleshooting cluster_problems Common Crystallization Issues cluster_solutions Solutions start Crude Product oil_out Product Oils Out Solvent polarity too low Cooling rate too fast Impurities depressing melting point start->oil_out Issue no_xtals No Crystals Form Solution is not supersaturated Presence of inhibitory impurities Product is an oil at RT start->no_xtals Issue low_purity Low Purity after Crystallization Impurities co-crystallized Inefficient washing of filter cake Solvent trapped in crystals start->low_purity Issue sol_oil For Oiling Out Re-heat to dissolve oil Add a co-solvent to increase polarity (e.g., add EtOAc to Heptane) Cool much slower, scratch flask walls oil_out->sol_oil Solution sol_no_xtals For No Crystals Concentrate the solution Add an anti-solvent Seed with a pure crystal Cool to lower temperature (-20 °C) no_xtals->sol_no_xtals Solution sol_low_purity For Low Purity Re-crystallize from a different solvent system Wash filter cake with more cold, fresh solvent Dry thoroughly under high vacuum low_purity->sol_low_purity Solution

Caption: Troubleshooting decision tree for common crystallization problems.

Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Protocol: Synthesis of 1-Benzyl-4-hydroxy-4-cyanopiperidine
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-benzyl-4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM, 5 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • In-Process Control (IPC): Take a small aliquot, quench with a drop of methanol, and spot on a TLC plate (e.g., 1:1 Ethyl Acetate:Hexanes) to confirm the consumption of the starting ketone.

  • Quench: Slowly add a 1 M HCl solution at 0 °C until the pH is ~2 to hydrolyze the silyl ether intermediate. Stir for 30 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate, which can often be used directly in the next step.

| Protocol: Hydrolysis to 1-Benzyl-4-hydroxypiperidine-4-carboxamide
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the crude 1-benzyl-4-hydroxy-4-cyanopiperidine (1.0 eq).

  • Acid Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 5.0 eq) while cooling the flask in an ice bath. The addition is highly exothermic.

  • Reaction: After the addition is complete, heat the mixture to 60 °C.

  • In-Process Control (IPC): After 1 hour, and every hour thereafter, take a small aliquot of the reaction mixture. Carefully quench it into a vial of cold water and neutralize with NaOH. Extract with ethyl acetate and analyze by HPLC or TLC to monitor the disappearance of the nitrile starting material.

  • Quench: Once the IPC shows complete consumption of the nitrile, cool the reaction mixture to 0 °C. Very slowly and carefully, pour the mixture over crushed ice. Caution: Highly exothermic.

  • Precipitation: Adjust the pH of the cold aqueous solution to ~9-10 using a cold 50% NaOH solution. The product should precipitate as a solid.

  • Isolation: Stir the resulting slurry in the ice bath for 1 hour to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the pure 1-Benzyl-4-hydroxypiperidine-4-carboxamide.

References

  • ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. Available at: [Link]

  • Google Patents. (2011). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PubMed. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available at: [Link]

  • PubMed Central. (2022). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Available at: [Link]

  • Google Patents. (2012). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Gesher. (n.d.). Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. Available at: [Link]

  • DTIC. (1988). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Available at: [Link]

  • Google Patents. (2012). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

Sources

Optimization

1-Benzyl-4-hydroxypiperidine-4-carboxamide handling and storage guidelines

Technical Support Center: 1-Benzyl-4-hydroxypiperidine-4-carboxamide Disclaimer: Specific safety and handling data for 1-Benzyl-4-hydroxypiperidine-4-carboxamide (CAS No. not widely published) is limited. The following g...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Benzyl-4-hydroxypiperidine-4-carboxamide

Disclaimer: Specific safety and handling data for 1-Benzyl-4-hydroxypiperidine-4-carboxamide (CAS No. not widely published) is limited. The following guidelines are synthesized from the known properties of its structural precursor, 1-Benzyl-4-hydroxypiperidine (CAS: 4727-72-4), and general principles of chemical safety for tertiary amines and carboxamides. Users must conduct a thorough, institution-specific risk assessment before handling this compound.

Introduction & Compound Profile

Welcome to the technical support guide for 1-Benzyl-4-hydroxypiperidine-4-carboxamide. This document is intended for researchers, scientists, and drug development professionals. As a key intermediate in various synthetic pathways, understanding its properties is critical for safe handling and experimental success.

This compound features a piperidine core, a protective N-benzyl group, and two functional groups at the C4 position: a hydroxyl (-OH) and a carboxamide (-CONH₂). This unique structure imparts specific chemical properties that must be considered during its use. The following table summarizes the known properties of the closely related precursor, 1-Benzyl-4-hydroxypiperidine, which should be used as a cautious reference point.

PropertyData for 1-Benzyl-4-hydroxypiperidine (Precursor)Expected Influence on Target Compound
CAS Number 4727-72-4[1][2]Not consistently published
Molecular Formula C₁₂H₁₇NO[3]C₁₃H₁₈N₂O₂
Molecular Weight 191.27 g/mol [3]~250.3 g/mol
Appearance White to off-white crystalline powder[3]Likely a white to off-white solid
Melting Point 61-63 °C[2]Expected to be significantly higher due to amide H-bonding
Boiling Point 127-128 °C at 2 mmHg[2]Expected to be higher
Solubility Soluble in Chloroform, Dichloromethane, DMSO[4]Similar solubility in polar organic solvents expected
Stability Stable under normal conditions; hygroscopic[1]Amide group is generally stable but can be hydrolyzed under harsh acidic/basic conditions. May also be hygroscopic.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this class of compounds?

A1: Based on data for the precursor 1-Benzyl-4-hydroxypiperidine, the primary hazards are significant.[2][5] It is classified as toxic if swallowed (Acute Toxicity 3, Oral), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation (STOT SE 3).[2][5] Therefore, 1-Benzyl-4-hydroxypiperidine-4-carboxamide should be handled with the assumption that it carries similar risks. Always wear appropriate Personal Protective Equipment (PPE).[5]

Q2: What are the ideal storage conditions for 1-Benzyl-4-hydroxypiperidine-4-carboxamide?

A2: To ensure chemical integrity, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] Given the hygroscopic nature of its precursor, protection from moisture is critical to prevent degradation.[1][3] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[7]

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents and strong acids.[1] The tertiary amine moiety can react exothermically with strong acids. The benzyl group can be cleaved under certain catalytic conditions.

Q4: How should I properly dispose of waste containing this compound?

A4: All waste material should be disposed of in accordance with local, state, and federal regulations.[5] It is recommended to entrust disposal to a licensed chemical waste disposal company.[5] Do not empty into drains.

Troubleshooting Guide

Issue 1: The compound is difficult to dissolve.
  • Plausible Cause: The presence of both a hydroxyl and a carboxamide group can lead to strong intermolecular hydrogen bonding, reducing solubility in non-polar solvents.

  • Troubleshooting Steps:

    • Solvent Selection: Attempt dissolution in polar aprotic solvents like DMSO or DMF. Gentle heating may be required.

    • Protic Solvents: For reactions, polar protic solvents like methanol or ethanol could be effective, but be mindful of potential transesterification or other side reactions if reactive species are present.

    • Sonication: Use of an ultrasonic bath can help break up solid aggregates and improve the rate of dissolution.

Issue 2: My reaction is showing unexpected byproducts.
  • Plausible Cause 1: Hydrolysis: The carboxamide group, while generally stable, can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions, especially with prolonged heating.

  • Troubleshooting Steps:

    • pH Control: Maintain a neutral or mildly acidic/basic pH if the reaction chemistry allows. Buffer your reaction mixture where appropriate.

    • Temperature Management: Avoid excessive heating. Run reactions at the lowest effective temperature.

  • Plausible Cause 2: N-Debenzylation: The N-benzyl protecting group is susceptible to cleavage by catalytic hydrogenation (e.g., H₂, Pd/C). If your reaction involves these conditions, debenzylation is a likely side reaction.

  • Troubleshooting Steps:

    • Catalyst Choice: If reduction is needed elsewhere in the molecule, select a reagent that is less likely to cleave the N-benzyl group (e.g., sodium borohydride for ketone reduction).

    • Protecting Group Strategy: If debenzylation is unavoidable and undesirable, consider using an alternative N-protecting group (e.g., Boc) in your synthetic design.

Issue 3: The material has changed in appearance or consistency upon storage.
  • Plausible Cause: This is likely due to the absorption of atmospheric moisture, as the precursor is known to be hygroscopic.[1] This can cause the powder to clump or appear wet.

  • Troubleshooting Steps:

    • Confirm Identity: Before use, confirm the compound's identity and purity via analytical methods (e.g., NMR, LC-MS).

    • Drying: If only water has been absorbed, the material can be dried under a high vacuum. A desiccant like P₂O₅ can be used in the vacuum chamber, but do not allow direct contact.

    • Improve Storage Protocol: Always store the compound in a desiccator or a glovebox with a dry atmosphere. Ensure the container cap is sealed tightly with paraffin film after each use.

Experimental Protocols & Workflows

Risk Assessment and Safe Handling Workflow

Given the limited direct safety data, a rigorous risk assessment is mandatory. The following workflow should be adapted to your specific laboratory and institutional safety protocols.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start START: Plan Experiment sds Review SDS of Precursor: 1-Benzyl-4-hydroxypiperidine (CAS 4727-72-4) start->sds Step 1 risk Perform Risk Assessment: - Identify Hazards (Toxicity, Irritation) - Evaluate Exposure Routes sds->risk Step 2 ppe Select PPE: - Nitrile/Neoprene Gloves - Safety Goggles & Face Shield - Lab Coat risk->ppe Step 3 eng Prepare Engineering Controls: - Certified Chemical Fume Hood - Eyewash & Safety Shower Access ppe->eng Step 4 weigh Weigh Compound in Fume Hood eng->weigh Step 5 transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Reaction transfer->reaction decon Decontaminate Glassware & Surfaces reaction->decon Step 6 waste Segregate & Label Chemical Waste decon->waste Step 7 dispose Dispose via Licensed Service waste->dispose Step 8 end END dispose->end

Caption: Risk Assessment and Safe Handling Workflow.

Step-by-Step Personal Protective Equipment (PPE) Protocol
  • Principle: The "Hierarchy of Controls" prioritizes eliminating hazards first. Since this compound's hazards cannot be eliminated, engineering controls (fume hood) and administrative controls (protocols) are essential, followed by PPE as the final barrier.

  • Protocol:

    • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[8] Always double-check glove compatibility with any solvents being used. Dispose of gloves immediately after handling the compound.

    • Eye and Face Protection: Wear chemical safety goggles that provide a seal around the eyes. When handling larger quantities or if there is a splash risk, a full-face shield should be worn over the goggles.[9]

    • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][7] If engineering controls are insufficient, a respirator with an appropriate cartridge may be necessary, based on your institution's safety assessment.[8]

References

  • 1-Benzyl-4-hydroxypiperidine SDS, 4727-72-4 Safety Data Sheets. ECHEMI.

  • 1-Benzylpiperidine-4-carboxylic acid Safety Data Sheet. SynQuest Laboratories.

  • Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. ChemicalBook.

  • MATERIAL SAFETY DATA SHEET Triethylamine. LASEC.

  • 1-Benzyl-4-hydroxypiperidine SAFETY DATA SHEET. Fisher Scientific.

  • 1-Benzyl-4-piperidinecarboxaldehyde SAFETY DATA SHEET. Fisher Scientific.

  • 1-Boc-4-hydroxypiperidine SAFETY DATA SHEET. Thermo Fisher Scientific.

  • 1-Benzyl-3-hydroxypiperidine SAFETY DATA SHEET. TCI Chemicals.

  • 1-Benzyl-4-hydroxypiperidine 96%. Sigma-Aldrich.

  • 1-Benzyl-4-hydroxypiperidine | CAS:4727-72-4. BioCrick.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxamide and Its Precursors

For Researchers, Scientists, and Drug Development Professionals The N-benzylpiperidine motif is a cornerstone in drug discovery, valued for its structural flexibility and its role in establishing crucial interactions wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine motif is a cornerstone in drug discovery, valued for its structural flexibility and its role in establishing crucial interactions with biological targets.[1] 1-Benzyl-4-hydroxypiperidine-4-carboxamide is a derivative of interest, incorporating a tertiary amine, a hydroxyl group, and a carboxamide function, all of which can participate in molecular interactions. Understanding its spectroscopic signature is paramount for its identification, purity assessment, and structural verification in synthetic and medicinal chemistry workflows.

Comparative Spectroscopic Analysis

This section details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Benzyl-4-hydroxypiperidine-4-carboxamide. The predictions are grounded in the experimental data of three key analogs:

  • Analog A: 1-Benzyl-4-hydroxypiperidine [2]

  • Analog B: 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid [3][4]

  • Analog C: Benzyl 4-hydroxy-1-piperidinecarboxylate [5]

The structural comparison of these molecules allows for a logical deduction of the spectroscopic features of the target compound.

G Target 1-Benzyl-4-hydroxypiperidine-4-carboxamide (Target Molecule) Analog_A 1-Benzyl-4-hydroxypiperidine (Analog A) Target->Analog_A Lacks 4-carboxamide & 4-hydroxy Analog_B 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid (Analog B) Target->Analog_B Carboxylic acid instead of carboxamide Analog_C Benzyl 4-hydroxy-1-piperidinecarboxylate (Analog C) Target->Analog_C N-Cbz instead of N-Benzyl, lacks 4-carboxamide

Caption: Logical relationship between the target molecule and its spectroscopic analogs.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for 1-Benzyl-4-hydroxypiperidine-4-carboxamide are based on the additive effects of its functional groups.

Proton Assignment Predicted Chemical Shift (ppm) Justification and Comparison with Analogs
Ar-H (Benzyl) ~7.2-7.4The five aromatic protons of the benzyl group are expected to appear as a multiplet in this region, consistent with data for Analog A and B.
CH₂ (Benzyl) ~3.5The benzylic methylene protons will likely be a singlet. In Analog A, these protons are observed around 3.5 ppm.
Piperidine H2/H6 (axial & equatorial) ~2.2-2.8These protons are adjacent to the nitrogen atom and will be deshielded. The presence of the bulky substituents at C4 will likely lead to distinct signals for the axial and equatorial protons.
Piperidine H3/H5 (axial & equatorial) ~1.6-2.0These protons are further from the nitrogen and electron-withdrawing groups, thus appearing more upfield. Complex splitting is expected due to coupling with H2/H6.
-OH (Hydroxyl) Variable (broad singlet)The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration. It is expected to be a broad singlet that can be exchanged with D₂O.
-NH₂ (Amide) ~5.5-7.5 (two broad singlets)The two amide protons are diastereotopic and may appear as two separate broad singlets. Their chemical shifts can vary and they are also exchangeable with D₂O.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Justification and Comparison with Analogs
C=O (Amide) ~175-180The carbonyl carbon of the primary amide is expected in this downfield region. This is a key differentiator from Analog B (carboxylic acid C=O at ~180-185 ppm).
Ar-C (Benzyl) ~127-138The aromatic carbons of the benzyl group will appear in their characteristic region. The quaternary carbon attached to the methylene group will be the most downfield.
C4 (quaternary) ~70-75This carbon is attached to a hydroxyl and a carboxamide group, leading to a significant downfield shift. Its chemical shift will be similar to that in Analog B.
CH₂ (Benzyl) ~63The benzylic carbon's chemical shift is influenced by the adjacent nitrogen and aromatic ring.
C2/C6 (Piperidine) ~50-55These carbons are adjacent to the nitrogen atom.
C3/C5 (Piperidine) ~30-35These carbons are beta to the nitrogen and are expected to be the most upfield of the piperidine ring carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode Notes
O-H 3200-3600 (broad)StretchingCharacteristic of the hydroxyl group.
N-H 3100-3500 (two bands)StretchingPrimary amides typically show two bands for symmetric and asymmetric stretching.
C-H (aromatic) 3000-3100Stretching
C-H (aliphatic) 2850-3000Stretching
C=O (Amide I) ~1650-1680StretchingA strong, sharp peak characteristic of the amide carbonyl.
N-H (Amide II) ~1600-1640Bending
C=C (aromatic) ~1450-1600Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

For 1-Benzyl-4-hydroxypiperidine-4-carboxamide (Molecular Formula: C₁₃H₁₈N₂O₂), the expected molecular weight is approximately 234.30 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 234.

  • Loss of Benzyl Group: A prominent peak at m/z = 143 ([M - C₇H₇]⁺), corresponding to the loss of the benzyl group (m/z = 91).

  • Tropylium Ion: A characteristic peak at m/z = 91, corresponding to the stable tropylium cation [C₇H₇]⁺.

  • Loss of Amide Group: A peak corresponding to the loss of the carboxamide radical.

  • Piperidine Ring Fragmentation: Cleavage of the piperidine ring can lead to various smaller fragments.[6][7]

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for amides and alcohols as it allows for the observation of exchangeable protons.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Use a spectral width appropriate for observing all carbon signals, including the carbonyl region.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

G cluster_0 NMR Workflow A Sample Dissolution B ¹H NMR Acquisition A->B C ¹³C NMR Acquisition A->C D Data Processing B->D C->D E Structural Elucidation D->E

Caption: A simplified workflow for NMR analysis.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation:

    • Solid: Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform) and use a liquid cell.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the major absorption bands.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization:

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules and will likely produce the protonated molecule [M+H]⁺ at m/z = 235.

    • Electron Impact (EI): This is a hard ionization technique that will produce the molecular ion (M⁺) and extensive fragmentation, which is useful for structural elucidation.

  • Mass Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with predicted pathways.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. By leveraging comparative data from closely related analogs, we have established the expected NMR, IR, and MS signatures. These data and protocols serve as a valuable resource for researchers in the synthesis and analysis of novel piperidine-based compounds, ensuring confidence in their structural assignments and paving the way for further drug development efforts.

References

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Validation

A Comparative Guide to the Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide and Other Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it an invaluable motif for interacting with biological targets. This guide provides a detailed comparison of the synthesis of 1-benzyl-4-hydroxypiperidine-4-carboxamide, a key building block, with other important piperidine derivatives. We will delve into the strategic advantages of the N-benzyl protecting group, compare synthetic routes, and provide experimental insights to inform your research and development endeavors.

The Strategic Importance of the Piperidine Core

The piperidine ring is a prevalent feature in a wide array of clinically used drugs, targeting a diverse range of conditions from neurological disorders to pain management. Its saturated heterocyclic structure allows for precise spatial arrangement of functional groups, which is critical for optimizing drug-receptor interactions. The choice of substituents on both the nitrogen and the carbon skeleton of the piperidine ring profoundly influences the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

1-Benzyl-4-hydroxypiperidine-4-carboxamide: A Versatile Intermediate

1-Benzyl-4-hydroxypiperidine-4-carboxamide stands out as a particularly useful intermediate in the synthesis of complex pharmaceutical agents. The N-benzyl group serves as a robust and versatile protecting group for the piperidine nitrogen, while the 4-hydroxy and 4-carboxamide functionalities provide handles for further chemical elaboration. This trifunctional scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications, including analgesics and neurologically active agents.[1][2]

Synthetic Strategies: A Comparative Analysis

The synthesis of 4-substituted piperidine-4-carboxamides can be approached through several strategic routes. Here, we compare the synthesis of the N-benzyl derivative with pathways utilizing other common N-protecting groups, such as tert-butoxycarbonyl (Boc).

The Strecker Synthesis Approach: Building the Core

A common and efficient method for constructing the 4-amino-4-carboxamide piperidine scaffold is the Strecker synthesis, which can be adapted to produce the desired 4-hydroxy-4-carboxamide derivative.[3] This one-pot, three-component reaction typically involves a ketone, a cyanide source, and an amine or ammonia.[4]

Conceptual Workflow for Strecker Synthesis:

Caption: Generalized workflow for the Strecker synthesis of α-amino acids or amides from a ketone.

For the synthesis of 1-benzyl-4-hydroxypiperidine-4-carboxamide, a modified Strecker-type reaction starting from 1-benzyl-4-piperidone is a key strategy. The initial step involves the formation of a cyanohydrin by the addition of a cyanide source to the ketone. Subsequent hydrolysis of the nitrile group yields the desired carboxamide.

Experimental Protocol: Synthesis of 1-Benzyl-4-cyano-4-hydroxypiperidine

This protocol is adapted from established procedures for cyanohydrin formation.

  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as methanol or a biphasic mixture of dichloromethane and water, add a cyanide source like potassium cyanide (KCN) or sodium cyanide (NaCN) (1.1-1.5 equivalents) at 0-5 °C.

  • Acidification: Slowly add an acid, such as acetic acid or hydrochloric acid, to generate HCN in situ. Maintain the temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding a base (e.g., sodium bicarbonate solution) to neutralize the excess acid. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-benzyl-4-cyano-4-hydroxypiperidine.

Hydrolysis of the Nitrile to Carboxamide:

The conversion of the intermediate cyanohydrin to the final carboxamide is a critical step. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis of 1-Benzyl-4-cyano-4-hydroxypiperidine

  • Acidic Hydrolysis: Treat the cyanohydrin with concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid at room temperature or with gentle heating.[5] The reaction progress should be monitored carefully to avoid over-hydrolysis to the carboxylic acid.

  • Basic Hydrolysis: Alternatively, use basic conditions, such as hydrogen peroxide in the presence of a base (e.g., sodium hydroxide), which can selectively hydrolyze the nitrile to the primary amide.[6]

  • Work-up and Purification: After completion, neutralize the reaction mixture and extract the product. Purify by column chromatography or recrystallization.

Comparison of N-Protecting Groups: Benzyl vs. Boc

The choice of the N-protecting group is a crucial decision in the synthesis of piperidine derivatives, impacting reaction efficiency, stability, and deprotection conditions.

Protecting GroupIntroductionStabilityDeprotection ConditionsAdvantagesDisadvantages
Benzyl (Bn) Reductive amination of 4-piperidone with benzaldehyde and a reducing agent (e.g., NaBH(OAc)₃) or alkylation with benzyl bromide.[7][8]Stable to a wide range of reaction conditions, including acidic and basic hydrolysis, and many organometallic reagents.Catalytic hydrogenation (e.g., Pd/C, H₂), dissolving metal reduction (e.g., Na/NH₃), or oxidative cleavage.[9]Robust, inexpensive, often crystalline derivatives.[2]Harsh deprotection conditions may not be compatible with sensitive functional groups. Catalyst poisoning can be an issue.
tert-Butoxycarbonyl (Boc) Reaction of the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[10]Stable to basic and nucleophilic conditions.Acidic conditions (e.g., trifluoroacetic acid (TFA), HCl in dioxane).Mild deprotection conditions, orthogonal to many other protecting groups.Labile to strong acids, can be sterically hindering.

Causality Behind Experimental Choices:

  • N-Benzyl Group: The N-benzyl group is often favored in early-stage synthesis due to its robustness and the relative low cost of benzaldehyde or benzyl bromide.[2] Its stability allows for a wide range of chemical transformations on the piperidine ring without the need for protecting group manipulation. The deprotection via catalytic hydrogenation is highly efficient, yielding the free amine and toluene as the only byproducts, which are easily removed. However, this method is not suitable for molecules containing other reducible functional groups like alkenes, alkynes, or some aromatic systems.

  • N-Boc Group: The N-Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, due to its facile removal under mild acidic conditions.[10] This orthogonality allows for selective deprotection in the presence of acid-labile groups. However, the Boc group's sensitivity to acid can be a limitation in multi-step syntheses that require acidic conditions.

Synthetic Route Comparison:

Caption: Comparative workflows for the synthesis of 4-hydroxypiperidine-4-carboxamide via N-benzyl and N-Boc protected intermediates.

Experimental Data and Performance Comparison

An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and HCN has been reported to yield the corresponding α-aminonitrile in approximately 90% yield.[11] Subsequent selective hydrolysis of the nitrile to the amide using concentrated sulfuric acid proceeded, although yields for this specific step can be variable and require careful optimization to avoid over-hydrolysis.[2][12]

In a different context, the synthesis of N-Boc-4-methyl-4-aminopiperidine has been accomplished in excellent yield, highlighting the efficiency of reactions involving N-Boc protected piperidones.

Key Performance Indicators:

StepN-Benzyl Route (Estimated Yields)N-Boc Route (Estimated Yields)Key Considerations
N-Protection High (typically >90%)High (typically >95%)Boc protection is generally cleaner and easier to perform on a lab scale.
Cyanohydrin/Strecker Good to Excellent (80-90%)Good to Excellent (80-90%)Reaction conditions are similar for both substrates.
Nitrile Hydrolysis Moderate to Good (can be variable)Moderate to Good (can be variable)This step is often challenging and requires careful control of conditions to maximize amide formation.
N-Deprotection Excellent (>95% with hydrogenation)Excellent (>95% with acid)Choice depends on the compatibility of other functional groups in the molecule.
Overall Yield ModerateModerateThe overall yield is highly dependent on the success of the nitrile hydrolysis step for both routes.

Conclusion and Future Perspectives

Both the N-benzyl and N-Boc protected routes offer viable pathways to 4-hydroxypiperidine-4-carboxamide and its derivatives. The choice between them is dictated by the specific requirements of the overall synthetic strategy, including the presence of other functional groups, cost considerations, and scalability.

  • The N-benzyl route is a robust and cost-effective option, particularly for large-scale synthesis where the final deprotection step is compatible with the target molecule.

  • The N-Boc route provides greater flexibility due to its mild and orthogonal deprotection conditions, making it a preferred choice in complex, multi-step syntheses common in drug discovery.

Future research in this area will likely focus on the development of more efficient and selective methods for the direct synthesis of 4-hydroxy-4-carboxamidopiperidines, potentially through one-pot procedures that combine cyanohydrin formation and hydrolysis. Additionally, the exploration of novel N-protecting groups that offer unique stability and deprotection profiles will continue to be an active area of investigation in the pursuit of more efficient and versatile synthetic methodologies.

References

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Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 1-Benzyl-4-hydroxypiperidine-4-carboxamide

Introduction: The Imperative of Purity in Pharmaceutical Intermediates 1-Benzyl-4-hydroxypiperidine-4-carboxamide is a key structural motif found in a variety of pharmacologically active compounds. As a critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a key structural motif found in a variety of pharmacologically active compounds. As a critical intermediate, its purity is not merely a quality metric but a fundamental prerequisite for the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). The presence of impurities, even at trace levels, can introduce toxicity, alter pharmacological activity, or compromise the stability of the drug product.[1][2] This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity analysis of this compound, designed for researchers and drug development professionals who require robust and reliable analytical methodologies.

The narrative that follows is grounded in the principle of analytical self-validation. Each protocol is designed not just to produce data, but to continuously verify the performance of the analytical system itself, ensuring the trustworthiness and integrity of every result. We will explore the common synthetic pathways to anticipate potential impurities and then critically evaluate the premier analytical tools—HPLC, GC-MS, and NMR—for their detection, quantification, and characterization.

Section 1: Synthetic Landscape and Anticipated Impurity Profile

A thorough understanding of the synthetic route is the cornerstone of effective impurity profiling. 1-Benzyl-4-hydroxypiperidine-4-carboxamide is typically synthesized from precursors like 1-benzyl-4-piperidone. A plausible, simplified pathway involves a Strecker or related reaction, followed by hydrolysis.

A Plausible Synthetic Pathway:

  • Cyanohydrin Formation: 1-benzyl-4-piperidone reacts with a cyanide source (e.g., HCN or a cyanide salt) to form a cyanohydrin intermediate.[3]

  • Amidation/Hydrolysis: The nitrile group of the cyanohydrin is then hydrolyzed, often in a multi-step process, to the corresponding carboxamide. This step can sometimes proceed through a carboxylic acid intermediate.[3][4]

This synthetic process can introduce a predictable spectrum of impurities that must be monitored.

Potential Impurities to Consider:

  • Starting Materials: Unreacted 1-benzyl-4-piperidone.

  • Intermediate Species: Residual amounts of the cyanohydrin intermediate (1-benzyl-4-hydroxy-4-cyanopiperidine).

  • By-products:

    • 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid: Formed from complete hydrolysis of the nitrile group if the reaction is not carefully controlled.

    • De-benzylated analogues: Loss of the benzyl protective group can occur under certain catalytic or acidic/basic conditions.

  • Reagent-Related Impurities: Residual solvents, catalysts, and reagents used in the synthesis.[5]

  • Degradation Products: The final compound may degrade under conditions of heat, light, or extreme pH, leading to the formation of new, unknown impurities.

Section 2: A Comparative Guide to Purity Analysis Methods

No single analytical technique is sufficient for a complete purity profile. A multi-modal approach, leveraging the orthogonal strengths of different methods, is essential for robust characterization.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the workhorse of pharmaceutical purity analysis, offering excellent sensitivity and resolving power for non-volatile organic impurities.[2][5] Its strength lies in its ability to separate compounds with very similar structures from the main peak.

Causality Behind Experimental Choices: A reversed-phase C18 column is selected due to the moderate polarity of the target analyte and its likely impurities. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe. The mobile phase is buffered to maintain a consistent pH, which is critical for the reproducible ionization state and retention time of the basic piperidine nitrogen. UV detection is suitable as the benzyl group provides a strong chromophore.

Detailed Experimental Protocol: Reversed-Phase HPLC

  • System Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[6]

    • Mobile Phase B: Acetonitrile.

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[6]

    • Detector: UV at 210 nm.

  • System Suitability Test (SST) - A Self-Validating Check:

    • Prepare a solution containing the reference standard and a known, closely-eluting impurity (e.g., 1-benzyl-4-piperidone).

    • Inject five replicate injections.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%. The resolution between the main compound and the known impurity must be ≥ 2.0. This confirms the system's precision and separating power before any sample analysis.[7]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in a diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same diluent to the same nominal concentration.

  • Analysis:

    • Inject the diluent (blank), followed by the standard solution, and then the sample solution.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 30% A, 70% B

      • 25-30 min: Hold at 30% A, 70% B

      • 30-32 min: Return to 95% A, 5% B

      • 32-40 min: Column equilibration.

  • Calculation:

    • Calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 for unknown impurities.

    • % Impurity = (Area_impurity / Total Area_all_peaks) * 100

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is exceptionally suited for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or low molecular weight by-products that are thermally stable.[5][8] The mass spectrometer provides definitive structural information, making it invaluable for identifying unknown peaks.

Causality Behind Experimental Choices: The target analyte has a moderate boiling point and is suitable for GC analysis. A non-polar column (like a 5% phenyl polysiloxane) is a good starting point for general-purpose screening of impurities with varying polarities. Headspace analysis is preferred for residual solvents to avoid injecting non-volatile matrix components onto the column. For other impurities, direct liquid injection is used. The MS detector provides mass information, which is far more specific for identification than UV detection.

Detailed Experimental Protocol: GC-MS

  • System Preparation:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/Splitless, 250°C. Split ratio 50:1.

    • Oven Program:

      • Initial Temp: 100°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 10 min at 280°C.

    • MS Detector:

      • Transfer Line: 280°C.

      • Ion Source: 230°C.

      • Mode: Electron Ionization (EI) at 70 eV.[9]

      • Scan Range: 40-500 amu.

  • System Suitability Test (SST):

    • Prepare a solution containing the analyte and a known volatile impurity (e.g., benzyl alcohol, a potential de-benzylation product).

    • Inject the solution.

    • Acceptance Criteria: The peak shape for the main component should be symmetrical (tailing factor 0.9-1.5). The mass spectrum of the reference standard must match the library/reference spectrum. This validates instrument performance and spectral integrity.

  • Sample Preparation:

    • Dissolve the synthesized sample in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1 mg/mL.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Acquire the total ion chromatogram (TIC).

  • Data Processing:

    • Identify peaks in the TIC.

    • Analyze the mass spectrum of each peak and compare it against a spectral library (e.g., NIST) for tentative identification.

    • Calculate purity based on TIC peak area percent.

Workflow for GC-MS Impurity Identification

Caption: Workflow for GC-MS impurity profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for Structural Elucidation

NMR is a primary technique for structural elucidation and can also be used for quantitative analysis (qNMR).[10] It provides unambiguous structural information about the main component and any impurities present above the detection limit (~0.1-1%). It is particularly powerful for identifying and quantifying isomers and structurally similar impurities that may co-elute in chromatography.[11]

Causality Behind Experimental Choices: ¹H NMR is chosen for its high sensitivity and the wealth of structural information it provides. Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule. A high-field instrument (e.g., 400 MHz) is used to achieve better signal dispersion and resolution.[12] Adding an internal standard of known purity and concentration (e.g., maleic acid) allows for accurate quantification of the main component and any visible impurities, transforming the experiment into a powerful qNMR assay.

Detailed Experimental Protocol: ¹H NMR

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the synthesized sample into an NMR tube.

    • Accurately weigh and add a suitable internal standard (e.g., 5-10 mg of maleic acid).

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Ensure complete dissolution.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher.

    • Nucleus: ¹H.

    • Experiment: Standard 1D proton spectrum.

    • Key Parameters: Ensure a sufficient relaxation delay (D1 ≥ 5 * T₁) for accurate quantification. Typically, a D1 of 30 seconds is a safe starting point. Use a 90° pulse angle.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate the signals corresponding to the main compound, the internal standard, and any visible impurities.[13]

  • Analysis and Calculation:

    • Structural Elucidation: Compare the chemical shifts, coupling constants, and integration values with the expected structure of 1-Benzyl-4-hydroxypiperidine-4-carboxamide.[10][14] Impurity signals will appear as extra peaks.

    • Quantitative Analysis (qNMR): Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where:

      • I = Integral of the signal

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • W = Weight

      • P = Purity of the standard

Workflow for NMR Purity and Structural Analysis

Caption: Workflow for NMR structural and purity analysis.

Section 3: Method Performance Comparison Summary

The choice of analytical technique depends on the specific goal, whether it is routine quality control, identification of an unknown impurity, or absolute quantification. The table below summarizes the performance of each method for the analysis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR)
Primary Application Quantitative purity assessment, separation of non-volatile impurities.[5]Identification & quantification of volatile/thermally stable impurities.[5][8]Structural elucidation, absolute quantification (qNMR) of major components.[5]
Selectivity/Specificity High; based on differential partitioning. Can be limited by co-elution.Very high; based on both retention time and mass fragmentation pattern.[15]Absolute; based on unique nuclear environments. Unrivaled for isomers.[11]
Sensitivity (LOD/LOQ) Very high (typically <0.05% for impurities).High (ppm to low ppb levels for targeted ions).Lower (typically >0.1% for routine ¹H NMR).
Throughput Moderate (20-40 min per sample).Moderate (20-40 min per sample).Low (requires careful sample prep and longer acquisition for qNMR).
Quantification Excellent relative quantification (Area %). Requires reference standards for absolute quantification.Good relative quantification. Can be challenging without specific standards.Excellent absolute quantification (qNMR) with an internal standard.
Key Strengths Robust, reproducible, industry standard for purity. Excellent for polar and large molecules.Definitive identification of unknowns through mass spectral libraries.[15]Provides unambiguous structural information. Non-destructive. Requires no reference standard of the analyte itself for qNMR.
Key Limitations Identification of unknown peaks is difficult without MS coupling (LC-MS).Not suitable for thermally labile or non-volatile compounds.Lower sensitivity compared to chromatography. Complex mixtures can lead to overlapping signals.

Section 4: Conclusion and Recommendations

A comprehensive purity analysis of synthesized 1-Benzyl-4-hydroxypiperidine-4-carboxamide necessitates a strategic, multi-faceted approach.

  • For routine quality control and release testing, a validated HPLC method is the recommended primary tool. Its high sensitivity, precision, and robustness make it ideal for quantifying known and unknown impurities against specification limits.[5][16]

  • To build a complete impurity profile, especially during process development, GC-MS should be employed orthogonally to HPLC. It is essential for identifying and controlling residual solvents and volatile by-products that HPLC may miss.

  • NMR spectroscopy is indispensable for definitive structural confirmation of the final product and for the characterization of any significant unknown impurities isolated via preparative chromatography. Furthermore, its utility in absolute quantification (qNMR) provides a powerful method for certifying the purity of reference standards themselves.

By integrating these three pillars of analytical chemistry—separation science, mass spectrometry, and spectroscopy—researchers can build a self-validating system of analysis. This ensures a deep and trustworthy understanding of the compound's purity, safeguarding the quality and integrity of the subsequent stages of drug development.

References

  • Vertex AI Search. (n.d.). Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement.
  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Vertex AI Search. (n.d.). Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications.
  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
  • Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations.
  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301).
  • Pharmacy Education. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (2016). Analytical advances in pharmaceutical impurity profiling.
  • Biomedical Journal of Scientific & Technical Research. (n.d.). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
  • Journal of the Serbian Chemical Society. (1990). Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • ResearchGate. (2021). (PDF) Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
  • ProPharma. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.

Sources

Validation

A Comparative Guide to In Vitro Profiling of 1-Benzyl-4-hydroxypiperidine-4-carboxamide Derivatives

This guide provides a comprehensive overview of in vitro assays for characterizing compounds derived from the 1-Benzyl-4-hydroxypiperidine-4-carboxamide scaffold. It is intended for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of in vitro assays for characterizing compounds derived from the 1-Benzyl-4-hydroxypiperidine-4-carboxamide scaffold. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this versatile chemical class. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and present comparative data to benchmark performance against established agents.

The 1-Benzyl-4-hydroxypiperidine-4-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of various therapeutic agents, particularly those targeting the central nervous system (CNS)[1]. Its derivatives have shown promise in modulating the activity of several key biological targets, including opioid receptors, acetylcholinesterase, and carbonic anhydrases. This guide will focus on the in vitro assays essential for profiling compounds targeting these three systems.

Section 1: Opioid Receptor Affinity and Functional Modulation

The piperidine moiety is a well-established pharmacophore for opioid receptor ligands, with fentanyl and its analogues being prominent examples[2]. The N-benzyl group in the 1-Benzyl-4-hydroxypiperidine-4-carboxamide scaffold suggests a potential interaction with opioid receptors, making affinity and functional assays critical for characterization.

Radioligand Binding Assays: Gauging Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of a non-radioactive test compound to displace a radiolabeled ligand from the receptor. The resulting data is used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity.

This protocol is adapted for determining the binding affinity of test compounds to mu (µ), delta (δ), and kappa (κ) opioid receptors expressed in CHO-K1 cell membranes.

Materials:

  • CHO-K1 cell membranes expressing human µ, δ, or κ opioid receptors

  • Radioligands: [³H]-DAMGO (for µ), [³H]-Naltrindole (for δ), [³H]-U69,593 (for κ)

  • Non-specific binding control: Naloxone

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay: Assessing G-Protein Activation

Opioid receptors are G-protein coupled receptors (GPCRs) that signal through Gi/o proteins[3]. The GTPγS binding assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. An increase in [³⁵S]GTPγS binding indicates agonist activity.

Materials:

  • Cell membranes expressing the opioid receptor of interest

  • [³⁵S]GTPγS

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Test compounds

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes as for the radioligand binding assay.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, GDP, [³⁵S]GTPγS, and the test compound at various concentrations.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the filter-bound radioactivity.

  • Data Analysis: Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values from the dose-response curves.

Comparative Data: Benchmarking Against Known Opioids

While specific data for 1-Benzyl-4-hydroxypiperidine-4-carboxamide derivatives in opioid receptor assays is not widely available in the public domain, we can infer potential activity based on structurally related compounds. For instance, the N-benzyl analog of fentanyl shows significantly reduced activity compared to fentanyl itself, suggesting that the benzyl group's size and conformation are critical for potent opioid receptor interaction[4][5].

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM) of Reference Compounds

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Morphine~1-10~100-1000~100-1000
Fentanyl~0.1-1~10-100~100-1000
Carfentanil~0.01-0.1~1-10~10-100
Remifentanil~1-10~100-1000>1000

Note: These are approximate values from various sources and should be used for comparative purposes only.

The following diagram illustrates the general workflow for opioid receptor screening.

G cluster_0 Primary Screening cluster_1 Functional Characterization Radioligand Binding Radioligand Binding GTPgS Binding GTPgS Binding Radioligand Binding->GTPgS Binding Active Hits cAMP Assay cAMP Assay GTPgS Binding->cAMP Assay Confirmatory Lead Optimization Lead Optimization GTPgS Binding->Lead Optimization Compound Library Compound Library Compound Library->Radioligand Binding Test Compounds

Caption: High-throughput screening workflow for opioid receptor modulators.

Section 2: Acetylcholinesterase Inhibition Assay

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease to improve cognitive function[6]. The 1-benzylpiperidine moiety is a common feature in many potent AChE inhibitors, such as donepezil[7].

Ellman's Assay: A Colorimetric Method for AChE Activity

Ellman's method is a simple, reliable, and widely used colorimetric assay to measure AChE activity. The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be quantified spectrophotometrically.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test compounds and a reference inhibitor (e.g., Donepezil, Galantamine)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, AChE, and DTNB solution.

  • Pre-incubation: Incubate the mixture for 15 minutes at 25°C.

  • Initiate Reaction: Add the substrate ATCI to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Comparative Data: Benchmarking Against Known AChE Inhibitors

A study on novel N-benzylpiperidine carboxamide derivatives has shown promising AChE inhibitory activity. Specifically, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide showed IC50 values of 0.41 µM and 5.94 µM, respectively[8]. These results highlight the potential of the 1-Benzyl-4-hydroxypiperidine-4-carboxamide scaffold as a source of new AChE inhibitors.

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition (IC50) of Reference Compounds

CompoundAChE IC50 (nM)
Donepezil~1-10
Galantamine~100-1000[9]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide410[8]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide5940[8]

The following diagram illustrates the mechanism of the Ellman's assay.

G cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection AChE AChE Acetylthiocholine Acetylthiocholine Thiocholine Thiocholine Acetylthiocholine->Thiocholine AChE Yellow Product Yellow Product Thiocholine->Yellow Product + DTNB DTNB DTNB Measure Absorbance @ 412nm Measure Absorbance @ 412nm Yellow Product->Measure Absorbance @ 412nm Inhibitor Inhibitor Inhibitor->AChE Blocks

Caption: Principle of the Ellman's assay for AChE inhibition.

Section 3: Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy[10]. Certain sulfonamide-containing piperidine derivatives have been identified as potent CA inhibitors[11].

Colorimetric Assay for Carbonic Anhydrase Activity

A common in vitro assay for CA inhibition is based on the esterase activity of the enzyme. CA can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be monitored spectrophotometrically.

Materials:

  • Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds and a reference inhibitor (e.g., Acetazolamide)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Dissolve p-NPA in a minimal amount of acetonitrile and dilute with the assay buffer. Prepare solutions of the CA enzyme and test compounds in the buffer.

  • Reaction Mixture: In a 96-well plate, add the CA enzyme solution and the test compound at various concentrations.

  • Pre-incubation: Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add the p-NPA substrate solution to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 400 nm over time.

  • Data Analysis: Calculate the enzyme activity as the rate of p-nitrophenol formation. Determine the percentage of inhibition for each compound concentration and calculate the IC50 or Ki value.

Comparative Data: Benchmarking Against Known CA Inhibitors

A study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides demonstrated potent inhibition of several human CA isoforms. These compounds, which are structurally related to the topic of this guide, showed Ki values in the nanomolar range, comparable to or even better than the standard inhibitor acetazolamide[11].

Table 3: In Vitro Inhibition Constants (Ki, nM) of Reference Compounds against Human Carbonic Anhydrase Isoforms

CompoundhCA IhCA IIhCA IXhCA XII
Acetazolamide25012255.7
Compound 11 45.535.81.52.7
Compound 15 10.98.11.86.2

*From Angeli et al., 2020.[11] Compounds 11 and 15 are 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives.

The following diagram illustrates the carbonic anhydrase catalytic cycle and its inhibition.

G E-Zn-OH E-Zn-OH⁻ E-Zn-HCO3 E-Zn-HCO₃⁻ E-Zn-OH->E-Zn-HCO3 + CO₂ E-Zn-H2O E-Zn-H₂O E-Zn-HCO3->E-Zn-H2O - HCO₃⁻ + H₂O E-Zn-H2O->E-Zn-OH - H⁺ Inhibitor Inhibitor Inhibitor->E-Zn-OH Binds to Zinc

Sources

Comparative

A Comparative Guide to the Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide for Pharmaceutical Research

Abstract 1-Benzyl-4-hydroxypiperidine-4-carboxamide is a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. The efficient and scalable synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. The efficient and scalable synthesis of this intermediate is of paramount importance to drug development professionals. This guide provides a comparative analysis of two prominent synthetic methodologies for the preparation of 1-Benzyl-4-hydroxypiperidine-4-carboxamide, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison of their respective advantages and disadvantages. The insights provided herein are intended to assist researchers in selecting the most appropriate synthetic route based on their specific needs, considering factors such as yield, purity, scalability, and safety.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The functionalization of the piperidine ring at the 4-position with both a hydroxyl and a carboxamide group, as seen in 1-Benzyl-4-hydroxypiperidine-4-carboxamide, provides a versatile platform for further chemical elaboration. The benzyl protecting group on the nitrogen atom offers stability during synthesis and can be readily removed in later stages to allow for the introduction of diverse substituents. This guide will explore two primary synthetic pathways to this valuable intermediate, starting from the common precursor, 1-benzyl-4-piperidone.

Method 1: Cyanohydrin Formation and Subsequent Partial Hydrolysis

This classical approach to α-hydroxy amides involves a two-step sequence: the formation of a cyanohydrin from a ketone, followed by the controlled hydrolysis of the resulting nitrile to a primary amide. This method is widely utilized due to its reliability and the ready availability of starting materials.

Causality Behind Experimental Choices

The initial step, the formation of the cyanohydrin, is a nucleophilic addition of a cyanide ion to the carbonyl group of 1-benzyl-4-piperidone. This reaction is typically base-catalyzed to generate the cyanide nucleophile from a source like potassium cyanide. The subsequent partial hydrolysis of the nitrile to the amide is a critical step that requires careful control of reaction conditions. Strong acidic or basic conditions can lead to the over-hydrolysis of the nitrile to the carboxylic acid. The use of concentrated sulfuric acid at controlled temperatures is a common strategy to achieve the desired partial hydrolysis.

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-4-hydroxy-4-cyanopiperidine

  • To a stirred solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as a mixture of dichloromethane and water at 0 °C, add potassium cyanide (1.2 eq).

  • Slowly add a solution of acetic acid (1.2 eq) in water dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at room temperature for 18-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Partial Hydrolysis to 1-Benzyl-4-hydroxypiperidine-4-carboxamide

  • Carefully add the crude 1-Benzyl-4-hydroxy-4-cyanopiperidine to cold (0 °C) concentrated sulfuric acid (5.0 eq) with vigorous stirring.

  • Allow the reaction mixture to stir at ambient temperature for 48 hours.

  • Pour the reaction mixture slowly onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 1-Benzyl-4-hydroxypiperidine-4-carboxamide.

Visual Workflow

Method1_Workflow start 1-Benzyl-4-piperidone step1 Cyanohydrin Formation (KCN, Acetic Acid) start->step1 intermediate 1-Benzyl-4-hydroxy-4-cyanopiperidine step1->intermediate step2 Partial Hydrolysis (Conc. H2SO4) intermediate->step2 product 1-Benzyl-4-hydroxypiperidine-4-carboxamide step2->product

Caption: Synthetic workflow for Method 1.

Method 2: Synthesis via an α-Hydroxy Acid Intermediate

This alternative route involves the complete hydrolysis of the cyanohydrin intermediate to the corresponding α-hydroxy carboxylic acid, followed by amidation to yield the final product. This method offers the advantage of isolating a stable carboxylic acid intermediate, which can be thoroughly purified before the final amidation step.

Causality Behind Experimental Choices

The complete hydrolysis of the nitrile to a carboxylic acid is typically achieved under more forcing conditions (e.g., higher temperatures or stronger acid/base concentrations) than the partial hydrolysis to the amide. The subsequent amidation of the carboxylic acid is a standard and well-established transformation in organic synthesis. The use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an amine source (ammonia or an ammonium salt) is a common and effective method for forming the amide bond.

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid

  • Prepare 1-Benzyl-4-hydroxy-4-cyanopiperidine as described in Method 1, Step 1.

  • Add the crude cyanohydrin to a solution of concentrated hydrochloric acid (10 eq).

  • Heat the reaction mixture to reflux for 12-16 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a concentrated aqueous solution of sodium hydroxide to the isoelectric point of the amino acid (typically pH 4-5).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid.

Step 2: Amidation to 1-Benzyl-4-hydroxypiperidine-4-carboxamide

  • Suspend 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent, such as dichloromethane.

  • Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and a catalyst, such as 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Introduce the amine source, such as ammonium chloride (1.5 eq) and a non-nucleophilic base like triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visual Workflow

Method2_Workflow start 1-Benzyl-4-piperidone step1 Cyanohydrin Formation (KCN, Acetic Acid) start->step1 intermediate1 1-Benzyl-4-hydroxy-4-cyanopiperidine step1->intermediate1 step2 Full Hydrolysis (Conc. HCl, Reflux) intermediate1->step2 intermediate2 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid step2->intermediate2 step3 Amidation (EDC, NH4Cl, Et3N) intermediate2->step3 product 1-Benzyl-4-hydroxypiperidine-4-carboxamide step3->product

Caption: Synthetic workflow for Method 2.

Comparative Analysis

ParameterMethod 1: Cyanohydrin HydrolysisMethod 2: Carboxylic Acid Amidation
Number of Steps 23
Typical Overall Yield Moderate to GoodGood
Purity of Final Product May require careful purificationGenerally high due to purification of the intermediate
Scalability Good, but handling of conc. H2SO4 can be challenging on a large scaleExcellent, with well-established and scalable amidation protocols
Key Challenges Controlling the partial hydrolysis to avoid over-hydrolysis to the carboxylic acid.The isolation of the zwitterionic carboxylic acid intermediate can sometimes be challenging.
Safety Considerations Use of highly toxic potassium cyanide and corrosive concentrated sulfuric acid.Use of highly toxic potassium cyanide and coupling agents that can be allergens.

Discussion and Recommendations

Both Method 1 and Method 2 present viable pathways for the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. The choice between the two will largely depend on the specific requirements of the research or production campaign.

Method 1 is a more direct, two-step route that can be advantageous for rapid, small-scale synthesis. However, the critical step of partial nitrile hydrolysis can be sensitive to reaction conditions, potentially leading to a mixture of the desired amide and the carboxylic acid byproduct. This can complicate purification and lower the overall yield of the desired product.

Method 2 , while being a longer, three-step process, offers a more controlled and often higher-yielding approach, particularly for larger-scale preparations. The isolation and purification of the intermediate carboxylic acid allow for the removal of impurities early in the synthetic sequence, leading to a cleaner final product. Standard amidation conditions are generally robust and high-yielding.

For researchers prioritizing speed and a shorter synthetic sequence for initial compound screening, Method 1 may be the preferred choice. However, for process development and scale-up, where purity, reproducibility, and overall yield are paramount, Method 2 is likely the more strategic option.

Conclusion

The synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide can be effectively achieved through either a direct partial hydrolysis of a cyanohydrin intermediate or via the amidation of a stable α-hydroxy carboxylic acid precursor. A thorough understanding of the intricacies of each method, as outlined in this guide, will enable chemists to make informed decisions to best suit their synthetic goals.

References

This section would typically include citations to peer-reviewed articles and patents that describe similar synthetic transformations. The protocols provided are based on established organic chemistry principles and may be adapted from various literature sources.

Validation

A Comparative Guide to the Structural Validation of 1-Benzyl-4-hydroxypiperidine-4-carboxamide Derivatives

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity towards th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity towards therapeutic application. In the realm of medicinal chemistry, 1-Benzyl-4-hydroxypiperidine-4-carboxamide and its derivatives represent a scaffold of significant interest, appearing in various pharmacologically active agents.[1] The precise arrangement of the benzyl, hydroxyl, and carboxamide functionalities around the piperidine core is critical to their biological activity. This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of these molecules, offering insights into the causality behind experimental choices and presenting supporting data to guide your analytical strategy.

The Imperative of Orthogonal Structural Validation

No single analytical technique can provide a complete and irrefutable picture of a molecule's structure. A robust validation strategy relies on the principle of orthogonality, where multiple, independent methods are employed to corroborate the proposed structure. Each technique probes different aspects of the molecule's physical and chemical properties, and their collective agreement provides a high degree of confidence in the final structural assignment. This is particularly crucial in drug development, where incorrect structural assignment can have profound consequences.

This guide will compare and contrast the utility of four key analytical techniques for the structural validation of 1-Benzyl-4-hydroxypiperidine-4-carboxamide:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • Single-Crystal X-ray Crystallography

The Integrated Workflow for Structural Validation

A logical and efficient workflow is essential for the timely and accurate structural elucidation of newly synthesized derivatives. The following diagram illustrates a typical workflow, emphasizing the complementary nature of the different analytical techniques.

Structural_Validation_Workflow Workflow for Structural Validation of 1-Benzyl-4-hydroxypiperidine-4-carboxamide Derivatives Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Initial_Screen Initial Screen (TLC, LC-MS) Purification->Initial_Screen Xray_Analysis X-ray Crystallography (if crystalline solid) Purification->Xray_Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) Initial_Screen->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS) Initial_Screen->MS_Analysis IR_Analysis IR Spectroscopy Initial_Screen->IR_Analysis Data_Integration Data Integration & Interpretation NMR_Analysis->Data_Integration MS_Analysis->Data_Integration IR_Analysis->Data_Integration Xray_Analysis->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Sources

Comparative

A Comprehensive Guide to the Analytical Cross-Referencing of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Benzyl-4-hydroxypiperidine-4-carboxamide is a substituted piperidine derivative with potential applications in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many pharmaceuticals, valued for its ability to introduce favorable pharmacokinetic properties. The presence of the benzyl group, hydroxyl functionality, and a carboxamide at a quaternary center presents a unique combination of structural features that are critical to its biological activity and require thorough analytical characterization. This guide will walk you through the key analytical techniques used to identify and confirm the structure of this molecule, drawing on data from closely related compounds to build a comprehensive analytical profile.

Synthesis Pathway

The synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxamide can be achieved through the amidation of its corresponding carboxylic acid precursor, 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid. A general synthetic route is outlined in a patent, which describes the conversion of the carboxylic acid to the carboxamide.[1] This transformation is a standard organic reaction, typically involving an activating agent for the carboxylic acid followed by the addition of an ammonia source.

Synthesis_Pathway Precursor 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid Intermediate Activated Ester/Acyl Chloride Precursor->Intermediate Activating Agent (e.g., SOCl₂, EDC) Product 1-Benzyl-4-hydroxypiperidine-4-carboxamide Intermediate->Product Ammonia Source (e.g., NH₄OH, NH₃) Experimental_Workflow Start Synthesis of Precursor Synthesis Amidation Reaction Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Recrystallization / Column Chromatography Workup->Purification Characterization Analytical Characterization Purification->Characterization NMR ¹H and ¹³C NMR Characterization->NMR MS Mass Spectrometry Characterization->MS IR FT-IR Spectroscopy Characterization->IR Purity HPLC/UPLC for Purity Assessment Characterization->Purity End Pure Compound Purity->End

Caption: A typical experimental workflow for synthesis and characterization.

Step-by-Step Methodologies

1. Synthesis: Amidation of 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid

  • Causality: Thionyl chloride (SOCl₂) is an effective reagent for converting a carboxylic acid to a more reactive acyl chloride intermediate, facilitating nucleophilic attack by ammonia.

  • Protocol:

    • Dissolve 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) dropwise.

    • Allow the reaction to stir at room temperature until the conversion to the acyl chloride is complete (monitor by TLC).

    • Carefully quench the reaction by slowly adding it to a cooled, concentrated solution of ammonium hydroxide.

    • Stir vigorously to ensure complete reaction.

2. Workup and Purification

  • Causality: An aqueous workup is necessary to remove inorganic byproducts and unreacted reagents. Extraction with an organic solvent isolates the desired product. Purification by recrystallization or column chromatography is essential to obtain a high-purity compound for accurate analytical characterization.

  • Protocol:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with additional dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

3. Analytical Characterization

  • Causality: A combination of spectroscopic techniques is required for unambiguous structure elucidation.

  • Protocols:

    • NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The choice of solvent is critical as it can affect the chemical shifts of labile protons (OH and NH₂).

    • MS: Analyze the sample using a mass spectrometer, for example, with electrospray ionization (ESI) to observe the protonated molecular ion [M+H]⁺ or by electron ionization (EI) to observe the molecular ion and characteristic fragments.

    • IR: Obtain the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

Conclusion

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-4-hydroxypiperidine-4-carboxamide

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Benzyl-4-hydroxypiperidine-4-carboxamide, moving beyond mere compliance to foster a deep-seated culture of safety and environmental stewardship in the laboratory. The procedures outlined here are grounded in regulatory standards and field-proven best practices.

Hazard Identification and Waste Characterization: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 1-Benzyl-4-hydroxypiperidine-4-carboxamide and its structural analogs are classified as hazardous substances.

Based on Safety Data Sheets (SDS) for closely related compounds, this chemical should be treated as:

  • An irritant: It is known to cause skin and serious eye irritation[1][2].

  • Harmful if swallowed: Oral ingestion may lead to adverse health effects[3][4].

  • A potential respiratory tract irritant [1].

Therefore, any material—be it the pure compound, solutions, or contaminated labware—must be classified as hazardous chemical waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. While this specific compound may not be on a "P" or "U" list of acute hazardous wastes, its irritant and harmful properties require it to be managed through a hazardous waste stream[5].

Causality: The piperidine ring and associated functional groups contribute to its biological activity and potential toxicity. Improper disposal, such as drain disposal, could introduce a bioactive compound into aquatic ecosystems or interfere with wastewater treatment processes[6]. This classification dictates every subsequent step in the disposal chain.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Direct contact with 1-Benzyl-4-hydroxypiperidine-4-carboxamide must be avoided during all handling and disposal operations. The following PPE is mandatory, as stipulated by OSHA guidelines and chemical safety data[7][8].

PPE ItemSpecificationRationale
Gloves Chemical-impermeable (e.g., Nitrile)Prevents skin contact and irritation[1][7].
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash gogglesProtects against accidental splashes, which can cause serious eye irritation[1][4].
Protective Clothing Standard laboratory coatProvides a removable barrier to protect personal clothing and skin from contamination[3].
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols.Avoids inhalation of dust or vapors, which can cause respiratory irritation[1][7].

Field Insight: Always inspect gloves for tears or punctures before use. After handling the waste, remove gloves using the proper technique (skin-to-skin, glove-to-glove) to avoid cross-contamination.

On-Site Waste Accumulation and Storage Protocol

Proper segregation and containment at the point of generation are critical to prevent accidental reactions and ensure regulatory compliance[9][10].

Step-by-Step Accumulation Procedure:
  • Select an Appropriate Waste Container:

    • Use a chemically compatible container, preferably high-density polyethylene (HDPE) or glass, with a secure, screw-top lid[10][11]. The container must be in good condition, free of cracks or residue on the outside.

    • Causality: Using a non-reactive container prevents degradation of the container and potential leakage. For instance, acids and bases should not be stored in metal containers[11].

  • Label the Container Correctly:

    • Before adding any waste, affix a hazardous waste label.

    • The label must include:

      • The words "HAZARDOUS WASTE"

      • The full chemical name: "1-Benzyl-4-hydroxypiperidine-4-carboxamide" (avoiding abbreviations).

      • A clear indication of the hazards (e.g., "Irritant," "Harmful").

      • The date when waste was first added to the container.

  • Accumulate Waste:

    • Collect all materials contaminated with the compound, including unused product, reaction residues, contaminated filter paper, and disposable labware, in the designated container.

    • Do not mix incompatible wastes. This compound should be stored away from strong oxidizing agents and strong acids[1].

    • Keep the waste container closed at all times, except when adding waste[10]. This minimizes the release of vapors and prevents spills.

  • Store in a Satellite Accumulation Area (SAA):

    • The designated storage location must be at or near the point of generation and under the control of the laboratory personnel[5][10].

    • The SAA should be clearly marked and have secondary containment (such as a spill tray) to contain any potential leaks[12].

    • Per EPA regulations, you may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days[5].

Spill and Emergency Procedures

Even with meticulous handling, spills can occur. A rapid and correct response is essential to mitigate exposure and environmental contamination.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.

    • Place the swept material into the designated hazardous waste container[1][13].

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water. Collect all cleaning materials as hazardous waste.

  • Minor Spills (Liquid/Solution):

    • Alert personnel and ensure adequate ventilation. Remove all ignition sources[3].

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent[3][14]. Do not use combustible materials like paper towels to absorb large quantities.

    • Carefully scoop the absorbent material into the hazardous waste container.

    • Decontaminate the area as described above.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Provide them with the location and nature of the spill.

Final Disposal Pathway: A Decision Workflow

Under no circumstances should 1-Benzyl-4-hydroxypiperidine-4-carboxamide or its containers be disposed of in the regular trash or down the drain[6][7]. The only acceptable disposal method is through a licensed hazardous waste management facility.

The primary disposal route is controlled incineration. This high-temperature process, often combined with flue gas scrubbing, ensures the complete destruction of the organic molecule, converting it to simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides[7].

Below is a logical workflow for the disposal process, from generation to final disposition.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility At the Disposal Facility Start Waste Generated (e.g., unused product, contaminated items) Container Place in a properly labeled, compatible hazardous waste container Start->Container SAA Store in designated Satellite Accumulation Area (SAA) Container->SAA Full Container Full or >1 year in SAA? SAA->Full Full->SAA No Pickup Arrange for pickup by EHS or licensed waste contractor Full->Pickup Yes Transport Transport by licensed hauler to a TSDF* Pickup->Transport Incineration High-Temperature Controlled Incineration Transport->Incineration End Complete Destruction of Compound Incineration->End caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Waste Disposal Decision Workflow for 1-Benzyl-4-hydroxypiperidine-4-carboxamide.

Self-Validation: This workflow ensures a closed-loop system. Waste is contained and documented from the moment of generation. The transfer to a licensed professional service, as required by EPA and DOT regulations, ensures that the material is handled safely until its final destruction[15][16]. Your institution's EHS department is your primary resource for coordinating with and vetting these external contractors.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Mechanism of Carbamate Inactivation of FAAH. PubMed Central, National Institutes of Health. [Link]

  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides. Royal Society of Chemistry. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Reactions of the carboxamide group. ResearchGate. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Compliance. [Link]

  • Piperidine Safety Data Sheet. Carl ROTH. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? U.S. Chemical Storage. [Link]

  • Piperidine: Human health tier II assessment. Australian Department of Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Aspirin - Mechanism of action. Wikipedia. [Link]

  • Piperidine Safety Data Sheet. Penta Chemicals. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Benzyl-4-hydroxypiperidine-4-carboxamide

As researchers and developers, our primary goal is to advance science, but our foremost responsibility is to do so safely. This guide provides essential, field-tested guidance on the appropriate selection and use of Pers...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our primary goal is to advance science, but our foremost responsibility is to do so safely. This guide provides essential, field-tested guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling 1-Benzyl-4-hydroxypiperidine-4-carboxamide. The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a robust understanding of the potential hazards.

Hazard Assessment: The Foundation of PPE Selection

Understanding the "why" behind PPE selection begins with a clear-eyed assessment of the potential risks. The hazards associated with the core structures of this molecule—the benzyl group and the piperidine ring—inform our safety strategy. Based on available data for closely related compounds, we can establish a reliable assumed hazard profile.

Table 1: Hazard Profile of Structural Analogues

Hazard Category1-Benzyl-4-hydroxypiperidine[1][2]1-Benzyl-4-piperidinecarboxaldehyde[3]1-Benzyl-3-hydroxypiperidine[4]Assumed Profile for Target Compound
Acute Oral Toxicity Toxic if swallowedToxic if swallowedData not availableAssume Toxic if Swallowed
Skin Irritation/Corrosion Causes skin irritationCauses burnsCauses skin irritationAssume Causes Skin Irritation
Eye Irritation/Damage Causes serious eye irritationCauses serious eye damageCauses serious eye irritationAssume Causes Serious Eye Damage
Respiratory Irritation May cause respiratory irritationData not availableData not availableAssume May Cause Respiratory Irritation

This profile dictates that our primary goals are to prevent ingestion, skin contact, eye exposure, and inhalation of dust or aerosols.

Core PPE & Engineering Controls: A Multi-Layered Defense

Effective protection is not achieved by a single piece of equipment but by an integrated system of engineering controls and personal gear.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 1-Benzyl-4-hydroxypiperidine-4-carboxamide, whether in solid or solution form, must be performed inside a certified chemical fume hood.[3] This is your most critical line of defense, as it contains vapors, dust, and aerosols at the source, protecting both the user and the laboratory environment. Ensure the sash is positioned as low as practicable to maximize capture efficiency.

Personal Protective Equipment Ensemble

A. Eye and Face Protection: The Non-Negotiable Barrier Direct contact with piperidine derivatives can cause severe and potentially irreversible eye damage.[3]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for handling sealed containers or working with very dilute solutions.

  • Standard Operation: Chemical splash goggles are required for all weighing, dissolution, and solution transfer operations.[5] They provide a complete seal around the eyes, offering superior protection against splashes and fine particulates.

  • High-Risk Operations: A full-face shield worn over chemical splash goggles is mandatory when handling larger volumes (>100 mL) or when there is a significant risk of splashing.[5][6]

B. Hand Protection: Preventing Dermal Absorption This compound is presumed to be a skin irritant.[1][2][4] Proper glove selection and technique are paramount.

  • Material: Nitrile rubber gloves are the standard for incidental contact.[7] They offer good resistance to a wide range of chemicals and provide excellent dexterity.

  • Technique: Always double-check gloves for pinholes or tears before use. Ensure your lab coat sleeves are tucked into your gloves to prevent any exposed skin at the wrist. Change gloves immediately if you suspect contamination, and always before leaving the work area or touching common surfaces like doorknobs or keyboards.

C. Body Protection: Shielding from Spills and Splashes

  • Standard Attire: A flame-resistant lab coat, fully buttoned, is required for all procedures.[1]

  • Enhanced Protection: For tasks involving larger quantities or a heightened risk of spills, supplement your lab coat with a chemical-resistant apron. All protective clothing should be removed before exiting the laboratory.[5]

Operational Protocol: PPE in a Practical Workflow

Let's apply these principles to a common laboratory task: preparing a 100 mL solution from the solid compound.

Step-by-Step PPE and Handling Workflow
  • Preparation (Pre-Operation):

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary equipment (beakers, stir bars, graduated cylinders, wash bottle with solvent, waste container) inside the fume hood.

    • Ensure an operational safety shower and eyewash station are located nearby.[2]

    • Don PPE in the correct order: lab coat, chemical splash goggles, and finally, nitrile gloves.

  • Execution (Weighing and Dissolution):

    • Perform all weighing of the solid powder within the fume hood to contain any airborne particulates.

    • Carefully add the weighed solid to the solvent in the beaker, minimizing the creation of dust.

    • If stirring, use a magnetic stir plate and ensure the beaker is stable to prevent splashes.

    • Rinse any tools (like spatulas) that have contacted the solid directly into the beaker to ensure complete transfer and decontamination.

  • Completion (Storage and Initial Cleanup):

    • Seal the container with the prepared solution and clearly label it with the compound name, concentration, date, and your initials.

    • Wipe down the work surface inside the fume hood with an appropriate solvent-soaked towel, treating the towel as contaminated waste.

The following diagram illustrates the decision-making logic for PPE selection based on the specific task.

PPE Decision Workflow for 1-Benzyl-4-hydroxypiperidine-4-carboxamide Start Start: Task Initiation RiskAssessment Assess Task: Scale, Physical Form, Splash Potential Start->RiskAssessment WeighSolid Task: Weighing Solid (<5g) RiskAssessment->WeighSolid Solid, Small Scale HandleSolution Task: Handling Solution (<100mL) RiskAssessment->HandleSolution Solution, Small Scale LargeScale Task: Large Scale / High Splash Risk RiskAssessment->LargeScale Large Volume or High Energy (e.g., sonicating) SpillCleanUp Event: Spill or Decontamination RiskAssessment->SpillCleanUp Non-Routine PPE_Base Base PPE: - Chemical Fume Hood - Lab Coat - Nitrile Gloves WeighSolid->PPE_Base PPE_Goggles Add: Chemical Splash Goggles WeighSolid->PPE_Goggles HandleSolution->PPE_Base HandleSolution->PPE_Goggles LargeScale->PPE_Base PPE_FaceShield Add: Face Shield over Goggles + Chemical Apron LargeScale->PPE_FaceShield SpillCleanUp->PPE_Base SpillCleanUp->PPE_FaceShield End Proceed with Task Safely PPE_Goggles->End PPE_FaceShield->End

Sources

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